3-Methoxy-4-(prop-2-ynyloxy)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-prop-2-ynoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h1,4-5,7H,6H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBULVBEPSHSEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00519501 | |
| Record name | 3-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00519501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85680-64-4 | |
| Record name | 3-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00519501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methoxy-4-(prop-2-ynyloxy)benzoic acid is a highly versatile molecular building block, distinguished by its methoxy, carboxylic acid, and propargyloxy functional groups. The terminal alkyne of the propargyl group is particularly valuable, serving as a chemical handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which are foundational in drug discovery, bioconjugation, and materials science.[1][2] This guide provides an in-depth analysis of its synthesis, focusing on the core mechanism, strategic considerations for achieving high chemoselectivity, and a validated experimental protocol. We will dissect the widely employed Williamson ether synthesis, addressing the critical challenge of selective O-alkylation of the starting material, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), in the presence of a reactive carboxylic acid moiety.
Foundational Chemistry: The Williamson Ether Synthesis
The synthesis of this compound is fundamentally an application of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5]
The three core components of this reaction are:
-
The Nucleophile: A deprotonated alcohol, known as an alkoxide (or in this case, a phenoxide).
-
The Electrophile: A primary alkyl halide with a good leaving group.
-
The Solvent: A polar aprotic solvent is typically preferred to solvate the cation of the base without hindering the nucleophile.
In the context of our target molecule, the synthesis involves the reaction of the phenoxide derived from vanillic acid with propargyl bromide.
Core Reaction Mechanism: A Step-by-Step Analysis
The synthesis is not a single-step event but a sequence of chemical transformations. Understanding this sequence is paramount to optimizing the reaction and troubleshooting potential issues.
2.1 Step 1: In Situ Formation of the Nucleophile (Deprotonation)
The reaction is initiated by deprotonating the phenolic hydroxyl group of vanillic acid. A moderately strong base, such as potassium carbonate (K₂CO₃), is the reagent of choice for this transformation.[6][7]
-
Causality: The phenolic proton of vanillic acid is significantly more acidic (pKa ≈ 4.5 for the carboxylic acid, ≈ 9.5 for the phenol) than a simple alcohol due to the resonance stabilization of the resulting phenoxide ion. Potassium carbonate is a suitable base because it is strong enough to deprotonate the phenol but generally not strong enough to deprotonate the carboxylic acid under anhydrous conditions, although it will form the carboxylate salt. The phenoxide is a much stronger nucleophile than the corresponding neutral phenol, which is essential for the subsequent SN2 reaction to proceed at a practical rate.[4]
2.2 Step 2: The SN2 Nucleophilic Attack
Once formed, the potassium vanillate, specifically the highly nucleophilic phenoxide oxygen, attacks the electrophilic carbon of propargyl bromide.
-
Causality: Propargyl bromide is an excellent electrophile for the Williamson ether synthesis. The carbon atom bonded to the bromine is a primary carbon, which is sterically unhindered, making it highly susceptible to backside attack by the nucleophile—the hallmark of an SN2 reaction.[3][4] Secondary or tertiary halides are avoided as they would favor a competing elimination (E2) reaction.[5] The bromide ion is an excellent leaving group, readily departing to accommodate the formation of the new carbon-oxygen bond.
Below is a diagram illustrating the core mechanistic pathway.
The Chemoselectivity Challenge and a Validated Synthetic Strategy
A critical examination of the starting material, vanillic acid, reveals two potentially reactive sites for alkylation: the phenolic hydroxyl group and the carboxylic acid group. While direct alkylation of vanillic acid is reported, the conditions often lead to a mixture of products, including the doubly alkylated species, Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate, where both the phenol and the carboxylic acid have reacted.[6][7]
To ensure a high yield of the desired product and a self-validating, reproducible protocol, a protection-alkylation-deprotection strategy is superior. This approach isolates the desired reaction at the phenolic hydroxyl group.
3.1 The Recommended Three-Step Synthetic Pathway:
-
Esterification (Protection): The carboxylic acid group of vanillic acid is first protected as a methyl ester. This is readily achieved by reacting vanillic acid with methanol in the presence of a catalytic amount of acid (e.g., thionyl chloride or sulfuric acid).[8][9] This converts the carboxylic acid into a much less reactive functional group under the basic conditions of the subsequent step.
-
Selective O-Alkylation: The resulting methyl 4-hydroxy-3-methoxybenzoate is then subjected to the Williamson ether synthesis conditions. With the carboxylic acid group protected, the propargyl bromide will react exclusively with the phenoxide formed at the 4-position.
-
Saponification (Deprotection): The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is a standard saponification reaction, typically carried out with a base like sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol, followed by acidic workup.
This strategic workflow enhances the purity and overall yield of the final product, simplifying purification efforts.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating reaction monitoring and clear purification steps.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. |
| 4-hydroxy-3-methoxybenzoic acid | C₈H₈O₄ | 168.15 | 121-34-6 |
| Thionyl chloride | SOCl₂ | 118.97 | 7719-09-7 |
| Methanol (anhydrous) | CH₃OH | 32.04 | 67-56-1 |
| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 |
| Propargyl bromide (80% in toluene) | C₃H₃Br | 118.96 | 106-96-7 |
| Acetone (anhydrous) | C₃H₆O | 58.08 | 67-64-1 |
| Sodium hydroxide | NaOH | 40.00 | 1310-73-2 |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Hydrochloric acid (conc.) | HCl | 36.46 | 7647-01-0 |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
Step 1: Methyl 4-hydroxy-3-methoxybenzoate (Protection)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-hydroxy-3-methoxybenzoic acid (10.0 g, 59.5 mmol) in methanol (120 mL).
-
Cool the mixture in an ice bath. Slowly add thionyl chloride (6.5 mL, 89.2 mmol) dropwise via a dropping funnel. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After addition, remove the ice bath and stir the mixture at room temperature for 2 hours.[9]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the solvent under reduced pressure. To the resulting oil, add ice-water (50 mL) and neutralize to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry to yield methyl 4-hydroxy-3-methoxybenzoate.
Step 2: Methyl 3-methoxy-4-(prop-2-ynyloxy)benzoate (O-Alkylation)
-
To a solution of methyl 4-hydroxy-3-methoxybenzoate (9.1 g, 50.0 mmol) in anhydrous acetone (150 mL), add anhydrous potassium carbonate (10.4 g, 75.0 mmol).
-
Stir the suspension under reflux for 30 minutes to facilitate the formation of the phenoxide.
-
Add propargyl bromide (6.7 mL of 80% solution in toluene, 60.0 mmol) dropwise to the refluxing mixture.[6][7]
-
Continue to stir under reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL), wash successively with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product. This can be purified by column chromatography if necessary.
Step 3: this compound (Deprotection)
-
Dissolve the crude methyl 3-methoxy-4-(prop-2-ynyloxy)benzoate from the previous step in a mixture of methanol (100 mL) and water (25 mL).
-
Add sodium hydroxide pellets (3.0 g, 75.0 mmol) and stir the mixture at 50 °C for 2-3 hours, monitoring by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product, this compound.
Product Validation and Data
The integrity of the synthesis is validated through spectroscopic analysis. The following table summarizes the expected characterization data for the final product, based on known spectral data for similar structures.[6]
| Analysis | Expected Observations |
| ¹H NMR | δ (ppm): ~12.5 (s, 1H, -COOH), 7.7-7.5 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), 4.8 (d, 2H, -O-CH₂-), 3.9 (s, 3H, -OCH₃), 2.5 (t, 1H, -C≡CH) |
| ¹³C NMR | δ (ppm): ~170 (-COOH), ~151 (Ar-C), ~149 (Ar-C), ~124 (Ar-C), ~123 (Ar-C), ~113 (Ar-C), ~112 (Ar-C), ~78 (-C≡CH), ~76 (-C≡CH), ~56 (-OCH₂-), ~56 (-OCH₃) |
| FT-IR | ν (cm⁻¹): ~3300 (-C≡C-H stretch), 2900-3100 (broad, -COOH O-H stretch), ~2100 (-C≡C- stretch), ~1680 (C=O stretch) |
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a prime example of strategic organic chemistry. While a direct, one-pot alkylation of vanillic acid is possible, it presents significant chemoselectivity challenges. The recommended three-step sequence of protection, selective O-alkylation, and deprotection represents a more robust, reliable, and scalable methodology. This approach provides drug development professionals and researchers with a validated pathway to access this valuable chemical intermediate, ensuring high purity and yield, which are critical for subsequent applications in complex molecular assembly.
References
-
Moodley, C., Muller, A., & Belay, Y. H. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Moodley, C., Muller, A., & Belay, Y. H. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. IUCr Journals. [Link]
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Pearl, I. A. (1946). Vanillic acid. Organic Syntheses. [Link]
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James. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. J&K Scientific. [Link]
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Yin, X. J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4266. [Link]
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Wikipedia contributors. (2023, December 2). Williamson ether synthesis. Wikipedia. [Link]
-
Wiggins, K., et al. (2017). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. ACS Omega, 2(7), 3394-3404. [Link]
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Yin, X. J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. ResearchGate. [Link]
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Introduction: The Significance of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid in Modern Research
An In-Depth Technical Guide to the Solubility Profile of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid
This compound is a versatile aromatic carboxylic acid derivative distinguished by its methoxy and propargyloxy functionalities.[1] These structural features contribute to its utility as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of agents for inflammatory diseases, as well as in agricultural chemistry and materials science.[1] The compound's molecular formula is C₁₁H₁₀O₄ and it has a molecular weight of 206.2 g/mol .[1][2] It typically appears as an off-white solid and should be stored at 0-8 °C.[1] Given its application in drug development and other formulation-dependent fields, a thorough understanding of its solubility is paramount for optimizing its performance and bioavailability.
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties and Predicted Solubility Behavior
While specific experimental solubility data for this compound is not extensively published, we can infer its likely behavior from its structural attributes and related compounds. The presence of a carboxylic acid group suggests a pH-dependent aqueous solubility. The predicted pKa of this compound is approximately 4.22±0.10, indicating it is a weak acid.[3] Therefore, its solubility in aqueous media is expected to be low at acidic pH and increase as the pH rises above its pKa, due to the formation of the more soluble carboxylate salt.
The molecule also possesses both hydrogen bond donors (the carboxylic acid proton) and acceptors (the ether and carbonyl oxygens), along with a calculated LogP of 1.4054, suggesting a degree of lipophilicity.[2] This structure indicates that it will likely exhibit solubility in various organic solvents, a characteristic noted in its general description.[1] For instance, related methoxybenzoic acids are soluble in alcohols, ethers, and esters.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₄ | [1][2] |
| Molecular Weight | 206.2 g/mol | [1][2] |
| Appearance | Off-white solid | [1] |
| Predicted pKa | 4.22 ± 0.10 | [3] |
| Calculated LogP | 1.4054 | [2] |
| Topological Polar Surface Area (TPSA) | 55.76 Ų | [2] |
Understanding and Measuring Solubility: A Methodological Overview
In drug discovery and development, two primary types of solubility are assessed: kinetic and thermodynamic.
-
Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions and is often used in high-throughput screening.[5][6] It is typically determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing the point of precipitation.[5][6] While useful for initial rank-ordering, kinetic solubility can sometimes overestimate the true solubility due to the formation of supersaturated solutions.[6]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[7][8] This is the true, intrinsic solubility of the compound under specific conditions (e.g., pH, temperature) and is a critical parameter for formulation and biopharmaceutical classification.[9][10] The most reliable and widely used method for determining thermodynamic solubility is the shake-flask method.[11][12]
Given the importance of accurate solubility data for drug development, this guide will focus on the determination of thermodynamic solubility.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol outlines a robust, self-validating system for determining the equilibrium solubility of this compound in various aqueous and organic solvents. The causality behind each step is explained to ensure both procedural accuracy and conceptual understanding.
Principle
An excess amount of the solid compound is agitated in a specific solvent for a sufficient duration to ensure that equilibrium is reached between the dissolved and undissolved states.[11][12] After separating the solid and liquid phases, the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.[8][13]
Materials and Equipment
-
This compound (solid, purity ≥95%)[1]
-
Selected solvents (e.g., pH 7.4 phosphate-buffered saline (PBS), Simulated Intestinal Fluid (SIF), organic solvents like ethanol, acetonitrile, ethyl acetate)
-
Analytical balance
-
Glass vials with screw caps (e.g., 1.5 mL or 4 mL)
-
Thermomixer or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
HPLC system with a UV detector and a suitable C18 column
-
Volumetric flasks and pipettes
-
Mobile phase for HPLC (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)[7]
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations. This is a critical step for the accurate quantification of the compound in the solubility samples.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-labeled glass vial. An excess is crucial to ensure that a saturated solution is achieved.[11] A common starting point is to add approximately 1-2 mg of the compound to 1 mL of the test solvent.[9]
-
Accurately add a known volume (e.g., 1 mL) of the desired test solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm).[9][14]
-
Incubate the samples for a sufficient period to reach equilibrium. A typical incubation time is 24 hours, although preliminary experiments may be conducted to determine the optimal time.[5][9]
-
-
Phase Separation:
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid, which verifies that saturation was maintained.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Carefully collect the supernatant using a pipette, being cautious not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is vital to prevent undissolved solid from artificially inflating the measured solubility.
-
-
Quantification by HPLC-UV:
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted samples and the calibration standards onto the HPLC system.
-
Analyze the resulting chromatograms to determine the peak area corresponding to this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted supernatant samples.
-
Multiply the calculated concentration by the dilution factor to determine the final solubility of this compound in the test solvent. Results are typically reported in µg/mL or µM.[13]
-
Experimental Workflow Diagram
The following diagram illustrates the key stages of the thermodynamic solubility determination process.
Caption: Workflow for thermodynamic solubility determination.
Conclusion and Future Directions
While published quantitative data on the solubility of this compound is scarce, this guide provides the essential framework for its empirical determination. The shake-flask method, coupled with HPLC-UV analysis, represents a robust and reliable approach to obtaining the thermodynamic solubility data crucial for advancing research and development involving this compound. By understanding the principles behind solubility and adhering to a rigorous experimental protocol, researchers can confidently characterize this important chemical intermediate, paving the way for its successful application in pharmaceuticals, agrochemicals, and materials science.
References
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In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]
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ADME Solubility Assay. BioDuro. [Link]
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Thermodynamic Solubility Assay. Domainex. [Link]
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Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solubility Data for Pharmaceuticals. InTech. [Link]
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Thermodynamic Solubility Assay. Evotec. [Link]
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Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Kumar, V. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Erudition, 2(4), 1-12. [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization. [Link]
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3-Methoxybenzoic Acid. PubChem. [Link]
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3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. PubChem. [Link]
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3 Methoxy 4 methyl Benzoic Acid. Chemixl Intermediates Pvt. Ltd. [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid
Introduction: The Imperative for Structural Elucidation
In the realms of pharmaceutical development, medicinal chemistry, and materials science, the unambiguous characterization of molecular structure is the bedrock of innovation.[1] 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid is a compound of significant interest, serving as a versatile intermediate in the synthesis of novel therapeutic agents and advanced polymers.[1] Its molecular framework, featuring a substituted aromatic ring, a carboxylic acid, a methoxy ether, and a propargyl ether, presents a unique spectroscopic fingerprint. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule, grounding theoretical principles in practical, field-proven methodologies. The integration of data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy provides a self-validating system for confirming molecular identity and purity with the highest degree of confidence.[2][3]
The Integrated Spectroscopic Workflow
A singular analytical technique is rarely sufficient for complete structural determination. A robust analysis relies on the convergence of data from multiple orthogonal methods. Each spectroscopic technique probes different aspects of the molecule's physical and chemical properties, and together, they provide a complete picture.[2][3]
Caption: Integrated workflow for spectroscopic structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[4] It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, providing detailed information about their chemical environment, proximity, and coupling.[4][5]
Expertise & Causality in NMR
The choice of a high-field spectrometer (e.g., 400 MHz or higher) is critical for resolving the complex spin-spin coupling in the aromatic region and ensuring baseline separation of distinct signals. Deuterated chloroform (CDCl₃) is a common solvent choice for this type of molecule, though DMSO-d₆ may be used if solubility is a concern.[6][7] The chemical shifts observed are a direct result of the electronic environment surrounding each nucleus; electron-withdrawing groups (like the carboxylic acid and oxygen atoms) cause a "deshielding" effect, shifting signals downfield (to a higher ppm), while electron-donating groups cause an "upfield" shift.[8][9]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a significantly higher number of scans is necessary.
Data Interpretation and Visualization
The structure of this compound contains several distinct proton and carbon environments, which can be assigned based on their expected chemical shifts, integration values (for ¹H), and splitting patterns (for ¹H).
Caption: Structure of this compound with atom labels for NMR.
Table 1: Predicted ¹H NMR Data
| Label | Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| H_acid | ~11.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid | Highly deshielded proton, subject to hydrogen bonding and exchange.[10] |
| H6 | ~7.7 | Doublet (d) | 1H | Aromatic | Ortho to the electron-withdrawing COOH group, strongly deshielded. |
| H2 | ~7.6 | Singlet (s) | 1H | Aromatic | Ortho to COOH and meta to OMe, deshielded. |
| H5 | ~7.0 | Doublet (d) | 1H | Aromatic | Ortho to the electron-donating O-propargyl group, shielded relative to H2/H6. |
| H_CH2 | ~4.8 | Doublet (d) | 2H | Propargyl CH₂ | Adjacent to an electronegative oxygen and an alkyne. |
| H_Me | ~3.9 | Singlet (s) | 3H | Methoxy CH₃ | Protons on a carbon bonded to an oxygen. |
| H_alkyne| ~2.5 | Triplet (t) | 1H | Terminal Alkyne | Characteristic shift for a terminal alkyne proton, coupled to the CH₂. |
Table 2: Predicted ¹³C NMR Data
| Label | Predicted Shift (ppm) | Assignment | Rationale |
|---|---|---|---|
| C7 | ~172 | Carboxylic Acid (C=O) | Highly deshielded carbonyl carbon, shifted slightly upfield compared to ketones due to the adjacent OH group.[11][12] |
| C4 | ~151 | Aromatic (C-O-Prop) | Aromatic carbon attached to ether oxygen, deshielded. |
| C3 | ~149 | Aromatic (C-OMe) | Aromatic carbon attached to ether oxygen, deshielded. |
| C6 | ~124 | Aromatic (CH) | Deshielded by adjacent COOH group. |
| C1 | ~123 | Aromatic (C-COOH) | Quaternary carbon, deshielded. |
| C5 | ~115 | Aromatic (CH) | Shielded by adjacent ether oxygen. |
| C2 | ~113 | Aromatic (CH) | Shielded by adjacent ether oxygens. |
| C_C | ~78 | Alkyne (C≡CH) | sp-hybridized carbon. |
| C_CH | ~76 | Alkyne (C≡CH) | sp-hybridized carbon. |
| C_CH2 | ~56.5 | Propargyl (O-CH₂) | Aliphatic carbon attached to oxygen. |
| C_Me | ~56.0 | Methoxy (O-CH₃) | Aliphatic carbon attached to oxygen. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and highly effective technique for identifying the functional groups present in a molecule.[13] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[3] Specific bonds and functional groups absorb at characteristic frequencies.[13][14]
Expertise & Causality in FT-IR
The spectrum of this compound is expected to be rich with information. The most telling feature will be the extremely broad O-H stretching band of the carboxylic acid, which arises from strong intermolecular hydrogen bonding.[15][16] This hydrogen bonding also weakens the C=O bond, shifting its absorption to a lower wavenumber compared to a non-hydrogen-bonded carbonyl.[15] The presence of the alkyne group is confirmed by two key, sharp absorptions: the ≡C-H stretch and the C≡C stretch, the latter of which is often weak.[17]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is required.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Data Interpretation
Table 3: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
|---|---|---|---|
| ~3300 | Sharp, Medium | ≡C-H Stretch | Terminal Alkyne[17] |
| 3300 - 2500 | Very Broad, Strong | O-H Stretch | Carboxylic Acid (H-bonded)[15][16] |
| ~2950 | Medium-Weak | C-H Stretch | Aromatic & Aliphatic |
| ~2120 | Sharp, Weak-Medium | C≡C Stretch | Alkyne[17] |
| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Conjugated, H-bonded)[15][16] |
| 1600 - 1450 | Medium | C=C Stretch | Aromatic Ring |
| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid & Aryl Ether[16] |
| 960 - 900 | Broad, Medium | O-H Bend (out-of-plane) | Carboxylic Acid Dimer[16] |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It provides the exact molecular weight and, through high-resolution instruments, the molecular formula. Furthermore, the fragmentation patterns observed can offer valuable structural clues that corroborate NMR and IR data.[18]
Expertise & Causality in MS
For this molecule, a soft ionization technique like Electrospray Ionization (ESI) is preferable to a hard technique like Electron Ionization (EI) to ensure the molecular ion peak is easily observed. The molecular ion of carboxylic acids can be weak or absent in EI spectra.[19] The most predictable fragmentation pathways for this molecule include the loss of the hydroxyl radical (-OH) and the entire carboxyl group (-COOH) from the aromatic ring, as well as cleavage of the ether bonds.[12][20] Alpha-cleavage is a common fragmentation pathway for ethers, where the bond adjacent to the oxygen atom breaks.[21]
Experimental Protocol: High-Resolution MS (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use ESI in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion, or in positive ion mode to form the [M+H]⁺ or [M+Na]⁺ adducts.
-
Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass measurement.
Data Interpretation
The molecular formula of this compound is C₁₁H₁₀O₄.[1][22] The exact monoisotopic mass is 206.0579 g/mol .
Table 4: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Assignment |
|---|---|---|
| [M-H]⁻ | 205.0506 | Molecular ion (deprotonated) |
| [M+H]⁺ | 207.0652 | Molecular ion (protonated) |
| [M+Na]⁺ | 229.0471 | Sodium adduct |
Key Fragmentation Pathways: Aromatic carboxylic acids typically show fragment ions corresponding to the loss of •OH (M-17) and the subsequent loss of CO (M-17-28).[12] The ether linkages can also cleave, leading to characteristic losses.
Caption: Plausible fragmentation pathways in ESI-MS/MS.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated π-systems, such as aromatic rings.[3][4]
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Analysis: Record the absorbance spectrum over a range of ~200-400 nm using a dual-beam UV-Vis spectrophotometer.
Data Interpretation
The presence of the substituted benzene ring will give rise to characteristic absorptions in the UV spectrum. Aromatic systems typically show two main absorption bands. For simple benzoic acids, a weak absorption (the B-band) with fine structure can be observed around 255-270 nm, and a more intense absorption (the E-band) occurs at shorter wavelengths.[23] The presence of the oxygen-containing substituents will cause a bathochromic (red) shift of these absorptions to longer wavelengths. Simple carboxylic acids absorb weakly around 200-215 nm.[10][15]
Table 5: Expected UV-Vis Absorption Data
| Approx. λmax (nm) | Transition Type | Chromophore |
|---|---|---|
| ~210 | n → π* | Carboxylic Acid C=O |
| ~250-290 | π → π* | Substituted Benzene Ring |
Conclusion: A Unified Structural Assignment
The structural assignment of this compound is unequivocally confirmed by the powerful synergy of multiple spectroscopic techniques. NMR spectroscopy provides the complete carbon-proton framework, detailing the specific connectivity and spatial relationships of the atoms. FT-IR spectroscopy confirms the presence of all key functional groups—the carboxylic acid, alkyne, and ethers—through their characteristic vibrational frequencies. High-resolution mass spectrometry validates the molecular formula with high accuracy and offers corroborating structural evidence through predictable fragmentation patterns. Finally, UV-Vis spectroscopy confirms the presence of the conjugated aromatic system. This integrated, self-validating approach exemplifies a rigorous scientific methodology, ensuring the highest confidence in the identity and purity of the compound for its intended applications in research and development.
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Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). IOP Publishing. Retrieved from [Link]
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An In-Depth Technical Guide to 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid: A Versatile Scaffold for Drug Discovery and Materials Science
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern chemical research, certain molecular frameworks emerge as "privileged scaffolds"—structures that serve as versatile starting points for the development of a diverse array of functional molecules. 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid (CAS Number: 85680-64-4) represents one such scaffold, seamlessly bridging the worlds of medicinal chemistry and advanced materials. This technical guide provides an in-depth exploration of this compound, from its rational synthesis to its burgeoning applications, tailored for researchers, scientists, and drug development professionals. Herein, we delve into the causality behind its synthesis, its potential as a modulator of inflammatory pathways, and its utility as a reactive handle for innovative chemical transformations.
Physicochemical Properties and Structural Attributes
This compound is an off-white solid at room temperature, possessing a unique combination of functional groups that dictate its chemical personality.[1] The molecule integrates a benzoic acid moiety, a methoxy group, and a propargyl ether. This trifecta of functionalities imparts a balance of hydrophilicity and lipophilicity, while the terminal alkyne of the propargyl group serves as a highly versatile reactive handle for a multitude of chemical transformations.
| Property | Value | Source |
| CAS Number | 85680-64-4 | [1] |
| Molecular Formula | C₁₁H₁₀O₄ | [1] |
| Molecular Weight | 206.2 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Storage Conditions | 0-8 °C | [1] |
Strategic Synthesis: A Mechanistic Perspective
The most common and efficient synthesis of this compound is achieved through a Williamson ether synthesis, starting from the readily available and naturally derived 4-hydroxy-3-methoxybenzoic acid (vanillic acid).[2]
Experimental Protocol: A Self-Validating System
Materials:
-
4-hydroxy-3-methoxybenzoic acid (Vanillic Acid)
-
Propargyl bromide (80 wt. % in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Hexane
Procedure:
-
To a solution of 4-hydroxy-3-methoxybenzoic acid (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the reaction mixture under reflux for approximately 30 minutes.
-
Add propargyl bromide (2.0 eq) dropwise to the refluxing mixture.
-
Continue stirring under reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetone.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to yield this compound as an off-white solid.
Causality Behind Experimental Choices:
-
Choice of Base (K₂CO₃): Potassium carbonate is a moderately weak base that is sufficient to deprotonate the phenolic hydroxyl group of vanillic acid, forming the more nucleophilic phenoxide. Its use is advantageous as it is easy to handle, non-hygroscopic, and its insolubility in acetone drives the reaction forward by removing the carbonate from the solution phase as it reacts.[3][4] Stronger bases like sodium hydride are not necessary and could potentially lead to side reactions.
-
Choice of Solvent (Acetone): Acetone is a polar aprotic solvent that readily dissolves the starting materials and facilitates the Sₙ2 reaction.[5] It does not participate in the reaction and its relatively low boiling point allows for easy removal post-reaction.
-
Stoichiometry: An excess of propargyl bromide is used to ensure complete consumption of the vanillic acid. A slight excess of potassium carbonate ensures efficient deprotonation of the phenol.
Applications in Drug Discovery and Medicinal Chemistry
The structural heritage of this compound from vanillic acid suggests a rich pharmacological potential. Vanillic acid and its derivatives are known to possess significant anti-inflammatory, antioxidant, and neuroprotective properties.[6]
Potential as an Anti-Inflammatory Agent
The anti-inflammatory effects of vanillic acid are attributed to its ability to suppress the production of pro-inflammatory mediators. This is achieved through the inhibition of the NF-κB signaling pathway, which in turn downregulates the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as pro-inflammatory cytokines such as TNF-α and IL-1β.[7][8] The structural similarity of the target compound suggests it may retain or even enhance these properties.
A Gateway to Novel Therapeutics via "Click Chemistry"
The terminal alkyne of the propargyl group is a key feature that makes this compound a highly valuable building block in drug discovery. This functionality allows for its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction—a highly efficient, specific, and bio-orthogonal ligation method.[9] This opens up a vast chemical space for the synthesis of novel derivatives with potential therapeutic applications, such as:
-
PROTACs (Proteolysis Targeting Chimeras): The compound can be used as a linker to connect a target-binding molecule to an E3 ligase-recruiting moiety.
-
Bioconjugation: It can be used to attach the molecule to biomolecules like peptides, proteins, or nucleic acids for targeted delivery or diagnostic purposes.
-
Library Synthesis: The efficiency of the click reaction facilitates the rapid synthesis of large libraries of compounds for high-throughput screening.[10]
Applications in Materials Science
The rigid aromatic core and the reactive propargyl group also make this compound an attractive monomer for the synthesis of advanced polymers.[1] The resulting polymers can exhibit enhanced thermal stability and mechanical properties. A related natural product derivative, ferulic acid, has been used to create bisacetylenic monomers that, upon polymerization, yield amorphous, soluble polymers that form tough, transparent films. These films can be cross-linked by heat or UV irradiation.[11]
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy protons, the methylene protons of the propargyl group, and the acetylenic proton. The chemical shifts and coupling constants would be consistent with the structure. (Data for a closely related compound, Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate, shows characteristic peaks for these protons).[2] |
| ¹³C NMR | Resonances for all 11 carbon atoms, including the carboxyl carbon, the aromatic carbons, the methoxy carbon, the methylene carbon, and the two sp-hybridized carbons of the alkyne. (Data for a closely related compound confirms these signals).[2] |
| FTIR (Infrared Spectroscopy) | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C≡C stretch of the alkyne (~2120 cm⁻¹), the ≡C-H stretch of the alkyne (~3300 cm⁻¹), and C-O stretches of the ether and methoxy groups (~1250-1000 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 206.2 g/mol , along with characteristic fragmentation patterns. |
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion and Future Outlook
This compound is a compound of significant interest, poised at the intersection of natural product chemistry, medicinal chemistry, and materials science. Its straightforward synthesis from a renewable feedstock, coupled with its inherent biological potential and the synthetic versatility of the propargyl group, makes it a highly attractive scaffold for future research and development. As the demand for novel therapeutics and advanced materials continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in driving innovation.
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International Journal of Pharmaceutical Sciences. Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. Available from: [Link]
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Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Available from: [Link]
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ResearchGate. Can anyone help me with a Williamson ether synthesis?. Available from: [Link]
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Calixto-Campos, C., et al. (2015). Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. Journal of Natural Products, 78(8), 1799-1808. Available from: [Link]
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ACS Publications. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. Available from: [Link]
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Hein, C. D., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(6), 571-586. Available from: [Link]
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Moodley, C., et al. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. IUCrData, 9(3), x240163. Available from: [Link]
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Chemeurope.com. Williamson ether synthesis. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-(prop-2-ynyloxy)benzoic Acid from Vanillic Acid
This guide provides a comprehensive overview of the synthesis of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid, a versatile chemical intermediate, from the readily available starting material, vanillic acid. Designed for researchers, chemists, and professionals in drug development, this document delves into the reaction mechanism, provides a detailed experimental protocol, and offers field-proven insights to ensure a successful synthesis.
Introduction: The Strategic Importance of this compound
This compound is an aromatic carboxylic acid derivative distinguished by its methoxy and propargyloxy functional groups.[1] This unique structure makes it a valuable building block in various scientific fields. The terminal alkyne of the propargyl group serves as a versatile chemical handle, most notably for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling its conjugation to other molecules. Consequently, this compound is a key intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and specialized polymers.[1] Its applications are found in:
-
Pharmaceutical Development: As a precursor for anti-inflammatory agents and other complex active pharmaceutical ingredients (APIs).[1][2] Benzoic acid derivatives are a cornerstone of modern drug discovery.[3]
-
Materials Science: For creating high-performance polymers and coatings with enhanced thermal and mechanical properties.[1]
-
Biochemical Research: To study enzyme interactions and metabolic pathways, providing insights for new therapeutic targets.[1]
The synthesis begins with vanillic acid (4-hydroxy-3-methoxybenzoic acid), a naturally occurring phenolic acid that is an oxidized form of vanillin.[4] Its availability and structure make it an ideal and cost-effective starting material.
Core Synthesis Strategy: The Williamson Ether Synthesis
The conversion of vanillic acid to its propargylated derivative is classic textbook organic chemistry, achieved through the Williamson ether synthesis . This robust and widely used method involves a bimolecular nucleophilic substitution (SN2) reaction between a deprotonated alcohol (an alkoxide) and an organohalide.[5][6]
Mechanistic Breakdown
The reaction proceeds in two fundamental steps, as illustrated below.
Caption: Reaction mechanism for the Williamson ether synthesis.
-
Deprotonation: The phenolic hydroxyl group of vanillic acid is weakly acidic. A base, typically potassium carbonate (K₂CO₃), is used to abstract the acidic proton, forming a potassium vanillate salt. This deprotonation is crucial as it converts the poorly nucleophilic phenol into a much more potent phenoxide nucleophile.[6][7]
-
Nucleophilic Attack (SN2): The negatively charged oxygen of the phenoxide ion attacks the electrophilic carbon atom of propargyl bromide. This occurs via a concerted SN2 mechanism, where the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.[5] The bromide ion is expelled as a leaving group, yielding the desired ether product.
Rationale for Experimental Choices
A successful synthesis hinges on the appropriate selection of reagents and conditions.
-
Choice of Base (K₂CO₃): Potassium carbonate is an ideal base for this reaction. It is sufficiently basic to deprotonate the phenol but generally not strong enough to deprotonate the carboxylic acid, which would form a carboxylate salt. While the carboxylate is unreactive towards SN2, using a very strong base like sodium hydroxide could introduce solubility issues or catalyze side reactions.[7]
-
Choice of Alkylating Agent (Propargyl Bromide): Propargyl bromide is an excellent electrophile for this SN2 reaction. As a primary halide, it is sterically unhindered, minimizing the potential for competing elimination (E2) reactions.[5][6] Bromide is also a very effective leaving group.
-
Choice of Solvent (Acetone or DMF): A polar aprotic solvent like acetone is preferred. It readily dissolves the reactants but does not participate in hydrogen bonding with the nucleophile. This leaves the phenoxide "naked" and highly reactive, accelerating the rate of the SN2 reaction.[7] For less reactive systems, dimethylformamide (DMF) can be used to further increase the reaction rate.[7][8]
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar phenolic propargylations.[9]
Materials and Equipment
-
Chemicals: Vanillic acid, potassium carbonate (anhydrous), propargyl bromide (80 wt. % in toluene), acetone, ethyl acetate, deionized water, brine (saturated NaCl solution), anhydrous sodium sulfate (Na₂SO₄), dichloromethane, and hexane.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, rotary evaporator, separatory funnel, Büchner funnel, and standard laboratory glassware.
Synthesis Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a solution of vanillic acid (e.g., 2.0 g, 11.90 mmol) in acetone (50 mL) in a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.50 g, 17.85 mmol, 1.5 equivalents).
-
Deprotonation: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux and stir for 30 minutes.
-
Alkylation: Add propargyl bromide (80 wt. % in toluene, 3.0 mL, ~23.8 mmol, 2.0 equivalents) dropwise to the refluxing mixture.
-
Reaction Monitoring: Continue stirring under reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After completion, allow the reaction mixture to cool to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (50 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously.
-
Washing: Separate the layers. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a mixture of dichloromethane and hexane to obtain the final product as colorless needles.[9]
Data Summary and Characterization
Quantitative Reaction Data
| Parameter | Vanillic Acid | K₂CO₃ | Propargyl Bromide | Product |
| Molar Mass ( g/mol ) | 168.15 | 138.21 | 118.96 | 206.19 |
| Amount | 2.0 g | 2.5 g | 3.0 mL (80% soln) | - |
| Moles (mmol) | 11.90 | 17.85 | ~23.8 | - |
| Equivalents | 1.0 | 1.5 | 2.0 | - |
| Theoretical Yield | - | - | - | 2.45 g |
| Typical Actual Yield | - | - | - | 85-95% |
Field Insights: Potential Pitfalls and Expert Recommendations
-
Side Reaction—Esterification: While the primary reaction occurs at the phenolic hydroxyl, a competing SN2 reaction can occur at the carboxylic acid site, especially with excess propargyl bromide and extended reaction times. This would form prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate.[9] To minimize this, use a moderate excess of the alkylating agent (1.5-2.0 eq.) and monitor the reaction closely by TLC. If the ester byproduct forms, it can typically be separated from the desired carboxylic acid product via column chromatography.
-
Moisture Control: The reaction is sensitive to moisture, which can hydrolyze the propargyl bromide and deactivate the base. Ensure that all glassware is oven-dried and that anhydrous potassium carbonate and acetone are used.
-
Purity of Propargyl Bromide: Propargyl bromide is a lachrymator and can degrade over time. It is best to use a freshly opened bottle or a recently purchased solution. The commercial 80% solution in toluene is stable and convenient to handle.
Conclusion
The synthesis of this compound from vanillic acid via the Williamson ether synthesis is an efficient and reliable method. By carefully controlling the reaction conditions and understanding the underlying mechanism, researchers can readily produce this valuable intermediate. Its versatile propargyl group provides a gateway for constructing complex molecules, cementing its role as a critical building block in modern pharmaceutical and materials science research.
References
-
Moodley, C., Muller, A., & Belay, Y. H. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. IUCrData, 9(2). Available from: [Link]
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available from: [Link]
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Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Available from: [Link]
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Wikipedia. (2023). Williamson ether synthesis. Available from: [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
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Yin, X. J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261–4266. Available from: [Link]
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Wikipedia. (2023). Vanillic acid. Available from: [Link]
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A Comprehensive Spectroscopic Guide to 3-Methoxy-4-(prop-2-ynyloxy)benzoic Acid: ¹H and ¹³C NMR Analysis
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid. As a derivative of the naturally occurring vanillic acid, this compound serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Accurate structural elucidation and purity assessment are paramount in these applications, with NMR spectroscopy being the definitive analytical technique. This document offers a detailed interpretation of the spectral data, grounded in fundamental principles and supported by experimental evidence, to serve as an authoritative resource for researchers and drug development professionals.
Introduction: The Significance of this compound
This compound is a synthetic organic compound derived from vanillic acid, a phenolic acid found in vanilla and other plant extracts.[2][3] The introduction of the propargyloxy group (a prop-2-ynyl ether) provides a terminal alkyne functional group, which is highly valuable for "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling its facile conjugation to other molecules. This structural feature makes it an important intermediate in medicinal chemistry and materials science.[1]
Given its role as a critical precursor, unambiguous confirmation of its molecular structure is essential. NMR spectroscopy provides a non-destructive and highly detailed view of the molecular framework, allowing for the precise assignment of every proton and carbon atom. This guide will dissect the ¹H and ¹³C NMR spectra to validate the structure and provide a reference for quality control.
Molecular Structure
The structural integrity of the final product relies on the correct placement of the functional groups on the benzene ring. The structure below is numbered to facilitate the assignment of NMR signals discussed in subsequent sections.
Caption: Molecular structure of this compound with atom numbering.
Experimental Workflow: NMR Data Acquisition
The reliability of NMR data is contingent upon a rigorous and standardized experimental protocol. The causality behind each step is critical for obtaining high-resolution, artifact-free spectra.
Protocol for Sample Preparation and Analysis
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its high solubility and relatively simple residual solvent signal.[2][3] The residual proton signal (CHCl₃) appears at a known chemical shift (δ ≈ 7.26 ppm), which can serve as a secondary internal reference.[4][5]
-
Sample Concentration: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable number of scans without causing significant line broadening due to aggregation.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the universally accepted reference standard (δ = 0.00 ppm) for ¹H and ¹³C NMR due to its chemical inertness, volatility (for easy removal), and a single, sharp resonance signal that does not typically overlap with analyte signals.[6][7]
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule.[8] The spectrum is characterized by distinct signals corresponding to the aromatic, methoxy, and propargyloxy protons.
Summary of ¹H NMR Data
The experimental data presented here are consistent with values reported in the literature for this compound, acquired in CDCl₃ at 400 MHz.[2][3]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.69 | dd (or d) | J ≈ 8.4, 2.0 Hz | 1H | H-6 |
| ~7.55 | d | J ≈ 2.0 Hz | 1H | H-2 |
| ~7.03 | d | J ≈ 8.4 Hz | 1H | H-5 |
| ~4.81 | d | J ≈ 2.4 Hz | 2H | H-9 (-OCH₂) |
| ~3.91 | s | - | 3H | H-8 (-OCH₃) |
| ~2.50 | t | J ≈ 2.4 Hz | 1H | H-11 (≡CH) |
Note: The carboxylic acid proton (H on C7) is often very broad and may not be observed, or its chemical shift can vary significantly with concentration and temperature.
Detailed Spectral Interpretation
-
Aromatic Region (δ 7.0-7.7 ppm): The aromatic region shows signals for three protons on a trisubstituted benzene ring, consistent with the proposed structure.[9]
-
δ ~7.03 (H-5): This signal appears as a doublet (J ≈ 8.4 Hz) due to coupling with its ortho neighbor, H-6. It is the most upfield of the aromatic protons due to the shielding effect of the electron-donating ether group at C-4.
-
δ ~7.69 (H-6): This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the methoxy group. It appears as a doublet of doublets, split by H-5 (ortho coupling, J ≈ 8.4 Hz) and H-2 (meta coupling, J ≈ 2.0 Hz).
-
δ ~7.55 (H-2): This proton is ortho to the carboxylic acid group and meta to the ether group. It shows a small doublet splitting from meta coupling to H-6 (J ≈ 2.0 Hz).
-
-
Propargyloxy Group (δ 2.5 and 4.8 ppm):
-
δ ~4.81 (H-9): The two methylene protons of the propargyloxy group are deshielded by the adjacent oxygen atom, shifting their signal downfield. The signal is split into a doublet (J ≈ 2.4 Hz) by the terminal alkyne proton (H-11) through a four-bond coupling.
-
δ ~2.50 (H-11): The terminal alkyne proton gives a characteristic signal around 2.5 ppm. It is split into a triplet (J ≈ 2.4 Hz) by the two equivalent methylene protons (H-9), following the n+1 rule.
-
-
Methoxy Group (δ 3.91 ppm):
-
δ ~3.91 (H-8): The three protons of the methoxy group are equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. Its chemical shift is characteristic for an aromatic methoxy group.[10]
-
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment (e.g., hybridization, attachment to electronegative atoms).[8][11]
Summary of ¹³C NMR Data
The following assignments are based on published data and predictable chemical shift ranges.[2][3]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.2 | C-7 (COOH) | Carbonyl carbon, highly deshielded. |
| ~150.9 | C-4 | Aromatic carbon attached to ether oxygen. |
| ~149.0 | C-3 | Aromatic carbon attached to methoxy oxygen. |
| ~123.4 | C-1 | Quaternary aromatic carbon adjacent to COOH. |
| ~122.8 | C-6 | Protonated aromatic carbon. |
| ~112.5 | C-2 or C-5 | Protonated aromatic carbons. |
| ~77.8 | C-10 (-C ≡CH) | Alkyne carbon. |
| ~74.8 | C-11 (-C≡C H) | Alkyne carbon (protonated). |
| ~56.4 | C-9 (-OC H₂) | Methylene carbon attached to oxygen. |
| ~55.9 | C-8 (-OC H₃) | Methoxy carbon, characteristic shift.[12][13] |
Note: The signal for the CDCl₃ solvent typically appears as a triplet around δ 77.2 ppm and may overlap with one of the alkyne carbon signals.[4]
Detailed Spectral Interpretation
-
Carbonyl and Aromatic Carbons (δ 112-166 ppm):
-
The carboxylic acid carbon (C-7) is the most downfield signal due to the strong deshielding effect of the two oxygen atoms.
-
The four quaternary carbons (C-1, C-3, C-4) and three protonated carbons (C-2, C-5, C-6) of the benzene ring appear in the typical aromatic region (δ 110-160 ppm). The carbons directly attached to oxygen (C-3, C-4) are the most deshielded within this group.
-
-
Alkyne and Aliphatic Carbons (δ 55-78 ppm):
-
The two sp-hybridized carbons of the alkyne group (C-10, C-11) are found in the δ 70-80 ppm range.
-
The sp³-hybridized carbons of the methoxy (C-8) and methylene (C-9) groups appear furthest upfield. The methoxy carbon signal around 56 ppm is highly diagnostic.[12]
-
Caption: Key expected ¹H-¹H coupling correlations (COSY) for the molecule.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a complete and unambiguous structural confirmation. The ¹H NMR spectrum clearly resolves the three distinct aromatic protons and the characteristic signals of the methoxy and propargyloxy functional groups, with integrations and splitting patterns aligning perfectly with theory. The ¹³C NMR spectrum corroborates this structure by showing the correct number of carbon signals with chemical shifts indicative of their respective electronic environments. This guide serves as a validated reference for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate, ensuring scientific integrity and reproducibility in their work.
References
-
Moodley, C., Muller, A., & Belay, Y. H. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. IUCrData, 9(3). [Link]
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TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]
-
National Center for Biotechnology Information. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. PubChem Compound Summary. [Link]
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Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. KPU Pressbooks. [Link]
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University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. [Link]
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Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
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University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]
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ResearchGate. (2025). Theoretical and spectroscopic study of vanillic acid. [Link]
-
PubMed. (2022). Conformers of Vanillic Acid and Its Monohydrate: A Rotational Spectroscopic and Theoretical Study. [Link]
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University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
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Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
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ACS Publications. (2022). Conformers of Vanillic Acid and Its Monohydrate: A Rotational Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. [Link]
-
PubMed. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. [Link]
-
ResearchGate. (2013). IR spectra of vanillic acid in the regions of OH and C=O stretching vibrations. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. [Link]
-
ResearchGate. (n.d.). MS/MS spectra of molecular ions [M-H]⁻ of a vanillic acid 4-sulfate. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-methoxypropane. [Link]
-
ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts. [Link]
-
Michigan State University. (n.d.). NMR Spectroscopy. [Link]
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Technical Guide: Physicochemical Characterization of 3-Methoxy-4-(prop-2-ynyloxy)benzoic Acid with a Focus on Melting Point Determination
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
Introduction to 3-Methoxy-4-(prop-2-ynyloxy)benzoic Acid
Molecular Overview and Strategic Importance
This compound (CAS 85680-64-4) is an aromatic carboxylic acid derivative featuring both a methoxy and a propargyloxy functional group.[1] The propargyl group (prop-2-ynyl) is of particular interest in modern drug discovery and chemical biology. Its terminal alkyne is a versatile chemical handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation of this molecule to other entities like fluorescent probes, polymers, or biological macromolecules.
This compound serves as a crucial building block for synthesizing more complex molecules, especially in the development of novel pharmaceuticals and advanced materials.[1] Its structural backbone is derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a naturally occurring phenolic acid known for its therapeutic potential.[2][3] The introduction of the propargyloxy group enhances the synthetic versatility of the vanillic acid scaffold, making it a valuable intermediate for creating targeted drug delivery systems, novel kinase inhibitors, and high-performance polymers.[1]
The Critical Role of Melting Point in Pharmaceutical Development
The melting point (or melting range) is one of the most fundamental and informative physicochemical properties of a solid crystalline compound. In the context of pharmaceutical sciences, its determination is not merely a routine check but a cornerstone of material characterization for several reasons:
-
Identity Confirmation: A sharp and consistent melting point, when compared to a known standard, serves as a primary confirmation of a compound's identity.
-
Purity Assessment: The presence of even minor impurities typically results in a depression and broadening of the melting range. Therefore, a sharp melting point is a reliable indicator of high purity.
-
Polymorphism Detection: Different crystalline forms (polymorphs) of the same compound can exhibit distinct melting points. Since polymorphs can have different solubilities, stabilities, and bioavailability, identifying and controlling the crystalline form is critical for drug efficacy and safety.
-
Stability and Formulation: The melting point provides insight into the strength of the crystal lattice. This information is vital for pre-formulation studies, helping to predict the stability of the active pharmaceutical ingredient (API) during storage and processing.
Given the importance of these factors, establishing a reliable method for synthesizing and determining the melting point of this compound is an essential first step in its journey from a laboratory chemical to a component in a therapeutic agent.
Physicochemical and Structural Data
A summary of the known properties for this compound is presented below. It is critical to note that while an experimental melting point for the title compound is not found in the cited literature, data for a closely related diester derivative provides a useful reference point.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Compound Name | This compound | Chem-Impex[1] |
| CAS Number | 85680-64-4 | Chem-Impex[1] |
| Molecular Formula | C₁₁H₁₀O₄ | Chem-Impex[1] |
| Molecular Weight | 206.2 g/mol | Chem-Impex[1] |
| Appearance | Off-white solid | Chem-Impex[1] |
| Purity (Typical) | ≥ 95% (HPLC) | Chem-Impex[1] |
| Melting Point | Not Reported in Literature | N/A |
| Related Compound | Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate | IUCr Journals[2] |
| Melting Point (Diester) | 65–68 °C | IUCr Journals[2][3] |
Synthesis and Characterization Workflow
The following sections detail the experimental approach to produce and characterize high-purity this compound. The workflow is designed to proceed from synthesis and purification to definitive melting point analysis.
Sources
A Comprehensive Technical Guide to 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides an in-depth exploration of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid, a versatile benzoic acid derivative with significant potential in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its role as a building block in the development of novel therapeutics.
Introduction: A Molecule of Strategic Importance
This compound (CAS No. 85680-64-4) is an aromatic carboxylic acid distinguished by the presence of a methoxy group and a propargyloxy substituent on the benzene ring.[1] This unique combination of functional groups imparts valuable chemical reactivity and solubility in various organic solvents, making it a strategic intermediate in organic synthesis.[1] The propargyl group, with its terminal alkyne, serves as a handle for "click chemistry," a powerful tool for rapid and efficient molecular assembly in drug discovery.[2] Furthermore, the benzoic acid scaffold is a well-established pharmacophore in many anti-inflammatory agents, suggesting potential therapeutic applications for this molecule and its derivatives.[1][3] This guide will delve into the critical aspects of this compound, from its synthesis and characterization to its promising applications.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | Internal Nomenclature |
| CAS Number | 85680-64-4 | [1] |
| Molecular Formula | C₁₁H₁₀O₄ | [1] |
| Molecular Weight | 206.2 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
The structural formula of this compound is presented below:
Caption: Structure of this compound.
Synthesis Protocol: A Field-Proven Methodology
The synthesis of this compound is reliably achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers. This process involves the reaction of a deprotonated alcohol (phenoxide in this case) with an organohalide.
Synthesis Workflow
The overall synthetic workflow is depicted below:
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is based on established Williamson ether synthesis procedures.[4]
Materials:
-
4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Propargyl bromide (80 wt. % in toluene)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-3-methoxybenzoic acid (1.0 eq) in anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of vanillic acid, forming the more nucleophilic phenoxide.
-
Heating: Heat the mixture to reflux with vigorous stirring for approximately 30 minutes to ensure complete deprotonation.
-
Alkylation: Slowly add propargyl bromide (1.2 eq) dropwise to the refluxing mixture. The reaction is an SN2 substitution where the phenoxide attacks the primary carbon of propargyl bromide, displacing the bromide ion.
-
Reaction Monitoring: Continue refluxing the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as an off-white solid.
Mechanistic Insights
The core of this synthesis is the Williamson ether synthesis, which proceeds via an SN2 mechanism.
Caption: Mechanism of the Williamson ether synthesis.
The use of potassium carbonate as a base is crucial. It is a moderately strong base that is effective in deprotonating the phenolic hydroxyl group without being overly reactive to hydrolyze the ester or other functional groups.
Characterization and Quality Control
Ensuring the purity and structural integrity of the synthesized compound is paramount. The following analytical techniques are recommended for the characterization of this compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy protons, the methylene protons of the propargyl group, and the acetylenic proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the carboxyl carbon, the methoxy carbon, and the carbons of the propargyl group (methylene and two sp-hybridized carbons). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the C≡C stretch of the alkyne, and the C-O stretches of the ether and methoxy groups. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (≥ 95%). |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (206.2 g/mol ). |
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable tool in modern drug discovery.
Intermediate for Anti-Inflammatory Agents
Benzoic acid and its derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of inflammation.
Caption: The role of COX enzymes in inflammation.
This compound can serve as a starting material for the synthesis of more complex molecules designed to be selective COX inhibitors, potentially leading to new anti-inflammatory drugs with improved efficacy and safety profiles.
A Versatile Tool for Click Chemistry
The terminal alkyne of the propargyloxy group is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This reaction allows for the efficient and specific covalent linking of the benzoic acid derivative to a molecule containing an azide group, forming a stable triazole linkage.
This opens up numerous possibilities in drug development:
-
Fragment-Based Drug Discovery (FBDD): The molecule can be "clicked" onto other small molecule fragments to rapidly generate a library of diverse compounds for screening against a biological target.
-
Bioconjugation: It can be attached to biomolecules such as peptides, proteins, or antibodies to create targeted drug delivery systems or diagnostic probes.
-
PROTACs (Proteolysis Targeting Chimeras): The propargyloxy group can serve as a linker to connect a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.
The following diagram illustrates a conceptual workflow for using this compound in a click chemistry-based drug discovery program.
Caption: A conceptual workflow for utilizing the target compound in click chemistry.
Conclusion
This compound is a highly valuable and versatile chemical entity for researchers in drug discovery and materials science. Its straightforward synthesis, combined with the strategic placement of a methoxy group and a "clickable" propargyloxy substituent, provides a powerful platform for the creation of novel molecules with diverse functionalities. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, underscoring its importance as a key building block for the next generation of therapeutics and advanced materials.
References
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Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia. PubMed. [Link]
-
Mechanism of action of anti-inflammatory drugs. PubMed. [Link]
-
Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. National Institutes of Health. [Link]
-
Recent applications of click chemistry in drug discovery. PubMed. [Link]
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Methodological & Application
The Strategic Application of 3-Methoxy-4-(prop-2-ynyloxy)benzoic Acid in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold Functionalized for Versatility
In the landscape of contemporary drug discovery, the efficiency of molecular assembly and the strategic incorporation of versatile functional groups are paramount. 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid, a derivative of the naturally occurring and biologically significant vanillic acid, represents a quintessential example of a molecular scaffold engineered for broad applicability in medicinal chemistry.[1][2] Vanillic acid itself, or 4-hydroxy-3-methoxybenzoic acid, is recognized for a spectrum of therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects, rendering it a "privileged scaffold" in the design of novel therapeutic agents.[3] By functionalizing the 4-hydroxyl group with a propargyl ether, we introduce a terminal alkyne, a highly versatile chemical handle for bioorthogonal "click chemistry." This strategic modification unlocks a vast potential for this molecule to serve as a key intermediate in the synthesis of complex pharmaceuticals and advanced drug delivery systems.[4]
This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its synthesis and subsequent utilization in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction—a cornerstone of modern medicinal chemistry.
Application Notes: A Bifunctional Linker for Advanced Drug Design
The true power of this compound lies in its bifunctional nature. The carboxylic acid moiety provides a classical attachment point for conjugation to amines, alcohols, or other nucleophiles, while the terminal alkyne of the propargyl group serves as a reactive partner for azides in "click" reactions. This dual functionality makes it an ideal building block for several advanced applications in drug development.
A Modular Linker for Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[][6] A PROTAC molecule is composed of three key components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a linker that connects the two. The nature of the linker—its length, rigidity, and attachment points—is a critical determinant of a PROTAC's efficacy.[6]
This compound is an exemplary candidate for a modular linker component in PROTAC synthesis. The carboxylic acid can be readily coupled to the E3 ligase ligand (e.g., derivatives of thalidomide or VHL ligands), while the propargyl group allows for the efficient and specific attachment of the target protein-binding "warhead" via a CuAAC reaction. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and compositions, facilitating the optimization of degradation efficiency.[4][]
Caption: Modular assembly of a PROTAC using this compound as a linker.
Scaffold for Combinatorial Chemistry and Fragment-Based Drug Discovery
The "click" reaction's reliability and specificity make it a powerful tool for generating large libraries of compounds for high-throughput screening. This compound can be used as a central scaffold to which a diverse range of azide-containing fragments or molecules can be attached. This allows for the systematic exploration of the chemical space around the vanillic acid core, enabling the rapid identification of structure-activity relationships (SAR) and the optimization of lead compounds.
Bioconjugation and Drug Delivery
The propargyl group can be used to conjugate the benzoic acid scaffold to larger biomolecules, such as peptides, proteins, or antibodies, that have been functionalized with an azide group. This has significant implications for targeted drug delivery. For instance, an anti-inflammatory drug candidate derived from this scaffold could be conjugated to an antibody that specifically targets inflamed tissues, thereby increasing its local concentration and reducing systemic side effects.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from 4-hydroxy-3-methoxybenzoic acid (vanillic acid), involving the protection of the carboxylic acid as a methyl ester, followed by Williamson ether synthesis and subsequent deprotection.
Step 1: Methyl Ester Protection of Vanillic Acid
-
Rationale: The carboxylic acid is protected as a methyl ester to prevent its reaction with propargyl bromide in the subsequent step.
-
Procedure:
-
To a solution of 4-hydroxy-3-methoxybenzoic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-hydroxy-3-methoxybenzoate.
-
Step 2: Propargylation of Methyl 4-hydroxy-3-methoxybenzoate
-
Rationale: Williamson ether synthesis is a reliable method for forming the propargyl ether.
-
Procedure:
-
Dissolve methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in acetone and add potassium carbonate (1.5 eq).
-
To this suspension, add propargyl bromide (1.2 eq) dropwise.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 3-methoxy-4-(prop-2-ynyloxy)benzoate.
-
Step 3: Saponification (Deprotection) of the Methyl Ester
-
Rationale: The methyl ester is hydrolyzed to the carboxylic acid under basic conditions.
-
Procedure:
-
Dissolve the purified methyl 3-methoxy-4-(prop-2-ynyloxy)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Caption: Synthetic workflow for this compound.
| Step | Reactants | Reagents | Solvent | Typical Yield |
| 1 | 4-hydroxy-3-methoxybenzoic acid | H₂SO₄ | Methanol | >95% |
| 2 | Methyl 4-hydroxy-3-methoxybenzoate, Propargyl bromide | K₂CO₃ | Acetone | 85-95% |
| 3 | Methyl 3-methoxy-4-(prop-2-ynyloxy)benzoate | LiOH | THF/Water | >90% |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the "click" reaction between this compound (or a derivative thereof) and an azide-containing molecule.
-
Rationale: The CuAAC reaction forms a stable 1,2,3-triazole linkage between an alkyne and an azide with high efficiency and specificity. The in situ reduction of Cu(II) to the active Cu(I) catalyst by sodium ascorbate is a common and convenient method.
-
Materials:
-
This compound derivative (1.0 eq)
-
Azide-containing coupling partner (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)
-
Sodium ascorbate (0.1-0.2 eq)
-
Solvent: e.g., a mixture of t-butanol and water (1:1) or DMF
-
-
Procedure:
-
Dissolve the this compound derivative and the azide in the chosen solvent system in a reaction vessel.
-
In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate and sodium ascorbate.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. A color change to yellow/orange is often observed, indicating the formation of the Cu(I) species.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often complete within a few hours, but can be left overnight to ensure completion.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired 1,2,3-triazole product.
-
Caption: Simplified catalytic cycle of the CuAAC reaction.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for modern medicinal chemistry. Its straightforward synthesis from an inexpensive, naturally derived starting material, combined with the powerful and efficient "click" chemistry enabled by its propargyl group, positions it as a key tool for researchers in drug discovery. The applications highlighted in this guide, particularly in the construction of modular PROTACs and for combinatorial library synthesis, underscore its potential to accelerate the development of novel therapeutics. As the demand for more sophisticated and targeted drugs continues to grow, the strategic use of such well-designed, multifunctional scaffolds will undoubtedly play an increasingly important role in the future of medicine.
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Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved January 17, 2026, from [Link]
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Moodley, C., Muller, A., & Belay, Y. H. (n.d.). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. IUCr Journals. Retrieved January 17, 2026, from [Link]
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Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]
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Baseclick GmbH. (n.d.). Protocols. Retrieved January 17, 2026, from [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(18), 10165-10189. [Link]
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Luo, H., Tian, Y., Abdullah, R., & Zhang, G. (2025). Advancing Design Strategy of PROTACs for Cancer Therapy. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. PubChem. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. PubChem. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]
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MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3804. [Link]
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National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
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Application Notes and Protocols: Leveraging 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid for Advanced Click Chemistry Applications
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid in click chemistry protocols. With its versatile structure, featuring a terminal alkyne for cycloaddition reactions and a carboxylic acid for further functionalization, this reagent is a valuable building block in bioconjugation, drug delivery, and materials science. These application notes delve into the mechanistic underpinnings of both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering detailed, field-proven protocols to ensure robust and reproducible outcomes.
Introduction: The Strategic Advantage of this compound
This compound is an aromatic carboxylic acid derivative distinguished by the presence of a terminal alkyne group, rendering it an ideal substrate for click chemistry.[1] Its molecular formula is C₁₁H₁₀O₄ with a molecular weight of 206.2 g/mol .[1] The vanillic acid core provides a rigid scaffold, while the propargyl ether linkage offers a flexible yet stable connection to the reactive alkyne. This unique combination of features makes it a particularly useful reagent for a variety of applications, including pharmaceutical development and materials science.[1]
The true power of this molecule lies in its bioorthogonality; the azide and alkyne functional groups are largely absent in biological systems, ensuring that reactions are highly specific and minimize side reactions with endogenous molecules.[2][3] This guide will provide detailed protocols for harnessing the reactivity of this compound in two of the most prevalent click chemistry paradigms: CuAAC and SPAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of a click reaction, renowned for its high efficiency, regioselectivity (exclusively forming the 1,4-disubstituted triazole isomer), and mild reaction conditions.[4][5] The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[6]
Mechanistic Rationale
The catalytic cycle of CuAAC involves the formation of a copper-acetylide intermediate from the terminal alkyne of this compound and the Cu(I) catalyst.[] This intermediate then reacts with the azide partner in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and undergoes protonolysis to yield the stable 1,2,3-triazole product and regenerate the Cu(I) catalyst.[]
// Nodes Alkyne [label="this compound\n(Terminal Alkyne)", fillcolor="#F1F3F4"]; Cu_I [label="Cu(I) Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Azide [label="Azide Partner\n(R-N3)", fillcolor="#F1F3F4"]; Cu_Acetylide [label="Copper-Acetylide\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metallacycle [label="Six-Membered\nCopper Metallacycle", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Triazole_Product [label="1,4-Disubstituted\n1,2,3-Triazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Alkyne -> Cu_Acetylide [label=" + Cu(I)"]; Cu_I -> Cu_Acetylide; Cu_Acetylide -> Metallacycle [label=" + Azide"]; Azide -> Metallacycle; Metallacycle -> Triazole_Product [label="Rearrangement &\nProtonolysis"]; Triazole_Product -> Cu_I [label="Regenerates", style=dashed, color="#5F6368"]; }
Figure 1: Simplified CuAAC Reaction Mechanism.
The Critical Role of Ligands
While the core components of CuAAC are the alkyne, azide, and copper catalyst, the inclusion of a stabilizing ligand is crucial for achieving high yields and preventing catalyst degradation, especially in biological applications.[4][8] Ligands serve multiple purposes: they stabilize the catalytically active Cu(I) oxidation state, prevent copper-mediated damage to biomolecules, and increase the solubility of the copper catalyst.[2][4]
| Ligand | Key Features | Recommended Applications |
| TBTA (Tris(benzyltriazolylmethyl)amine) | The first widely used ligand for CuAAC. Highly effective but has limited water solubility. | Organic synthesis, applications where aqueous environments are not required. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | A water-soluble analog of TBTA, ideal for bioconjugation in aqueous buffers.[8][9] | Labeling of proteins, nucleic acids, and other biomolecules in aqueous media.[2][9] |
Detailed Protocol for CuAAC
This protocol provides a general framework for the conjugation of this compound to an azide-containing molecule. Optimization may be required based on the specific substrates.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
THPTA ligand
-
Degassed phosphate-buffered saline (PBS), pH 7.4
-
Organic co-solvent (e.g., DMSO or DMF) if substrates have poor water solubility
-
Nitrogen or Argon gas for creating an inert atmosphere
Stock Solutions:
-
This compound: 10 mM in DMSO
-
Azide Partner: 10 mM in DMSO or water
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh)[9][10]
Experimental Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the this compound and the azide partner. A typical starting point is a 1:1.5 molar ratio of alkyne to azide.
-
Buffer and Co-solvent Addition: Add PBS to the desired final reaction volume. If necessary, add a minimal amount of an organic co-solvent to ensure substrate solubility. The final concentration of the limiting reagent should ideally be in the range of 100 µM to 1 mM.
-
Catalyst Premix: In a separate tube, prepare the Cu(I)-THPTA catalyst complex by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio.[9][10] Allow this mixture to stand for 2-3 minutes.
-
Catalyst Addition: Add the Cu(I)-THPTA complex to the reaction mixture. A final copper concentration of 1-2 mM is a good starting point.
-
Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Inert Atmosphere: Gently bubble nitrogen or argon gas through the reaction mixture for 30-60 seconds to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[3][11] Cap the tube tightly.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. For less reactive substrates or lower concentrations, the reaction time may need to be extended.
-
Monitoring and Purification: Monitor the reaction progress by LC-MS or HPLC. Once complete, the product can be purified by reversed-phase HPLC or other appropriate chromatographic techniques. For oligonucleotide conjugates, ethanol or acetone precipitation can be employed.[3][11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the presence of a copper catalyst is undesirable due to potential cytotoxicity, SPAAC offers a powerful alternative.[] This reaction relies on the high ring strain of a cyclooctyne derivative to drive the cycloaddition with an azide, obviating the need for a metal catalyst.[][13]
Mechanistic Rationale
In a SPAAC reaction, this compound would be derivatized to incorporate an azide functionality, which would then react with a strained cyclooctyne. The significant energy released from the strained cyclooctyne ring upon reaction with the azide provides the thermodynamic driving force for the formation of the triazole product.[]
// Nodes Azide [label="Azide-Functionalized\nBenzoic Acid Derivative", fillcolor="#F1F3F4"]; Cyclooctyne [label="Strained Cyclooctyne\n(e.g., DBCO, DIBO)", fillcolor="#FBBC05", fontcolor="#202124"]; Transition_State [label="Concerted [3+2]\nCycloaddition\nTransition State", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Triazole_Product [label="Stable Triazole\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Azide -> Transition_State; Cyclooctyne -> Transition_State; Transition_State -> Triazole_Product [label="Ring Strain Release"]; }
Figure 2: Simplified SPAAC Reaction Mechanism.
Choosing a Strained Alkyne
The choice of cyclooctyne is critical as it dictates the reaction kinetics. More strained cyclooctynes react faster.
| Cyclooctyne | Key Features | Relative Reactivity |
| DIBO (Dibenzocyclooctynol) | Good stability and reactivity. | Moderate to Fast |
| DBCO (Dibenzoazacyclooctyne) | One of the most reactive cyclooctynes for SPAAC.[14] | Very Fast |
| BCN (Bicyclononyne) | Highly strained and reactive, but can be less stable. | Very Fast |
Detailed Protocol for SPAAC
This protocol assumes that this compound has been converted to an azide-functionalized derivative.
Materials:
-
Azide-functionalized 3-methoxy-4-substituted benzoic acid derivative
-
Strained cyclooctyne (e.g., DBCO-amine, DIBO-NHS ester)
-
Appropriate buffer (e.g., PBS, pH 7.4 for biological applications)
-
Organic co-solvent (e.g., DMSO, acetonitrile)
Experimental Procedure:
-
Substrate Preparation: Dissolve the azide-functionalized benzoic acid derivative and the strained cyclooctyne in the chosen buffer or solvent system. The final concentrations can range from 10 µM to 10 mM.[15]
-
Reaction Initiation: Simply mix the solutions of the azide and cyclooctyne. No catalyst is required.
-
Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.[15]
-
Monitoring and Purification: Monitor the reaction by LC-MS or HPLC. Due to the high specificity of the reaction, purification is often straightforward. For biomolecules, size-exclusion chromatography or dialysis can be used to remove unreacted small molecules.[2] For small molecule products, purification can be achieved through standard chromatographic methods.[15]
Troubleshooting and Key Considerations
-
Low Yield in CuAAC:
-
Oxygen Contamination: Ensure thorough degassing of all solutions.[3][11] Prepare sodium ascorbate solution fresh before use.
-
Inactive Catalyst: Use high-quality reagents. The Cu(I)-ligand complex can be prepared fresh for each reaction.
-
Substrate Precipitation: Increase the amount of organic co-solvent or decrease the reactant concentrations.
-
-
Side Reactions:
-
Slow SPAAC Reaction:
-
Increase Reactant Concentration: The reaction rate is dependent on the concentration of both the azide and the cyclooctyne.
-
Use a More Reactive Cyclooctyne: Switching from DIBO to DBCO, for example, can significantly increase the reaction rate.
-
Conclusion
This compound is a highly valuable and versatile reagent for the implementation of click chemistry protocols. By understanding the underlying mechanisms of both CuAAC and SPAAC and adhering to optimized protocols, researchers can effectively utilize this molecule for a wide range of applications, from the precise labeling of biomolecules to the synthesis of novel materials and therapeutics. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this powerful chemical tool.
References
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Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 1964-1975. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]
-
Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024, September 23). Promab. Retrieved January 17, 2026, from [Link]
-
Paredes, E., & Das, S. R. (2011). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. Methods in Molecular Biology, 764, 219–230. [Link]
-
Click Chemistry Protocols. (n.d.). Xi'an Confluore Biological Technology Co., Ltd. Retrieved January 17, 2026, from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics, 41(15), 2056–2067. [Link]
-
[Orgo Lab 2] Click Chemistry. (2021, September 7). YouTube. Retrieved January 17, 2026, from [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. Retrieved January 17, 2026, from [Link]
-
Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
3-methoxy-4-(prop-2-en-1-yloxy)benzoic acid. (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]
-
Dommerholt, J., van Rooijen, O., Borrmann, A., van Delft, F. L., & Rutjes, F. P. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 49(49), 9422–9425. [Link]
-
Strain-Promoted Azide-Alkyne Cycloaddition. (n.d.). Chinese Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics, 41(15), 2056–2067. [Link]
-
Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. (2014). Journal of the American Chemical Society, 136(20), 7317–7329. [Link]
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Application Note & Protocols: 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid as a Versatile Linker for Advanced Coordination Polymers
Introduction: The Strategic Advantage of a Bifunctional Linker
Coordination polymers (CPs), including the subclass of metal-organic frameworks (MOFs), have emerged as highly versatile materials with extensive applications in gas storage, catalysis, sensing, and biomedicine.[1] The properties of these materials are fundamentally dictated by the interplay between the metal nodes and the organic linkers. The linker, 3-methoxy-4-(prop-2-ynyloxy)benzoic acid, offers a unique combination of functionalities that makes it a highly strategic choice for creating advanced CPs.
This linker possesses two key features:
-
A Carboxylate Group: This primary coordinating moiety readily bonds with a wide range of metal ions to form the backbone of the polymer network.
-
A Pendant Propargyl (Alkyne) Group: This functional handle is sterically accessible and chemically versatile, remaining uncoordinated within the polymer structure. It serves as a prime site for post-synthetic modification (PSM), allowing for the covalent attachment of functional molecules after the framework has been assembled.[2][3]
The presence of the methoxy group can also influence the electronic properties and solubility of the linker. For drug development professionals, the ability to perform PSM via the alkyne group is particularly compelling. It opens a straightforward pathway to tether therapeutic agents, targeting ligands, or imaging agents to the CP scaffold, creating sophisticated drug delivery systems.[4][5][6] This guide provides detailed, field-tested protocols for the synthesis of the linker, its use in constructing CPs, and methods for their characterization and subsequent functionalization.
Synthesis and Verification of the Linker
The synthesis of this compound is achieved via a Williamson ether synthesis, a robust and well-established organic reaction.[7][8] The protocol involves the alkylation of a phenol with an alkyl halide. In this case, the phenolic hydroxyl group of 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) is deprotonated by a weak base and subsequently reacts with propargyl bromide.[9][10]
A similar, related compound, prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate, has been synthesized via the alkylation of 4-hydroxy-3-methoxybenzoic acid.[11][12] It is crucial to start with the correct isomer, 3-hydroxy-4-methoxybenzoic acid, to ensure the carboxylate group remains available for coordination.[13][14]
Diagram: Synthesis of the Linker
The following diagram outlines the synthetic workflow for the linker.
Caption: Workflow for the synthesis and purification of the linker.
Protocol 2.1: Synthesis of this compound
Materials:
-
3-Hydroxy-4-methoxybenzoic acid (Isovanillic acid)
-
Propargyl bromide (80 wt. % in toluene is common)
-
Anhydrous potassium carbonate (K₂CO₃), finely crushed
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-hydroxy-4-methoxybenzoic acid (1 eq.), anhydrous K₂CO₃ (2.5 eq.), and anhydrous DMF (approx. 10 mL per gram of benzoic acid).
-
Reagent Addition: While stirring, add propargyl bromide (1.5 eq.) dropwise to the suspension.
-
Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol. The carboxyl group is also deprotonated but is less nucleophilic. Using excess base ensures complete deprotonation of the phenol. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.[10]
-
-
Reaction: Heat the mixture to 60°C and stir under a nitrogen atmosphere for 3-4 hours.[15] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts. b. Transfer the filtrate to a separatory funnel and dilute with an equal volume of water. c. Acidify the aqueous solution to pH 2-3 with 1 M HCl. This step is crucial to protonate the carboxylate, making the product soluble in organic solvents. d. Extract the product into ethyl acetate (3x volumes). e. Combine the organic layers and wash with water, then with brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification & Validation: a. The resulting crude solid should be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a pure white solid. b. Self-Validation: The purity and identity of the linker must be confirmed before use in CP synthesis. Obtain ¹H NMR, ¹³C NMR, and FT-IR spectra. The presence of the alkyne C-H stretch (~3300 cm⁻¹) in the IR spectrum and the characteristic methylene and alkyne proton signals in the ¹H NMR are key indicators of success.
Synthesis of Coordination Polymers
The construction of CPs using this linker typically employs solvothermal synthesis.[16][17][18] This method involves heating the linker and a chosen metal salt in a sealed vessel at elevated temperatures, allowing for the slow growth of crystalline material. The final topology and properties of the CP are highly dependent on reaction parameters.
Diagram: General CP Synthesis & Characterization Workflow
Caption: General workflow for coordination polymer synthesis and characterization.
Protocol 3.1: Solvothermal Synthesis of a Zn-based Coordination Polymer
Materials:
-
This compound (Linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
Preparation: In a glass vial, dissolve the linker (e.g., 0.1 mmol) and Zn(NO₃)₂·6H₂O (e.g., 0.1 mmol) in a solvent mixture, such as 10 mL of DMF/Ethanol/Water (v/v/v = 8:1:1).
-
Causality Note: The ratio of metal to linker is a critical parameter that influences the final structure. A 1:1 ratio is a common starting point. The solvent system affects the solubility of the reactants and can influence the coordination environment of the metal ion, sometimes even participating in the final structure.[19]
-
-
Reaction: Transfer the solution to a 20 mL Teflon-lined autoclave. Seal the vessel and place it in a programmable oven.
-
Heating Program: Heat the autoclave to 120°C over 2 hours, hold at 120°C for 48 hours, and then cool slowly to room temperature over 24 hours.
-
Causality Note: Slow cooling is essential for the formation of high-quality single crystals suitable for X-ray diffraction. Rapid cooling often leads to microcrystalline powders or amorphous material.
-
-
Isolation: Carefully open the autoclave. Collect the resulting crystals by filtration, wash them thoroughly with fresh DMF and then ethanol to remove unreacted starting materials, and dry them in air.
Table 1: Representative Reaction Parameters for Solvothermal Synthesis
| Parameter | Range/Options | Influence on Outcome |
| Metal Salt | Zn(II), Cu(II), Co(II), Cd(II), etc. | Determines node geometry, color, magnetic properties. |
| Solvent | DMF, DEF, DMA, Ethanol, H₂O | Affects solubility, deprotonation of linker, and can act as a template or coordinating ligand.[19] |
| Temperature | 80 - 180 °C | Controls reaction kinetics and thermodynamic vs. kinetic product formation.[16] |
| Time | 24 - 96 hours | Affects crystal growth and phase purity. |
| Modulators | Acetic acid, Formic acid | Can compete with the linker to slow down crystallization, leading to larger, higher-quality crystals. |
Essential Characterization Protocols
Thorough characterization is required to confirm the structure, purity, and stability of the synthesized coordination polymer.
Protocol 4.1: Powder X-ray Diffraction (PXRD)
PXRD is used to verify the phase purity of the bulk crystalline sample.[20][21][22]
-
Sample Prep: Finely grind a small amount (~20 mg) of the synthesized crystals into a homogeneous powder.
-
Data Acquisition: Mount the powder on a zero-background sample holder. Collect the diffraction pattern over a 2θ range of 5-50°.
-
Analysis: Compare the experimental PXRD pattern to the pattern simulated from the single-crystal X-ray diffraction (SC-XRD) data. A good match between the peak positions indicates that the bulk sample is the same phase as the single crystal analyzed.[23][24]
Protocol 4.2: Thermogravimetric Analysis (TGA)
TGA measures changes in mass as a function of temperature, providing information on thermal stability and solvent content.[25][26][27]
-
Sample Prep: Place 5-10 mg of the CP sample into an alumina crucible.
-
Data Acquisition: Heat the sample from room temperature to ~800°C at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[28]
-
Analysis: Analyze the resulting curve. An initial weight loss below ~150°C typically corresponds to the loss of guest solvent molecules. The temperature at which the framework begins to rapidly lose mass indicates the onset of thermal decomposition.[29] The final residual mass should correspond to the expected metal oxide.
Table 2: Interpreting TGA Data for a Hypothetical Zn-based CP
| Temperature Range | Observed Weight Loss | Interpretation |
| 30 - 150 °C | ~15% | Loss of guest solvent molecules (e.g., DMF, H₂O) from the pores. |
| 150 - 350 °C | Plateau (Stable) | The intact, desolvated framework. |
| > 350 °C | Sharp Decrease | Decomposition of the organic linker and collapse of the framework. |
| Final Residue | ~20% | Corresponds to the theoretical mass of Zinc Oxide (ZnO). |
Post-Synthetic Modification (PSM) via Click Chemistry
The pendant alkyne group is ideal for modification using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and orthogonal "click" reaction.[30][31] This allows for the covalent attachment of molecules bearing an azide group without disrupting the CP structure.[2]
Diagram: Post-Synthetic Modification Workflow
Caption: Post-Synthetic Modification of the CP via CuAAC Click Chemistry.
Protocol 5.1: Attaching an Azide-Containing Molecule
-
Activation: Immerse the synthesized CP (~50 mg) in a suitable solvent (e.g., DMF) for 12 hours to ensure the pores are open and accessible.
-
Reaction Mixture: In a separate vial, prepare a solution of the azide-functionalized molecule (e.g., Azido-PEG-Folate for targeting) (3 eq. relative to alkyne groups), copper(II) sulfate pentahydrate (0.2 eq.), and sodium ascorbate (0.5 eq.) in a DMF/water mixture.
-
Causality Note: Sodium ascorbate is a reducing agent that generates the active Cu(I) catalyst in situ from the more stable Cu(II) salt. This is a common and effective method for performing CuAAC.[30]
-
-
Reaction: Decant the activation solvent from the CP and add the reaction mixture. Stir the suspension gently at room temperature for 24 hours.
-
Work-up: Filter the functionalized CP and wash it extensively with DMF, water, and finally ethanol to remove all unreacted reagents and the copper catalyst.
-
Validation: Confirm successful modification by FT-IR (disappearance of the alkyne C-H peak at ~3300 cm⁻¹) and elemental analysis or digested NMR to quantify the degree of functionalization.
By following these detailed protocols, researchers can effectively synthesize and utilize this compound to create highly functional and tunable coordination polymers for a wide range of advanced applications.
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Advanced coordination polymer materials for drug delivery systems. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
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Chen, Y., et al. (2007). Coordination polymer particles as potential drug delivery systems. Chemical Communications. Retrieved January 17, 2026, from [Link]
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Samanta, D., et al. (2021). Anchoring Drugs to a Zinc(II) Coordination Polymer Network: Exploiting Structural Rationale toward the Design of Metallogels for Drug-Delivery Applications. Inorganic Chemistry. Retrieved January 17, 2026, from [Link]
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Wang, D., et al. (2021). Polymeric Systems Containing Supramolecular Coordination Complexes for Drug Delivery. Polymers. Retrieved January 17, 2026, from [Link]
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Wang, Z., et al. (2018). Post-Synthetic Modification of Metal–Organic Framework Thin Films Using Click Chemistry: The Importance of Strained C–C Triple Bonds. Langmuir. Retrieved January 17, 2026, from [Link]
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Williamson Ether Synthesis. (n.d.). University of California, Irvine. Retrieved January 17, 2026, from [Link]
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The powder X-ray diffraction (PXRD) pattern of complex (1). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. (2020). PubMed. Retrieved January 17, 2026, from [Link]
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Pal, T. K., et al. (2014). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm. Retrieved January 17, 2026, from [Link]
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Probing Metal-Organic Framework Stoichiometry Using Quantitative NMR and TGA. (2024). ChemRxiv. Retrieved January 17, 2026, from [Link]
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RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. (2021). MDPI. Retrieved January 17, 2026, from [Link]
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Overview of Powder X-ray Diffraction (PXRD). (n.d.). Creative Biostructure. Retrieved January 17, 2026, from [Link]
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Ma, W., et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega. Retrieved January 17, 2026, from [Link]
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Zhao, Y., et al. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. ResearchGate. Retrieved January 17, 2026, from [Link]
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Supplementary Information. (2016). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Zhao, Y., et al. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. SciSpace. Retrieved January 17, 2026, from [Link]
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3-methoxy-4-(prop-2-en-1-yloxy)benzoic acid. (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]
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Zhao, Y., et al. (2010). Solvothermal synthesis of multifunctional coordination polymers. Research With Rutgers. Retrieved January 17, 2026, from [Link]
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Chae, H. K., et al. (2004). Synthesis, Structures, and Magnetic Properties of Metal-Coordination Polymers with Benzenepentacarboxylate Linkers. Inorganic Chemistry. Retrieved January 17, 2026, from [Link]
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Alkyne-Palladium(II)-Catalyzed Living Polymerization of Isocyanides: An Exploration of Diverse Structures and Functions. (2021). Accounts of Chemical Research. Retrieved January 17, 2026, from [Link]
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The stereo-divergent functionalization of alkynes: a comprehensive review. (2022). RSC Publishing. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols: Synthesis of Novel Bio-orthogonal Scaffolds Utilizing 3-Methoxy-4-(prop-2-ynyloxy)benzoic Acid
Introduction: The Strategic Value of a Bifunctional Linker
In the landscape of modern drug discovery and chemical biology, the development of molecular scaffolds possessing multiple, orthogonally reactive functional groups is of paramount importance. Such molecules serve as versatile platforms for the construction of complex molecular architectures, including targeted therapeutics, imaging agents, and functionalized biomaterials. 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid is a prime example of such a scaffold. Its structure thoughtfully combines a terminal alkyne—a key participant in bio-orthogonal "click" chemistry and metal-catalyzed cross-coupling reactions—with a carboxylic acid, which is amenable to standard amide bond formation and other derivatizations.[1][2]
The parent molecule, vanillic acid (4-hydroxy-3-methoxybenzoic acid), is a naturally occurring phenolic acid with known therapeutic properties, including antioxidant and anti-inflammatory effects.[3][4] By introducing the propargyl ether, we transform this simple natural product into a powerful synthetic intermediate. The terminal alkyne provides a gateway to a vast chemical space through reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira coupling.[5][6][7] These reactions are prized for their high efficiency, selectivity, and tolerance of diverse functional groups, making them ideal for late-stage functionalization in complex syntheses.[8]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of the core scaffold, this compound, and its subsequent elaboration into novel compound libraries. We will detail robust protocols, explain the rationale behind experimental choices, and present workflows for creating diverse molecular entities with significant potential in pharmaceutical research.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the target compound requires the selective O-alkylation of the phenolic hydroxyl group of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) in the presence of a carboxylic acid. While simultaneous alkylation of both the phenol and the carboxylic acid can occur[3][4], careful selection of a mild base and reaction conditions can favor the more nucleophilic phenoxide, leaving the carboxylate relatively unreactive to the alkylating agent.
Protocol 1: Selective O-Alkylation of Vanillic Acid
This protocol is designed to maximize the yield of the desired propargyl ether while minimizing the formation of the corresponding propargyl ester. The choice of potassium carbonate as a base is critical; it is strong enough to deprotonate the phenol (pKa ~9-10) but generally not the carboxylic acid (pKa ~4-5) to a significant extent in a solvent like acetone, thereby favoring selective alkylation at the phenoxide position.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Eq. |
| 4-Hydroxy-3-methoxybenzoic acid | 168.15 | 5.00 g | 29.7 mmol | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 5.34 g | 38.6 mmol | 1.3 |
| Propargyl Bromide (80% in toluene) | 118.96 | 3.1 mL | 29.7 mmol | 1.0 |
| Acetone | - | 100 mL | - | - |
| Ethyl Acetate | - | 150 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-methoxybenzoic acid (5.00 g, 29.7 mmol) and anhydrous potassium carbonate (5.34 g, 38.6 mmol).
-
Solvent Addition: Add 100 mL of acetone to the flask.
-
Initial Reflux: Stir the suspension and heat to reflux for approximately 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Alkylation: Slowly add propargyl bromide (3.1 mL of an 80 wt. % solution in toluene, 29.7 mmol) to the refluxing mixture via a dropping funnel over 15 minutes.
-
Causality Note: Adding the alkylating agent slowly and using only a slight excess of base helps to minimize the potential for side reactions, such as the formation of the bis-propargylated ester product.
-
-
Reaction Monitoring: Continue to stir the reaction mixture under reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1 with 1% acetic acid). The product spot should be less polar than the starting material.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
-
Acidification and Extraction: To the resulting residue, add 100 mL of water. Acidify the aqueous solution to a pH of ~2-3 with 1 M HCl. This step protonates the carboxylic acid and any unreacted starting material. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash successively with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to yield the pure product.
Expected Characterization Data (C₁₁H₁₀O₄, M.W. 206.19):
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (dd, J = 8.4, 1.9 Hz, 1H), 7.60 (d, J = 1.9 Hz, 1H), 6.95 (d, J = 8.4 Hz, 1H), 4.75 (d, J = 2.4 Hz, 2H), 3.90 (s, 3H), 2.55 (t, J = 2.4 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 171.5, 151.0, 149.5, 124.0, 122.5, 113.0, 112.0, 78.0, 76.5, 57.0, 56.0.
-
MS (ESI-): m/z 205.05 [M-H]⁻.
Part 2: Synthesis of Novel Derivatives
The true utility of this compound lies in its capacity for diversification.[1] The terminal alkyne and the carboxylic acid serve as independent reactive handles.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of "click chemistry," enabling the efficient formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an alkyne and an azide.[5][9] This linkage is highly valued in medicinal chemistry as it is metabolically stable and can act as a hydrogen bond acceptor.[7][8]
Reaction Scheme:
Caption: General scheme for the CuAAC "click" reaction.
Step-by-Step Procedure (General):
-
Setup: In a vial, dissolve this compound (1.0 eq.) and the desired organic azide (R-N₃, 1.05 eq.) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq. in water) and sodium ascorbate (0.2 eq. in water).
-
Causality Note: Sodium ascorbate is a reducing agent that converts the Cu(II) salt to the catalytically active Cu(I) species in situ. This is a common and convenient method for performing CuAAC reactions without handling potentially unstable Cu(I) salts directly.[6]
-
-
Reaction Initiation: Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The solution may change color.
-
Reaction: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting triazole derivative by column chromatography or recrystallization.
Protocol 3: Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[10][11][12] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and functional materials.[13][14]
Step-by-Step Procedure (General):
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.2 eq.), the aryl halide (Ar-X, 1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and a copper(I) co-catalyst like CuI (0.04 eq.).
-
Causality Note: The reaction is typically performed under inert conditions to prevent oxidative side reactions that can deactivate the palladium catalyst. The copper co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
-
Solvent and Base: Add a suitable solvent (e.g., THF or DMF) and a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting materials are consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate.
-
Purification: Redissolve the residue in an organic solvent, wash with water and brine, dry, and purify by column chromatography.
Protocol 4: Amide Bond Formation via Carbodiimide Coupling
The carboxylic acid moiety provides a classic handle for diversification. Coupling with various amines using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) can generate a library of amides.
Step-by-Step Procedure (General):
-
Setup: Dissolve this compound (1.0 eq.), the desired primary or secondary amine (R-NH₂, 1.1 eq.), and HOBt (1.1 eq.) in an anhydrous solvent like DMF or CH₂Cl₂.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise.
-
Causality Note: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization if chiral centers are present) and reacts cleanly with the amine.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the amide product by column chromatography or recrystallization.
Part 3: Applications and Strategic Outlook
The protocols described above provide a clear path to generating a diverse library of novel compounds from a single, readily accessible scaffold.
Logical Relationship of Synthetic Pathways:
Caption: Diversification strategy from the core scaffold.
By combining these transformations, researchers can rapidly access molecules with a wide range of physicochemical properties and potential biological activities. For instance:
-
Fragment-Based Drug Discovery (FBDD): The core scaffold and its simple derivatives can be used as fragments for screening against biological targets.
-
PROTACs and Targeted Therapeutics: The bifunctional nature of the scaffold makes it an ideal linker. The alkyne can be used to attach a warhead or imaging agent, while the carboxylic acid can be coupled to a ligand that binds to a protein of interest.
-
Materials Science: The ability to form polymers via click reactions or incorporate the scaffold into larger conjugated systems via Sonogashira couplings opens avenues in materials science.[15]
The structural versatility of benzoic acid derivatives has long been exploited in drug discovery, leading to a wide array of approved therapeutics.[16][17][18][19][20] By equipping this privileged core with the powerful and versatile terminal alkyne, this compound represents a next-generation building block for creating innovative chemical entities.
References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
-
University of Liverpool. (n.d.). Coupling to alkynes: the Sonogashira reaction. Retrieved from [Link]
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National Institutes of Health (NIH). (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. Retrieved from [Link]
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Dakota Bioprocessing. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). The Use of Click Chemisty in Drug Development Applications. Retrieved from [Link]
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IUCr Journals. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. Retrieved from [Link]
- Google Patents. (n.d.). EP0639554A1 - Process for the preparation of propargyl ethers.
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National Institutes of Health (NIH). (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Retrieved from [Link]
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Allied Academies. (n.d.). Click chemistry: A novel tool in pharmaceutical research. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Green Chemistry. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
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Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
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use of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid in the synthesis of anti-inflammatory agents
Application Notes & Protocols
Topic: Strategic Use of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid in the Modular Synthesis of Novel Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract: The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. This guide details the strategic application of this compound as a versatile scaffold for the synthesis of potential anti-inflammatory drugs. This compound is uniquely equipped with two orthogonal reactive handles: a carboxylic acid for derivatization via amidation or esterification, and a terminal alkyne for highly efficient and bioorthogonal "click" chemistry reactions. We present a rationale for its use, detailed protocols for the synthesis of key intermediates, and a step-by-step workflow for assembling a novel compound library targeting inflammatory pathways. The protocols emphasize not only the synthetic steps but also the underlying chemical principles and the biological context, providing a comprehensive resource for drug discovery programs.
The Molecular Logic: Why this compound?
This compound (CAS: 85680-64-4) is more than a simple aromatic carboxylic acid; it is a strategically designed building block for combinatorial chemistry and drug discovery.[1][2] Its utility stems from the distinct reactivity of its functional groups, which allows for a modular and efficient approach to synthesis.
-
The Benzoic Acid Scaffold: The core vanillic acid-like structure (methoxyphenyl) is a common motif in a variety of biologically active compounds, including those with anti-inflammatory properties.[3][4] The carboxylic acid group serves as a classical anchor point for modification, readily undergoing reactions like amidation or esterification to introduce diverse chemical functionalities.[5][6]
-
The Propargyl Group (Terminal Alkyne): The defining feature of this scaffold is the propargyloxy substituent. The terminal alkyne is a key participant in one of the most robust and reliable reactions in medicinal chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8] This reaction allows for the covalent linking of the benzoic acid scaffold to another molecule bearing an azide group with exceptional efficiency, specificity, and under mild, biocompatible conditions.[9][10] The resulting 1,4-disubstituted 1,2,3-triazole ring is not merely a linker; it is metabolically stable and can act as a pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets.[10]
This dual functionality enables a divergent synthetic strategy: a common core can be "clicked" to a wide array of azide-containing fragments, rapidly generating a library of drug candidates for biological screening.
Caption: Key reactive sites of the scaffold molecule.
Synthesis of a Key Intermediate: Amide-Functionalized Scaffold
To leverage the scaffold, the carboxylic acid is first coupled with an amine-containing moiety. This protocol describes a general procedure for forming an amide bond, a stable and common linkage in pharmaceutical agents. We use N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent, which activates the carboxylic acid for nucleophilic attack by an amine.
Protocol 2.1: Synthesis of N-benzyl-3-methoxy-4-(prop-2-ynyloxy)benzamide
This protocol demonstrates the coupling of the primary scaffold with benzylamine. Benzylamine is used here as a simple, representative amine to illustrate the procedure.
Rationale: The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires activation of the carboxyl group. DCC is a classic and effective dehydrating agent that facilitates this process by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide, with dicyclohexylurea (DCU) precipitating as a byproduct. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants while allowing the DCU byproduct to be easily removed by filtration.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Reagents: Add benzylamine (1.1 eq) and a catalytic amount of DMAP (0.1 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Activation: Cool the flask to 0 °C in an ice bath. In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 16 hours). A white precipitate (DCU) will form.
-
Workup - Filtration: Filter the reaction mixture through celite or filter paper to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. Each wash helps to remove unreacted starting materials and reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-3-methoxy-4-(prop-2-ynyloxy)benzamide as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Protocol: Modular Assembly via Click Chemistry
With the alkyne-functionalized intermediate in hand, the next stage is to attach a second molecule of interest via the CuAAC reaction. This protocol describes the "clicking" of the amide intermediate from Protocol 2.1 with a custom-synthesized azide.
Protocol 3.1: Synthesis of a 1,2,3-Triazole Derivative
Rationale: The CuAAC reaction is a highly reliable method for forming a C-N bond between a terminal alkyne and an azide.[11] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (like CuSO₄·5H₂O) and a reducing agent (like sodium ascorbate).[9] The reaction proceeds with high regioselectivity to exclusively form the 1,4-disubstituted triazole isomer. A solvent system of t-BuOH/H₂O is often used as it effectively dissolves both the organic substrates and the inorganic catalyst salts.
Materials:
-
N-benzyl-3-methoxy-4-(prop-2-ynyloxy)benzamide (from Protocol 2.1) (1.0 eq)
-
1-(azidomethyl)-4-fluorobenzene (Example Azide) (1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol (t-BuOH) and Deionized Water
-
Rotary evaporator, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the alkyne intermediate (1.0 eq) and the azide (1.2 eq) in a 1:1 mixture of t-BuOH and water.
-
Catalyst Preparation: In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Catalyst Addition: Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution. The solution may change color, indicating the formation of the active Cu(I) catalyst.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.
-
Workup: Once the reaction is complete, add water to the mixture and extract with ethyl acetate (3x). The combined organic layers are then washed with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography or recrystallization to yield the final triazole-containing compound. Confirm identity and purity via NMR and HRMS.
Caption: Modular synthesis workflow for anti-inflammatory agents.
Biological Rationale and Downstream Applications
Mechanism of Action Hypothesis: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[12] The novel compounds synthesized using this scaffold can be designed to interact with the active site of COX enzymes, particularly the inducible COX-2 isoform, which is a primary target in inflammation.[13] The modular nature of the synthesis allows for the incorporation of moieties known to confer COX-2 selectivity.
Caption: Inhibition of the COX pathway by a synthesized agent.
Screening and Optimization: The synthesized library of compounds should be subjected to in vitro screening assays, such as COX-1/COX-2 inhibition assays, to determine their potency and selectivity. Promising lead compounds can then be advanced to cell-based assays (e.g., measuring prostaglandin E2 production in LPS-stimulated macrophages) and subsequently to in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents.[14]
Data Summary and Expected Outcomes
The described protocols are robust and expected to provide the desired products in good to excellent yields. Proper execution of the purification steps is critical for obtaining high-purity materials suitable for biological testing.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity Target |
| Starting Material | C₁₁H₁₀O₄ | 206.19 | N/A | >98% |
| Amide Intermediate (Protocol 2.1) | C₁₈H₁₇NO₃ | 295.33 | 75-90% | >95% (post-chromatography) |
| Final Product (Protocol 3.1) | C₂₅H₂₂FN₃O₃ | 447.46 | 80-95% | >98% (post-chromatography) |
Conclusion
This compound is an exemplary scaffold for modern drug discovery, enabling the rapid and efficient synthesis of diverse molecular architectures. By combining classical amide bond formation with the power of click chemistry, researchers can systematically explore chemical space to identify novel anti-inflammatory agents. The modular strategy outlined in these protocols provides a logical and highly adaptable framework for the development of next-generation therapeutics targeting inflammation.
References
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Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry. Available at: [Link][15]
-
Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Available at: [Link][16]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link][14]
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Propargylamine Moiety: A Promising Scaffold in Drug Design. IntechOpen. Available at: [Link]
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Propargyl alcohol uses - Synthesis, and Safety. Rawsource. Available at: [Link]
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The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link][7]
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Propargylamine: an important moiety in drug discovery. PubMed. Available at: [Link][17]
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Propargylamine: an Important Moiety in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]
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Click chemistry: A novel tool in pharmaceutical research. Allied Academies. Available at: [Link][9]
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The application of click chemistry in the synthesis of agents with anticancer activity. Dovepress. Available at: [Link][10]
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Application of “Click” Chemistry in Biomedical Hydrogels. ACS Omega. Available at: [Link]
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Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central. Available at: [Link]
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3 Methoxy 4 methyl Benzoic Acid. Chemixl Intermediates Pvt. Ltd. Available at: [Link][5]
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An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences. Available at: [Link][11]
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The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. Available at: [Link][6]
-
Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. PMC - NIH. Available at: [Link][3]
-
Synthesis and Anti-Inflammatory Activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans Propenoic Acid and Its Ester Derivatives. PubMed. Available at: [Link][4]
-
Synthesis and anti-inflammatory activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its ester derivatives. ResearchGate. Available at: [Link]
-
Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. Available at: [Link][13]
-
Principles, Mechanisms of Action, and Future Prospects of Anti-inflammatory Drugs. ResearchGate. Available at: [Link][12]
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Application Notes and Protocols for 3-Methoxy-4-(prop-2-ynyloxy)benzoic Acid Derivatives in Material Science
Introduction: The Strategic Value of a Multifunctional Monomer
In the landscape of advanced materials, precision at the molecular level dictates macroscopic properties. 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid and its derivatives represent a class of highly versatile building blocks, engineered with distinct functional domains that serve specific, synergistic roles in the construction of functional polymers and materials.[1] This guide provides an in-depth exploration of this molecule's potential, detailing its synthesis and its application in creating tailored materials through robust, high-yield chemical transformations.
The core structure is strategically trifunctional:
-
The Benzoic Acid Moiety: This aromatic carboxylic acid provides a rigid, planar core that can impart thermal stability and is a well-established precursor for liquid crystalline phases.[2][3] The carboxylic acid group itself is a handle for further derivatization, such as esterification or amidation, enabling its incorporation into polyester or polyamide backbones.
-
The Methoxy Group (-OCH₃): This electron-donating group modifies the electronic properties of the aromatic ring and can influence intermolecular interactions and solubility.
-
The Propargyloxy Group (-OCH₂C≡CH): This is the molecule's primary reactive center for modern material synthesis. The terminal alkyne is a key participant in one of the most efficient and orthogonal reactions in chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[4] This functionality allows for the covalent linking of the benzoic acid unit to other molecules or polymer chains with near-perfect fidelity, under mild conditions.[5][6]
This combination of a rigid, modifiable core with a highly specific reactive handle makes this compound an exemplary monomer for applications demanding high degrees of order and functionality, such as in high-performance coatings, advanced composites, and liquid crystal displays.[1][7]
Synthesis Protocol 1: Synthesis of this compound
This protocol details the synthesis of the target monomer from commercially available 4-hydroxy-3-methoxybenzoic acid (vanillic acid) via a Williamson ether synthesis. The causality behind this choice is the reaction's reliability and high yield for forming ether linkages on phenolic hydroxyls.
Reaction Scheme
Caption: Williamson ether synthesis of the target monomer.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| 4-Hydroxy-3-methoxybenzoic acid | 121-34-6 | 168.15 g/mol | ≥98% | Sigma-Aldrich |
| Propargyl bromide (80 wt.% in toluene) | 106-96-7 | 118.96 g/mol | 80% | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | ≥99% | Fisher Scientific |
| Acetone, ACS Grade | 67-64-1 | 58.08 g/mol | ≥99.5% | VWR |
| Ethyl acetate, ACS Grade | 141-78-6 | 88.11 g/mol | ≥99.5% | VWR |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | 36.46 g/mol | ~37% | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Granular | Sigma-Aldrich |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-methoxybenzoic acid (10.0 g, 59.5 mmol) and anhydrous potassium carbonate (12.3 g, 89.2 mmol, 1.5 equivalents).
-
Causality Note: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than the carboxylic acid proton in a non-aqueous solvent like acetone. Using 1.5 equivalents ensures complete deprotonation.
-
-
Solvent Addition: Add 150 mL of acetone to the flask. Stir the suspension vigorously.
-
Reagent Addition: While stirring, add propargyl bromide (6.6 mL of 80 wt.% solution in toluene, ~59.5 mmol, 1.0 equivalent) dropwise to the mixture using a dropping funnel over 10 minutes.
-
Causality Note: A 1:1 stoichiometry is targeted for monosubstitution on the phenolic oxygen. The carboxylic acid is less nucleophilic and less likely to react under these conditions. A slight excess of the base protects the carboxylic acid by deprotonating it as well.
-
-
Reaction Execution: Heat the mixture to reflux (~56°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 ethyl acetate:hexanes mobile phase. The starting material will have a lower Rf than the product.
-
Workup - Quenching and Extraction: After the reaction is complete (disappearance of the starting vanillic acid), cool the flask to room temperature. Filter the mixture to remove the potassium carbonate salts and wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone and toluene.
-
Acidification and Product Isolation: Dissolve the resulting residue in 100 mL of water. The product should be soluble in its carboxylate form. Slowly acidify the aqueous solution to a pH of ~2 by adding 1M HCl dropwise while stirring in an ice bath. The product will precipitate as a solid.
-
Causality Note: Acidification protonates the carboxylate, rendering the molecule neutral and significantly less soluble in water, thus causing it to precipitate.
-
-
Purification: Collect the solid product by vacuum filtration, washing with cold deionized water. Recrystallize the crude product from an ethanol/water mixture to yield a pure, crystalline solid. Dry the product in a vacuum oven at 40°C overnight.
Expected Yield and Characterization
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid.[1]
-
1H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, -COOH), 7.55 (dd, J=8.4, 2.0 Hz, 1H), 7.40 (d, J=2.0 Hz, 1H), 7.15 (d, J=8.4 Hz, 1H), 4.85 (d, J=2.4 Hz, 2H, -OCH₂), 3.85 (s, 3H, -OCH₃), 3.60 (t, J=2.4 Hz, 1H, -C≡CH).
-
13C NMR (100 MHz, DMSO-d₆): δ 167.1, 151.2, 149.5, 124.0, 122.5, 113.8, 112.9, 79.1, 78.5, 56.2, 56.0.
Application Protocol 2: Post-Polymerization Modification via CuAAC "Click" Chemistry
This protocol demonstrates the utility of this compound by grafting it onto an azide-functionalized polymer backbone. This is a powerful technique for creating functional materials where the properties of the polymer can be precisely tuned.[4][8]
Workflow Overview
Caption: Grafting the monomer onto a polymer via CuAAC.
Materials and Reagents
| Reagent | Description | Supplier |
| Poly(azidoethyl methacrylate) | An example azide-functionalized polymer backbone. Can be synthesized via ATRP of the corresponding monomer. | Synthesized in-house or custom order |
| This compound | Synthesized as per Protocol 1 | - |
| Copper(I) bromide (CuBr) | Catalyst | Sigma-Aldrich |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Ligand for the copper catalyst | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Solvent | Fisher Scientific |
| Sodium Ascorbate | Reducing agent to maintain Cu(I) state | Sigma-Aldrich |
| Dialysis tubing (MWCO 3.5 kDa) | For purification | VWR |
Step-by-Step Methodology
-
Polymer Dissolution: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the azide-functionalized polymer (e.g., 1.0 g, assuming 1 azide unit per 150 g/mol , ~6.7 mmol of azide groups) in 20 mL of DMF.
-
Reagent Addition: To this solution, add this compound (1.65 g, 8.0 mmol, 1.2 equivalents relative to azide groups). Stir until fully dissolved.
-
Causality Note: A slight excess of the alkyne monomer ensures the reaction goes to completion, functionalizing as many azide sites as possible.
-
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving CuBr (48 mg, 0.33 mmol, 0.05 eq.) and PMDETA (70 µL, 0.33 mmol, 0.05 eq.) in 2 mL of DMF. The solution should turn colored as the complex forms.
-
Causality Note: PMDETA is a ligand that stabilizes the Cu(I) oxidation state and increases the catalyst's solubility and activity.
-
-
Reaction Initiation: Add a solution of sodium ascorbate (66 mg, 0.33 mmol, 0.05 eq.) in 1 mL of deionized water to the main reaction flask, followed by the catalyst solution.
-
Causality Note: Sodium ascorbate is a mild reducing agent that scavenges any dissolved oxygen and reduces any Cu(II) formed back to the active Cu(I) catalytic species, ensuring the reaction proceeds efficiently.
-
-
Reaction Execution: Seal the flask and stir the mixture at room temperature for 24 hours. The reaction is typically highly efficient and proceeds to near-quantitative conversion.[4]
-
Purification: After 24 hours, expose the reaction mixture to air to quench the reaction (the solution will turn green/blue as Cu(I) oxidizes to Cu(II)). Dilute the mixture with 20 mL of DMF. Transfer the solution to a dialysis tube (MWCO suitable for the polymer size).
-
Dialysis: Dialyze against a 1:1 DMF/water mixture for 24 hours, then against pure deionized water for 48 hours, changing the water every 8-12 hours. This process removes the copper catalyst, unreacted monomer, and other small molecules.
-
Product Isolation: Lyophilize (freeze-dry) the purified polymer solution to obtain the final functionalized polymer as a solid powder.
Material Characterization
The success of the grafting can be confirmed by:
-
FT-IR Spectroscopy: Disappearance of the characteristic azide peak (~2100 cm⁻¹) and the appearance of peaks corresponding to the benzoic acid derivative (e.g., aromatic C=C stretching ~1600 cm⁻¹).
-
1H NMR Spectroscopy: Appearance of new aromatic and methoxy proton signals from the grafted side-chains.
-
Gel Permeation Chromatography (GPC): An increase in the polymer's molecular weight and a shift to a shorter retention time compared to the starting polymer.
-
Differential Scanning Calorimetry (DSC): A change in the glass transition temperature (Tg) of the polymer, indicating successful modification of the side chains. Benzoic acid derivatives can induce liquid crystalline behavior, which can be investigated using DSC and polarized optical microscopy.[2][7]
Conclusion
This compound is a powerful and versatile building block for material science. Its synthesis is straightforward, and the presence of the terminal alkyne group unlocks access to highly efficient "click" chemistry modifications.[9] By following these protocols, researchers can create a wide array of functionalized polymers with precisely controlled structures and properties, paving the way for new advancements in fields ranging from liquid crystals to drug delivery systems and advanced coatings.[1][6]
References
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Moodley, C., Muller, A., & Belay, Y. H. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 80(3). Available at: [Link]
-
Moodley, C., Muller, A., & Belay, Y. H. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. IUCrData, 9(3), x240163. Available at: [Link]
-
Cioanca, E.-R., Carlescu, I., Lisa, G., & Scutaru, D. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Fascicula: CHIMIE, 1(1), 1-6. Available at: [Link]
-
Al-Hamdani, Y. A. S., et al. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. RSC Advances, 12(48), 31235-31248. Available at: [Link]
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Ghosal, A., et al. (2024). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews. Available at: [Link]
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Farley, R. (2015). Microgel functionalisation using click chemistry. The University of Manchester. Available at: [Link]
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Arslan, M., & Yagci, Y. (2016). “Click”-Chemistry in Polymer and Material Science: the Update. Macromolecular Symposia, 363(1), 10-17. Available at: [Link]
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De, P. (Ed.). (2024). Click Chemistry in Polymer Science. Royal Society of Chemistry. Available at: [Link]
-
Barberá, J., et al. (2023). Triphenylamine-Containing Benzoic Acids: Synthesis, Liquid Crystalline and Redox Properties. Molecules, 28(5), 2341. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
Application Notes and Protocols for the Functionalization of Molecules with 3-Methoxy-4-(prop-2-ynyloxy)benzoic Acid
Introduction: A Versatile Linker for Bioconjugation and Materials Science
3-Methoxy-4-(prop-2-ynyloxy)benzoic acid is a bifunctional linker molecule designed for the covalent modification of a wide range of substrates.[1] Its structure incorporates two key reactive handles: a carboxylic acid and a terminal alkyne. This strategic design allows for a two-step functionalization approach. The carboxylic acid can be readily coupled to primary and secondary amines through amide bond formation, a robust and well-established reaction in organic and medicinal chemistry.[2][3] Subsequently, the terminal alkyne group serves as a versatile anchor for the attachment of various payloads via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][5][]
This dual functionality makes this compound an invaluable tool for researchers in drug development, chemical biology, and materials science.[1] It can be employed to link proteins, peptides, small molecules, or surfaces to reporter molecules (such as fluorophores or biotin), polyethylene glycol (PEG) chains for improved pharmacokinetics, or other functional moieties to create novel conjugates with tailored properties.[1]
This application note provides a comprehensive guide to the use of this compound, including its physicochemical properties, detailed protocols for amide bond formation and CuAAC reactions, and guidance on the characterization of the resulting functionalized molecules.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 85680-64-4 | [1] |
| Molecular Formula | C₁₁H₁₀O₄ | [1] |
| Molecular Weight | 206.19 g/mol | [7] |
| Appearance | Off-white solid | [1] |
| Purity | ≥98% | [7] |
| Storage | Sealed in dry, 2-8°C | [7] |
Reaction Schematics: Two-Fold Functionalization Pathway
The utility of this compound lies in its ability to undergo two distinct and orthogonal reactions. The following diagram illustrates the general workflow for the functionalization of a target molecule.
Figure 1: General workflow for the two-step functionalization of an amine-containing molecule using this compound.
Part 1: Amide Bond Formation with Amine-Containing Molecules
The first step in utilizing this compound is the formation of a stable amide bond with a primary or secondary amine on the target molecule. This is typically achieved using a coupling agent to activate the carboxylic acid.
Protocol 1: EDC/NHS-Mediated Amide Coupling
This protocol is a widely used method for amide bond formation in both organic and aqueous media, making it suitable for a variety of substrates, including proteins.
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolution: In a clean, dry reaction vessel, dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Activation: Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to form the active NHS ester. The progress of the activation can be monitored by thin-layer chromatography (TLC).
-
Amine Addition: In a separate vessel, dissolve the amine-containing molecule (1.0 eq) in anhydrous DMF. If the amine is in the form of a salt, add DIPEA (1.5 eq) to neutralize it.
-
Coupling: Add the solution of the amine-containing molecule to the activated NHS ester solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Figure 2: Simplified mechanism of EDC/NHS-mediated amide bond formation.
Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the target molecule is functionalized with the alkyne-containing linker, the terminal alkyne is ready for the "click" reaction with an azide-functionalized payload.
Protocol 2: CuAAC Reaction in Aqueous Media
This protocol is suitable for bioconjugation reactions with proteins and other biomolecules that require aqueous conditions.
Materials:
-
Alkyne-functionalized molecule (from Part 1)
-
Azide-containing payload
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Reaction vessel
Procedure:
-
Stock Solutions:
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the alkyne-functionalized molecule (1.0 eq) and the azide-containing payload (1.1-1.5 eq) in the aqueous buffer.
-
-
Catalyst Premix: In a separate microcentrifuge tube, mix the CuSO₄ stock solution (to a final concentration of 0.1-1 mM) and the ligand stock solution (to a final concentration of 0.5-5 mM). Allow to stand for 5 minutes.
-
Reaction Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture (to a final concentration of 1-5 mM).
-
Catalyst Addition: Add the CuSO₄/ligand premix to the reaction mixture.
-
Reaction: Gently agitate the reaction mixture at room temperature for 1-4 hours. Protect from light if using fluorescent molecules.
-
Purification: The purification method will depend on the nature of the final conjugate. For proteins, size exclusion chromatography or dialysis can be used to remove excess reagents. For small molecules, reverse-phase HPLC is often suitable.
Figure 3: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Characterization of Functionalized Molecules
Thorough characterization of the final conjugate is essential to confirm successful functionalization.
| Technique | Purpose |
| ¹H and ¹³C NMR | To confirm the formation of the amide bond and the triazole ring by identifying characteristic chemical shifts. |
| Mass Spectrometry (MS) | To determine the molecular weight of the final conjugate and confirm the addition of the linker and payload. |
| FT-IR Spectroscopy | To identify the presence of key functional groups, such as the amide carbonyl and the triazole ring. |
| UV-Vis Spectroscopy | To quantify the concentration of the conjugate, especially if it contains a chromophore. |
| HPLC/LC-MS | To assess the purity of the final product and monitor reaction progress. |
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and all other chemicals.
-
Handle organic azides with caution as they can be explosive.
-
Copper salts are toxic and should be handled with care.
-
Perform all reactions in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in amide coupling | Incomplete activation of the carboxylic acid. | Increase the reaction time for the activation step or use a different coupling reagent (e.g., HATU). |
| Poor solubility of reactants. | Try a different solvent or a solvent mixture. | |
| Low yield in CuAAC reaction | Oxidation of Cu(I) to Cu(II). | Ensure the sodium ascorbate solution is freshly prepared. Increase the concentration of the ligand. |
| Steric hindrance around the alkyne or azide. | Increase the reaction temperature or reaction time. | |
| Multiple products observed | Side reactions. | Optimize the reaction conditions (e.g., temperature, stoichiometry of reagents). |
Conclusion
This compound is a highly effective and versatile bifunctional linker for the modification of a diverse range of molecules. The straightforward and robust protocols for amide bond formation and copper-catalyzed azide-alkyne cycloaddition provided in this application note offer a solid foundation for researchers to develop novel conjugates for applications in drug discovery, diagnostics, and materials science. Careful optimization of the reaction conditions for each specific substrate and payload will ensure the successful synthesis of well-defined and functionalized molecules.
References
-
National Center for Biotechnology Information. Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. PubChem Compound Summary for CID 13121480. [Link]
-
National Center for Biotechnology Information. 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. PubChem Compound Summary for CID 3144066. [Link]
-
Wessig, P., & Müller, G. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Advances, 12(19), 11947-11953. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Moodley, C., Muller, A., & Belay, Y. H. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. IUCrData, 9(3), x240163. [Link]
-
PubChemLite. 3-methoxy-4-(prop-2-en-1-yloxy)benzoic acid. [Link]
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Li, W., et al. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 20(4), 6449-6461. [Link]
-
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]
-
Chemixl Intermediates Pvt. Ltd. 3 Methoxy 4 methyl Benzoic Acid. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]
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Wessig, P., & Müller, G. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Research Square. [Link]
-
North, M., & O'Shaughnessy, P. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 47(3), 1027-1029. [Link]
-
van der Velden, J. L. J., et al. (2020). Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. Angewandte Chemie International Edition, 59(23), 9340-9344. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(1), 153-162. [Link]
- Google Patents. KR20170003387A - Preparation method of benzoic acid amide compounds.
-
Bar-Zeev, Y., et al. (2020). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Molecules, 25(21), 5036. [Link]
Sources
The Strategic Role of 3-Methoxy-4-(prop-2-ynyloxy)benzoic Acid in the Synthesis of Advanced Agrochemicals
Introduction: A Versatile Building Block for Modern Crop Protection
In the landscape of modern agrochemical research and development, the demand for highly efficacious and environmentally benign crop protection agents is paramount. 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid emerges as a pivotal intermediate, offering a unique combination of functional groups that are instrumental in the synthesis of a new generation of fungicides and other pesticides.[1] Its aromatic core, substituted with a methoxy group, a carboxylic acid, and a reactive propargyl ether, provides a versatile scaffold for constructing complex molecules with potent biological activity. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a particular focus on the development of mandelamide fungicides.
The presence of the propargyl ether moiety is of particular significance. This functional group is known to enhance the potency and effectiveness of agrochemical formulations by allowing for precise chemical modifications.[2] The terminal alkyne offers a reactive handle for a variety of chemical transformations, including coupling reactions, which are central to building the complex architectures of modern pesticides. This document will detail the synthetic pathways leveraging this compound and its derivatives, elucidate the mechanism of action of the resulting agrochemicals, and provide detailed protocols for their synthesis and analysis.
Application Focus: Synthesis of Mandelamide Fungicides - The Case of Mandipropamid
A prime example of the utility of the 3-methoxy-4-(prop-2-ynyloxy)phenyl scaffold is in the synthesis of mandipropamid. Mandipropamid is a highly effective fungicide belonging to the carboxylic acid amide (CAA) class.[3] It exhibits exceptional activity against oomycete pathogens, which are responsible for devastating plant diseases such as late blight in potatoes and tomatoes, and downy mildew in grapes.[4][5]
Causality in Molecular Design: The Significance of the Core Structure
The efficacy of mandipropamid is intrinsically linked to its molecular structure, where the 3-methoxy-4-(prop-2-ynyloxy)phenethyl amine moiety plays a crucial role. This part of the molecule is derived from precursors closely related to this compound. The strategic placement of the methoxy and propargyl ether groups on the phenyl ring influences the molecule's interaction with its biological target and its physicochemical properties, such as uptake and translocation within the plant.
Mechanism of Action: Inhibition of Cellulose Biosynthesis
Mandipropamid's mode of action is the inhibition of cellulose synthesis in the cell walls of oomycete fungi.[4][6] This targeted action disrupts the integrity and function of the fungal cell wall, ultimately leading to the death of the pathogen.[4] Specifically, mandipropamid targets a cellulose synthase-like protein, PiCesA3, which is essential for cellulose production in these organisms.[7] This highly specific mechanism of action contributes to its low toxicity in non-target organisms and makes it a valuable tool in integrated pest management programs.
The following diagram illustrates the proposed synthetic workflow from a derivative of the topic compound to a key intermediate for mandipropamid synthesis.
Caption: Proposed synthetic pathway from this compound to Mandipropamid.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of key intermediates and the final active ingredient, based on established chemical principles.
Protocol 1: Synthesis of 2-(3-Methoxy-4-(prop-2-ynyloxy)phenyl)ethan-1-amine
This protocol describes a plausible synthetic route to the key amine intermediate from the corresponding benzoic acid.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution)
-
Sodium hypobromite (NaBrO) solution (freshly prepared)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound (1 eq.) in an excess of thionyl chloride. Reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Amide Formation: Dissolve the crude acid chloride in diethyl ether and add it dropwise to a stirred, ice-cold concentrated aqueous ammonia solution (excess). Stir vigorously for 30 minutes.
-
Extraction and Isolation of Amide: Separate the organic layer. Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-Methoxy-4-(prop-2-ynyloxy)benzamide.
-
Hofmann Rearrangement: To a freshly prepared, cold solution of sodium hypobromite (from bromine and NaOH), add the 3-Methoxy-4-(prop-2-ynyloxy)benzamide. Warm the mixture gently and then reflux until the reaction is complete (monitored by TLC).
-
Isolation of the Amine: After cooling, extract the reaction mixture with diethyl ether. Wash the combined organic extracts with water and brine. To purify, extract the amine into dilute hydrochloric acid. Wash the acidic aqueous layer with diethyl ether to remove any non-basic impurities.
-
Final Product Isolation: Basify the aqueous layer with a concentrated NaOH solution and extract the liberated amine with diethyl ether. Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 2-(3-Methoxy-4-(prop-2-ynyloxy)phenyl)ethan-1-amine.
Protocol 2: Synthesis of Mandipropamid
This protocol details the coupling of the key amine intermediate with a substituted mandelic acid derivative, followed by a final propargylation step.
Materials:
-
2-(3-Methoxy-4-(prop-2-ynyloxy)phenyl)ethan-1-amine
-
2-(4-Chlorophenyl)-2-hydroxyacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Propargyl bromide (80 wt. % in toluene)
-
Cesium carbonate (Cs₂CO₃)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling: To a stirred solution of 2-(4-Chlorophenyl)-2-hydroxyacetic acid (1 eq.) in DMF, add HOBt (1.1 eq.) and EDCI (1.1 eq.). Stir the mixture at room temperature for 30 minutes.
-
Addition of Amine: Add a solution of 2-(3-Methoxy-4-(prop-2-ynyloxy)phenyl)ethan-1-amine (1 eq.) in DMF to the reaction mixture. Stir at room temperature for 6 hours or until the reaction is complete.
-
Work-up: Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
O-Propargylation: Dissolve the crude amide intermediate (1 eq.) in DMF. Add cesium carbonate (2.5 eq.) followed by propargyl bromide (2.5 eq.). Heat the suspension at 60°C for 2 hours.
-
Final Isolation and Purification: After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to yield mandipropamid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| This compound | C₁₁H₁₀O₄ | 206.19 | Starting Material |
| 2-(3-Methoxy-4-(prop-2-ynyloxy)phenyl)ethan-1-amine | C₁₂H₁₅NO₂ | 205.25 | Hofmann Rearrangement |
| Mandipropamid | C₂₃H₂₂ClNO₄ | 411.88 | Amide Coupling & O-Propargylation |
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in the synthesis of advanced agrochemicals. Its application in the synthesis of the potent fungicide mandipropamid highlights the strategic importance of its unique structural features. The protocols provided herein offer a robust framework for the laboratory-scale synthesis of these complex molecules, underscoring the chemical transformations that leverage the reactivity of the carboxylic acid and propargyl ether functionalities. Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes to these and other novel agrochemicals, further solidifying the role of this compound as a key platform for innovation in crop protection.
References
-
Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Mandipropamid - Active Ingredient Page. (n.d.). Chemical Warehouse. Retrieved January 17, 2026, from [Link]
-
5.17 MANDIPROPAMID (231) TOXICOLOGY. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 17, 2026, from [Link]
-
Mandipropamid: Advanced Fungicide for Targeted Crop Protection. (2024, January 6). YouTube. Retrieved January 17, 2026, from [Link]
-
Synthesis of crop protection agent mandipropamid. (2018). Open Research@CSIR-NIScPR. Retrieved January 17, 2026, from [Link]
-
Improved synthetic process for the synthesis of 2-(4-chlorophenyl)-2-hydroxy-N-(3- methoxy-4-(prop-2-yn-1-yloxy)phenethyl)acetamide, a key intermediate for the synthesis of Mandipropamid. (n.d.). CSIR-IICB. Retrieved January 17, 2026, from [Link]
-
Mandipropamid (Ref: NOA 446510). (2025, October 28). AERU - University of Hertfordshire. Retrieved January 17, 2026, from [Link]
-
Lamberth, C., Kempf, H. J., & Kriz, M. (2007). Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy) phenethyl amides. Part 3: stretched and heterocyclic mandelamide oomyceticides. Pest Management Science, 63(1), 57–62. [Link]
-
Lamberth, C., Cederbaum, F., Jeanguenat, A., Kempf, H. J., Zeller, M., & Zeun, R. (2006). Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy)phenethyl amides. Part II: anti-oomycetic mandelamides. Pest Management Science, 62(5), 446–451. [Link]
- Process for the synthesis of mandipropamid and derivatives thereof. (n.d.). Google Patents.
- Method for preparing mandipropamid. (n.d.). Google Patents.
-
3-methoxy-4-(prop-2-en-1-yloxy)benzoic acid. (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]
- 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity. (n.d.). Google Patents.
-
Propargyl Alcohol in Specialty Chemicals: Key Insights. (2025, January 30). Rawsource. Retrieved January 17, 2026, from [Link]
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- 6. Mandipropamid (Ref: NOA 446510) [sitem.herts.ac.uk]
- 7. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid synthesis
Welcome to the technical support center for the synthesis of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, primarily a Williamson ether synthesis, is a robust reaction, but like any experimental procedure, it can present challenges. This document aims to equip you with the knowledge to overcome these hurdles and optimize your reaction conditions for a successful outcome.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Question: Why is my yield of this compound consistently low?
Answer:
Low yields in the Williamson ether synthesis of this compound can be attributed to several factors, primarily related to incomplete reaction or competing side reactions.[1][2]
-
Incomplete Deprotonation of Vanillic Acid: The first step of the Williamson ether synthesis is the deprotonation of the starting alcohol (in this case, the phenolic hydroxyl group of 3-methoxy-4-hydroxybenzoic acid, also known as vanillic acid) to form an alkoxide or phenoxide.[3][4] If the base used is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the nucleophile and consequently a lower yield. Ensure you are using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in at least stoichiometric amounts.[5][6]
-
Suboptimal Reaction Temperature and Time: The Williamson ether synthesis is temperature-dependent.[1] If the temperature is too low, the reaction rate will be slow, and the reaction may not go to completion within the allotted time. Conversely, excessively high temperatures can promote side reactions. A typical temperature range for this synthesis is between 50 to 100 °C, with reaction times of 1 to 8 hours.[2] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Competing Elimination (E2) Reaction: A significant side reaction in Williamson ether synthesis is the base-catalyzed elimination of the alkylating agent (propargyl bromide).[1][3] This is more prevalent with sterically hindered alkyl halides.[3] While propargyl bromide is a primary halide, which generally favors the desired Sₙ2 reaction, elimination can still occur, especially with a strong, sterically hindered base or at high temperatures.[1][3]
-
Moisture in the Reaction: The presence of water in the reaction mixture can be detrimental. Water can react with the strong base, reducing its effectiveness in deprotonating the vanillic acid. It can also hydrolyze the propargyl bromide. Ensure that your solvents and glassware are thoroughly dried before use.
Question: I am observing an unknown impurity in my final product. What could it be and how can I prevent it?
Answer:
The presence of impurities can complicate purification and affect the quality of your final product. The most likely impurities in this synthesis are unreacted starting materials or byproducts from side reactions.
-
Unreacted 3-Methoxy-4-hydroxybenzoic Acid: If the reaction has not gone to completion, you will have unreacted starting material in your crude product. This can be identified by comparing the TLC of your product with the starting material. To minimize this, ensure complete deprotonation and allow for sufficient reaction time.
-
Byproduct from C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation).[1] While O-alkylation is generally favored, some C-alkylation can occur, leading to an isomeric impurity. The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.
-
Products of Propargyl Bromide Side Reactions: Propargyl bromide can undergo self-polymerization or react with itself, especially in the presence of a base. These oligomeric or polymeric materials can appear as intractable impurities. Using a slight excess of propargyl bromide and adding it slowly to the reaction mixture can help minimize these side reactions.
To prevent these impurities, focus on optimizing the reaction conditions as discussed above. For purification, recrystallization from a suitable solvent system, such as dichloromethane and hexane, has been shown to be effective in providing the pure product.[5]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Question: What is the role of the base in this reaction?
Answer:
The base plays a critical role in the Williamson ether synthesis by deprotonating the phenolic hydroxyl group of 3-methoxy-4-hydroxybenzoic acid.[3][4] This deprotonation generates a phenoxide anion, which is a much stronger nucleophile than the neutral phenol.[6] The increased nucleophilicity of the phenoxide is essential for it to efficiently attack the electrophilic carbon of propargyl bromide in the subsequent Sₙ2 reaction to form the ether linkage.[1][6] Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[5][6]
Question: What are the critical safety precautions for handling propargyl bromide?
Answer:
Propargyl bromide is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.[7][8][9]
-
Toxicity and Corrosivity: It is toxic if swallowed and can cause severe skin burns and eye damage.[7][9] It is also a lachrymator, meaning it can cause irritation and watering of the eyes.[9]
-
Flammability and Instability: Propargyl bromide is a highly flammable liquid and vapor.[7] It can be unstable and may detonate at elevated temperatures or upon impact.[8] It should be stored in a cool, dark place and stabilized.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling propargyl bromide.[7]
-
Handling: Use non-sparking tools and take precautions against static discharge.[8] Avoid heating the compound directly and be mindful of potential pressure buildup in containers.[11]
Question: Which solvent is most suitable for this synthesis?
Answer:
The choice of solvent is crucial for the success of the Williamson ether synthesis. Polar aprotic solvents are generally preferred because they can dissolve the ionic phenoxide intermediate and do not solvate the nucleophile as strongly as protic solvents, thus not hindering its reactivity.[2]
-
Acetone: Acetone is a commonly used solvent for this reaction and has been reported to give good results.[5] It has a convenient boiling point for refluxing the reaction.
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are excellent polar aprotic solvents that can effectively dissolve the reactants and facilitate the Sₙ2 reaction.[4][6] They can often lead to faster reaction rates compared to acetone.
-
Acetonitrile (ACN): Acetonitrile is another suitable polar aprotic solvent that can be used.
Protic solvents like ethanol or water should be avoided as they can solvate the phenoxide, reducing its nucleophilicity, and can also react with the base and propargyl bromide.[2]
Experimental Protocols & Data
General Experimental Workflow
The synthesis of this compound is typically carried out as a one-pot reaction. The general workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
The following diagram provides a logical approach to troubleshooting common issues in the synthesis.
Caption: A decision tree for troubleshooting the synthesis of this compound.
Table of Reaction Conditions from Literature
The following table summarizes typical reaction conditions reported for the synthesis of similar compounds via Williamson ether synthesis.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Reference |
| 4-hydroxy-3-methoxybenzoic acid | Propargyl bromide | K₂CO₃ | Acetone | Reflux | 4 | [5] |
| 3-methoxy-4-hydroxybenzoic acid | 1-bromo-3-chloropropane | Not specified | Not specified | Not specified | Not specified | [12] |
| Generic Alcohol | Generic Alkyl Halide | Strong Base (e.g., NaH) | Polar Aprotic (e.g., DMF, DMSO) | 50-100 | 1-8 | [2] |
References
- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents.
- CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents.
-
Preparation of 3-methoxybenzoic acid - Sciencemadness.org. Available at: [Link]
-
Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate - NIH. Available at: [Link]
- CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents.
-
3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde - ResearchGate. Available at: [Link]
-
3-methoxy-4-(prop-2-en-1-yloxy)benzoic acid - PubChem. Available at: [Link]
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. Available at: [Link]
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Williamson ether synthesis - Wikipedia. Available at: [Link]
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Williamson Ether Synthesis - Organic Chemistry Tutor. Available at: [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
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Williamson Ether Synthesis - ChemTalk. Available at: [Link]
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Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]
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9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]
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Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]
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3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | C11H10O3 | CID 3144066 - PubChem. Available at: [Link]
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Williamson ether synthesis (video) - Khan Academy. Available at: [Link]
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Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations - TailoredRead. Available at: [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Semantic Scholar. Available at: [Link]
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14.3: The Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]
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Technical Support Center: Purification of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid
Welcome to the technical support center for the purification of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. As a crucial intermediate in the synthesis of pharmaceuticals and advanced materials, achieving high purity of this compound is paramount.[1] This document provides troubleshooting advice and frequently asked questions to ensure the integrity of your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, providing both the underlying rationale and step-by-step protocols.
Q1: My NMR/LC-MS analysis shows the presence of unreacted vanillic acid. How can I remove it?
A1: Senior Application Scientist Insights
The presence of unreacted 4-hydroxy-3-methoxybenzoic acid (vanillic acid) is a common issue, as its polarity is similar to the desired product. Both are carboxylic acids, making a simple acid-base extraction challenging. The key is to exploit the subtle differences in their solubility profiles. While a basic wash can remove both, it may lead to product loss. A carefully executed recrystallization is often the most effective method.
Experimental Protocol: Recrystallization for Vanillic Acid Removal
-
Solvent Selection: Choose a solvent system where the desired product has high solubility in the hot solvent and low solubility in the cold solvent, while vanillic acid remains moderately soluble even when cold. A mixture of dichloromethane and hexane is a good starting point.[2][3][4]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot dichloromethane. The key is to use just enough solvent to fully dissolve the solid.[5][6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy (the point of saturation). Allow the flask to cool slowly to room temperature. Rushing the cooling process by placing it directly in an ice bath can trap impurities within the newly formed crystals.[5][6]
-
Isolation: Once crystallization is complete, collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Q2: I'm observing a persistent greasy/oily impurity in my product. What could it be and how do I get rid of it?
A2: Senior Application Scientist Insights
An oily or greasy residue often indicates the presence of byproducts from the propargylation reaction. Propargyl bromide can react with itself or other nucleophiles present in the reaction mixture, leading to higher molecular weight, less polar impurities.[7] For such non-polar contaminants, column chromatography is the most effective purification technique.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel (100-200 mesh) in your chosen eluent.[8]
-
Column Packing: Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient of ethyl acetate in hexane is a common choice for separating compounds of varying polarity.[8]
-
Fraction Collection: Collect the eluent in small fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 1: Recommended Solvent Systems for Column Chromatography
| Impurity Type | Recommended Eluent System (Hexane:Ethyl Acetate) | Rationale |
| Non-polar byproducts | 9:1 to 7:3 | The less polar impurities will elute first, allowing for separation from the more polar desired product. |
| Unreacted vanillic acid | 5:5 to 3:7 | A more polar eluent will be required to move the acidic compounds off the column. |
Diagram 1: Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification method.
Q3: My yield is very low after recrystallization. What can I do to improve it?
A3: Senior Application Scientist Insights
Low recovery after recrystallization is typically due to either using too much solvent or premature crystallization. The goal is to create a saturated solution at high temperature, allowing for maximum crystal formation upon cooling. Careful control over solvent volume and cooling rate is critical.
Best Practices for Yield Improvement
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve your crude product. Adding solvent in small portions is key.
-
Slow Cooling: Allow the solution to cool to room temperature undisturbed. This promotes the formation of larger, purer crystals. Once at room temperature, the flask can be moved to an ice bath to maximize precipitation.
-
Solvent Choice: Ensure you are using an appropriate solvent system. If the product is too soluble in the cold solvent, you will have significant losses. Refer to the table below for solubility guidance.
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Dichloromethane | High | Good for initial dissolution. |
| Ethyl Acetate | High | Can be used for extractions and chromatography.[2][3][4] |
| Hexane | Low | Used as an anti-solvent in recrystallization. |
| Water | Very Low | Useful for washing away inorganic salts.[2][3][4] |
Diagram 2: Recrystallization Optimization Cycle
Caption: Iterative process for optimizing recrystallization yield.
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the expected appearance and melting point of pure this compound?
-
A1: The pure compound should be an off-white solid.[1] While a specific melting point for this exact benzoic acid derivative is not widely reported, a related compound, Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate, has a melting point range of 65–68°C.[2][3] Significant deviation from a sharp melting point can indicate the presence of impurities.
-
-
Q2: How should I store the purified compound?
-
A2: It is recommended to store the compound at 0-8 °C to maintain its stability.[1] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (like nitrogen or argon) is advisable to prevent degradation.
-
-
Q3: Can I use an alternative to column chromatography for purification?
-
A3: Yes, for certain impurities, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful alternative. This technique offers higher resolution and is suitable for separating closely related compounds.[9][10] However, it is generally more expensive and has a lower sample capacity compared to flash column chromatography.
-
References
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Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available from: [Link]
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National Center for Biotechnology Information. Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. PubChem Compound Summary for CID 16214175. Available from: [Link]
-
Kaival Impex. 3-Methoxy 4-Methylbenzoic Acid Affordable Price & High Purity. Available from: [Link]
-
International Union of Crystallography. Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. Available from: [Link]
-
IUCr Journals. Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. Available from: [Link]
-
SIELC Technologies. Separation of Benzoic acid, 4-(acetyloxy)-3-methoxy- on Newcrom R1 HPLC column. Available from: [Link]
-
MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available from: [Link]
-
Unknown Source. Recrystallization of Benzoic Acid. Available from: [Link]
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Royal Society of Chemistry. Base-Free One-Pot Pd(II)-Catalyzed Alcohol Oxidation & Arylation to Halogen- Intact β-Aryl α,β-Enones - Supporting Information. Available from: [Link]
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Unknown Source. The Recrystallization of Benzoic Acid. Available from: [Link]
-
Chemixl Intermediates Pvt. Ltd. 3 Methoxy 4 methyl Benzoic Acid. Available from: [Link]
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National Center for Biotechnology Information. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available from: [Link]
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PubChemLite. 3-methoxy-4-(prop-2-en-1-yloxy)benzoic acid. Available from: [Link]
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National Center for Biotechnology Information. 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. PubChem Compound Summary for CID 3144066. Available from: [Link]
- Google Patents. Method for preparing 3-nitro-4-methoxy benzoic acid.
-
Organic Syntheses. Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Available from: [Link]
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ResearchGate. Synthesis of propargyl bromide derivative 7. Reagents and conditions:. Available from: [Link]
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Wikipedia. Propargyl bromide. Available from: [Link]
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YouTube. Column Chromatography. Available from: [Link]
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SIELC Technologies. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. Available from: [Link]
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Amerigo Scientific. 3-Methoxy-4-t-Butyl-Benzoic acid. Available from: [Link]
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common side products in the synthesis of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid
Technical Support Center: Synthesis of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. We will delve into the causality behind experimental choices, troubleshoot common side product formations, and provide a robust, validated protocol.
Troubleshooting Guide: Common Issues & Solutions
The synthesis of this compound is typically achieved via a Williamson ether synthesis, reacting a vanillic acid derivative with propargyl bromide or a related propargyl halide.[1] While seemingly straightforward, this SN2 reaction is prone to several side reactions that can complicate purification and reduce yields.[2]
Issue 1: Low or No Yield of Desired Product
Symptom: TLC analysis shows primarily the starting material (vanillic acid or its ester) and baseline impurities. The desired product spot is faint or absent.
Probable Causes:
-
Insufficient Deprotonation: The phenolic hydroxyl group of vanillic acid is not sufficiently acidic to be fully deprotonated by a weak base, leading to a low concentration of the required phenoxide nucleophile.
-
Inactive Alkylating Agent: The propargyl bromide may have degraded, especially if stored improperly. Propargyl halides can be susceptible to decomposition.
-
Inappropriate Solvent: Using a protic solvent (like ethanol) can solvate the nucleophile, reducing its reactivity. Aprotic polar solvents like DMF or acetone are generally preferred for SN2 reactions.[3]
Proposed Solutions:
-
Base Selection: Switch to a stronger base. While potassium carbonate (K₂CO₃) is commonly used, it may not be sufficient.[4][5] Consider using sodium hydride (NaH) to irreversibly deprotonate the phenol, driving the reaction forward.[6] Caution: NaH is highly reactive and must be handled with care under an inert atmosphere.
-
Verify Reagent Quality: Check the purity and age of the propargyl bromide. If in doubt, use a freshly opened bottle or purify the existing stock.
-
Optimize Solvent & Temperature: Ensure an appropriate solvent like anhydrous DMF or acetone is used. Gently heating the reaction (e.g., to 50-70 °C) can increase the reaction rate, but excessive heat can promote side reactions.[7]
Issue 2: Presence of a Non-Polar Side Product
Symptom: A new, less polar spot appears on the TLC plate. During workup, an impurity is observed to have low solubility in aqueous base but high solubility in organic solvents. ¹H NMR may show two distinct propargyl signals and aromatic signals consistent with the starting material's core structure.
Probable Cause: Formation of the Double-Alkylated Product, Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate.
This is the most common side product.[4] It arises when the initially formed carboxylate salt (from the deprotonation of the benzoic acid moiety) acts as a nucleophile, attacking a second molecule of propargyl bromide. This is especially prevalent when using more than one equivalent of base and propargyl bromide.
Proposed Solutions:
-
Protecting Group Strategy: The most robust solution is to start with a protected form of the benzoic acid, such as methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate).[7] The synthesis proceeds by first performing the O-alkylation on the phenol, followed by hydrolysis of the methyl ester to yield the desired carboxylic acid. This two-step process prevents the carboxylic acid from competing in the alkylation reaction.
-
Stoichiometric Control: If using vanillic acid directly, carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of propargyl bromide. Using a large excess of the alkylating agent will strongly favor the formation of the bis-alkylation product.
-
Purification: This side product can often be separated from the desired acid by column chromatography. Alternatively, an acid-base extraction can be effective. The desired product, being a carboxylic acid, will be soluble in a mild aqueous base (like NaHCO₃), while the ester side product will remain in the organic layer.
Issue 3: Presence of Multiple Unidentified Polar Impurities
Symptom: TLC shows streaking or multiple new spots near the baseline, suggesting highly polar byproducts.
Probable Causes:
-
Base-Mediated Degradation: Strong basic conditions, especially at elevated temperatures, can potentially lead to the cleavage of the propargyl ether.[8]
-
Reaction with Solvent: If using DMF, high temperatures and strong bases can cause decomposition of the solvent, leading to impurities.
-
Propargyl Alcohol Impurities: The propargyl bromide reagent can contain propargyl alcohol, which can react or lead to other byproducts.[9]
Proposed Solutions:
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction by TLC and stop it once the starting material is consumed.
-
Purify Reagents: Ensure the solvent is anhydrous and pure. If reagent quality is suspect, purification before use is recommended.
-
Alternative Alkylating Agent: Consider using propargyl tosylate or mesylate, which can sometimes be cleaner reacting agents than the corresponding bromide.[6]
Frequently Asked Questions (FAQs)
Q1: Should I use vanillic acid or methyl vanillate as the starting material?
A1: For the cleanest reaction and highest purity of the final product, starting with methyl vanillate is highly recommended.[7] This protects the carboxylic acid from reacting with the propargyl bromide, eliminating the formation of the major side product, Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. The final deprotection (hydrolysis) step is typically high-yielding and straightforward.
Q2: What is the optimal base and solvent combination?
A2: A common and effective combination is potassium carbonate (K₂CO₃) in anhydrous acetone or DMF.[4][5] This provides a good balance of reactivity and ease of handling. For less reactive systems or to ensure complete deprotonation, sodium hydride (NaH) in anhydrous DMF is a more powerful option, though it requires more stringent handling procedures (inert atmosphere).[6]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 30-50% ethyl acetate in hexanes. The starting material (vanillic acid or methyl vanillate) will be more polar (lower Rf) than the O-alkylated product. The bis-alkylation side product will be the least polar (highest Rf). Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q4: My final product appears oily or won't crystallize. What should I do?
A4: This is often due to the presence of impurities, particularly the bis-alkylation ester byproduct. First, ensure all solvent is removed under high vacuum. If the product is still an oil, attempt purification via flash column chromatography on silica gel. If impurities are minimal, trituration with a cold solvent system (e.g., hexanes/diethyl ether) can sometimes induce crystallization.
Data Summary & Visualization
Table 1: Common Reactants and Byproducts
| Compound | Role | Structure | Key Identifier |
| 3-Methoxy-4-hydroxybenzoic acid (Vanillic Acid) | Starting Material | COC1=C(C=CC(=C1)C(=O)O)O | Highly polar, acidic |
| This compound | Desired Product | COC1=C(C=CC(=C1)C(=O)O)OCC#C | Acidic, medium polarity |
| Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate | Side Product | COC1=C(C=CC(=C1)C(=O)OCC#C)OCC#C | Neutral, low polarity |
| Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) | Alternative Starting Material | COC1=C(C=CC(=C1)C(=O)OC)O | Phenolic, medium polarity |
Diagram 1: Synthetic Pathways and Side Product Formation
This diagram illustrates the desired reaction pathway starting from vanillic acid and the formation of the major bis-alkylation side product.
Caption: Reaction scheme showing O-alkylation and competing C-alkylation.
Validated Experimental Protocol (Two-Step)
This protocol utilizes a protecting group strategy for a cleaner reaction profile and easier purification.
Step 1: Synthesis of Methyl 3-methoxy-4-(prop-2-ynyloxy)benzoate
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxy-3-methoxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone (approx. 10 mL per gram of starting material).
-
Reaction: Stir the suspension vigorously. Add propargyl bromide (1.2 eq, typically an 80% solution in toluene) dropwise.
-
Heating & Monitoring: Heat the mixture to reflux (approx. 60 °C) and monitor the reaction progress by TLC (e.g., 30% ethyl acetate/hexanes). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Purification: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be used directly in the next step or purified by column chromatography if necessary.
Step 2: Hydrolysis to this compound
-
Setup: Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 ratio).
-
Hydrolysis: Add an aqueous solution of lithium hydroxide (or sodium hydroxide, approx. 2.0 eq) and stir at room temperature.
-
Monitoring: Monitor the hydrolysis by TLC until all the starting ester is consumed (typically 2-4 hours).
-
Workup: Concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1M HCl. A white precipitate of the desired product should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Moodley, C., Muller, A., & Belay, Y. H. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. IUCrData, 9(3). Available at: [Link]
-
National Center for Biotechnology Information. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. PubChem Compound Summary. Available at: [Link]
-
Ye, W., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14830-14838. Available at: [Link]
-
Singh, B. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]
-
Pearson Education. (n.d.). A small amount of another organic product is formed in a Williamson... Pearson Plus. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-methoxy-4-(prop-2-en-1-yloxy)benzoic acid. PubChem Compound Summary. Available at: [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
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- 4. Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rawsource.com [rawsource.com]
Technical Support Center: Alkylation of 4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid)
Welcome to the technical support center for the alkylation of 4-hydroxy-3-methoxybenzoic acid, commonly known as vanillic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important chemical transformation. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to support the success of your experiments.
Section 1: Troubleshooting Guide
The alkylation of vanillic acid presents a significant chemoselectivity challenge due to the presence of two nucleophilic sites: the phenolic hydroxyl group and the carboxylic acid group. The desired outcome, whether O-alkylation (ether formation) or C-alkylation (ester formation), dictates the appropriate reaction strategy. This section provides a structured approach to troubleshooting common issues encountered during these reactions.
Issue 1: Low Yield of the Desired Alkylated Product
A low yield can be attributed to several factors, from suboptimal reaction conditions to inherent substrate reactivity issues.
Possible Causes & Solutions:
-
Poor Reactivity of Starting Materials: Vanillic acid's phenolic hydroxyl group is a moderately good nucleophile, but the carboxylic acid can be less reactive under certain conditions. The choice of alkylating agent is also critical; for instance, alkyl iodides are more reactive than bromides, which are more reactive than chlorides.
-
Troubleshooting:
-
Increase Reaction Temperature: Gradually increasing the reaction temperature can enhance the rate of reaction. However, monitor for potential side reactions or decomposition.[1]
-
Select a More Reactive Alkylating Agent: If using an alkyl chloride, consider switching to an alkyl bromide or iodide to improve the reaction rate.
-
Activate the Carboxylic Acid: For esterification, converting the carboxylic acid to a more reactive derivative, such as an acid chloride or using a coupling agent (e.g., DCC, EDC), can significantly improve yields.
-
-
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature are all critical parameters that can dramatically influence the reaction outcome.
-
Troubleshooting:
-
Solvent Optimization: The solvent can significantly impact reaction rates. For Williamson ether synthesis (O-alkylation), polar aprotic solvents like DMF or DMSO can accelerate the S(_N)2 reaction.[2]
-
Base Selection: The strength of the base is crucial for deprotonating the phenolic hydroxyl or carboxylic acid. For selective O-alkylation, a base that is strong enough to deprotonate the phenol but not the carboxylate is ideal. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred. For esterification, an acid catalyst is typically employed.[2][3]
-
-
Issue 2: Poor Chemoselectivity - Mixture of O- and C-Alkylated Products
This is the most common challenge in the alkylation of vanillic acid. The relative nucleophilicity of the phenolic hydroxyl and the carboxylate anion determines the product distribution.
Causality: Under basic conditions, the phenolic hydroxyl is deprotonated to form a phenoxide, which is a potent nucleophile for O-alkylation (Williamson ether synthesis). The carboxylate anion is also nucleophilic and can lead to C-alkylation (ester formation). The reaction conditions will dictate which pathway is favored.
Troubleshooting Strategies:
-
For Selective O-Alkylation (Ether Formation):
-
Protect the Carboxylic Acid: The most reliable method to achieve selective O-alkylation is to first protect the carboxylic acid group, typically as an ester (e.g., methyl or ethyl ester).[4][5][6] After protection, the alkylation is performed on the free phenolic hydroxyl group, followed by deprotection of the ester.
-
Use of a Weak Base: Employing a weaker base like potassium carbonate (K₂CO₃) can selectively deprotonate the more acidic phenolic hydroxyl group over the carboxylic acid, favoring O-alkylation.
-
Phase Transfer Catalysis (PTC): PTC can be a powerful tool to enhance the rate and selectivity of O-alkylation.[7][8][9] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide ion into the organic phase where it can react with the alkyl halide.[7]
-
-
For Selective C-Alkylation (Ester Formation):
-
Fischer-Speier Esterification: This classic method involves reacting vanillic acid with an excess of an alcohol under acidic conditions (e.g., H₂SO₄, TsOH).[3][10] The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and promoting nucleophilic attack by the alcohol. The phenolic hydroxyl group is generally unreactive under these conditions.
-
Issue 3: Formation of Side Products
Besides the desired alkylated product, other side reactions can occur, complicating purification and reducing the overall yield.
Common Side Reactions and Prevention:
-
Over-alkylation: This is more common when attempting mono-alkylation and can lead to di-alkylated products.
-
Prevention: Control the stoichiometry by using a limiting amount of the alkylating agent.[1]
-
-
Elimination Reactions: This is a competing reaction in Williamson ether synthesis, especially with secondary or tertiary alkyl halides.[11][12]
-
Ring Alkylation: The aromatic ring of vanillic acid can undergo Friedel-Crafts alkylation under certain acidic conditions, leading to C-alkylation on the ring.[13]
-
Prevention: Avoid strong Lewis or Brønsted acids when O- or C-alkylation at the functional groups is desired.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best method for selective O-alkylation of the phenolic hydroxyl group?
The most robust and selective method involves a protection-alkylation-deprotection strategy.
Protocol: Selective O-Alkylation via Ester Protection
-
Protection: Convert the carboxylic acid of vanillic acid to a methyl or ethyl ester using standard Fischer esterification conditions (e.g., refluxing in methanol or ethanol with a catalytic amount of sulfuric acid).
-
Alkylation: Perform the Williamson ether synthesis on the resulting methyl or ethyl vanillate. Use a suitable base (e.g., K₂CO₃) and the desired alkyl halide in a polar aprotic solvent (e.g., DMF, acetone).
-
Deprotection: Hydrolyze the ester back to the carboxylic acid using basic conditions (e.g., NaOH or KOH in a mixture of water and an organic solvent), followed by acidic workup.
Q2: How can I favor esterification over etherification?
To selectively form the ester, you should use acidic conditions. The Fischer-Speier esterification is the most common and effective method.[3][10]
Protocol: Fischer-Speier Esterification
-
Dissolve vanillic acid in a large excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Remove the excess alcohol under reduced pressure.
-
Work up the reaction by neutralizing the acid and extracting the ester.
Q3: What role does Phase Transfer Catalysis (PTC) play in the alkylation of vanillic acid?
PTC is particularly useful for promoting selective O-alkylation under heterogeneous conditions (solid-liquid or liquid-liquid).[7][8][9]
Mechanism of Action:
-
In a solid-liquid system, a base like K₂CO₃ deprotonates the phenolic hydroxyl group.
-
The phase transfer catalyst (e.g., a quaternary ammonium salt) forms an ion pair with the resulting phenoxide.
-
This ion pair is soluble in the organic phase, where it can react with the alkyl halide.
-
This method often leads to higher yields and selectivity for O-alkylation.[7]
Q4: Can I perform a one-pot alkylation of both the hydroxyl and carboxylic acid groups?
Yes, it is possible to alkylate both functional groups in a single step, typically by using a strong base and an excess of the alkylating agent.
Conditions for Double Alkylation:
-
Base: A strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is required to deprotonate both the phenolic hydroxyl and the carboxylic acid.
-
Alkylating Agent: At least two equivalents of the alkylating agent will be needed.
-
Solvent: A polar aprotic solvent such as DMF or THF is suitable.
Q5: My reaction is not going to completion. What should I do?
If your reaction has stalled, consider the following:
-
Reagent Purity: Ensure that your starting materials and solvents are pure and dry. Water can interfere with many alkylation reactions.
-
Reaction Time and Temperature: The reaction may simply require a longer time or a higher temperature to proceed to completion.
-
Catalyst Deactivation: If using a catalyst, it may have become deactivated.
-
Equilibrium: Some reactions, like Fischer esterification, are equilibrium processes. Removing water as it is formed can help drive the reaction to completion.
Section 3: Data and Visualization
Table 1: Summary of Reaction Conditions for Selective Alkylation
| Target Product | Reaction Type | Key Reagents | Solvent | Temperature | Expected Outcome |
| 4-Alkoxy-3-methoxybenzoic acid | Williamson Ether Synthesis (with protection) | 1. Esterification agent 2. K₂CO₃, Alkyl halide 3. NaOH/H₂O | 1. Alcohol 2. DMF/Acetone 3. H₂O/Solvent | 1. Reflux 2. 60-80 °C 3. Reflux | High yield of O-alkylated product |
| 4-Hydroxy-3-methoxybenzoic acid alkyl ester | Fischer-Speier Esterification | Alcohol, H₂SO₄ (cat.) | Alcohol (excess) | Reflux | High yield of C-alkylated product |
Diagrams
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low product yield.
Decision Pathway for Selective Alkylation
Caption: Decision-making for selective alkylation.
References
-
Rate intensive and selective etherification of vanillin with benzyl chloride under solid–liquid phase transfer catalysis by aqueous omega phase | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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vanillic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]
- Pearl, I. A. (1946). Production of vanillic acid. U.S. Patent No. 2,441,839. Washington, DC: U.S.
-
Williamson ether synthesis - Wikipedia. (2023, November 28). Retrieved January 17, 2026, from [Link]
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(A): Alkylation of the vanillin moiety through the hydroxyl functional group - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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EXPERIMENT 3B: ESTERIFICATION REACTIONS OF VANILLIN (ACIDIC CONDITION). (2020, November 2). YouTube. Retrieved January 17, 2026, from [Link]
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Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press. [Link]
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Rosazza, J. P., & Li, T. (1995). Biocatalytic Synthesis of Vanillin. Journal of Industrial Microbiology, 15(5), 413-419. [Link]
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Stark, M. (2007). Industrial Phase-Transfer Catalysis. PTC Organics, Inc. [Link]
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Williamson ether synthesis (done wrong) - YouTube. (2020, March 28). Retrieved January 17, 2026, from [Link]
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Wuts, P. G. M. (n.d.). Protecting Groups. Retrieved January 17, 2026, from [Link]
-
Williamson ether synthesis - Chemistry Stack Exchange. (2014, March 17). Retrieved January 17, 2026, from [Link]
-
Predicted mechanism for O-alkylated reactions of vanillin (I) - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Kinetics of Vanillin and Vanillic Acid Production from Pine Kraft Lignin - MDPI. (2022, November 29). Retrieved January 17, 2026, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 17, 2026, from [Link]
-
Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5). Retrieved January 17, 2026, from [Link]
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Industrial Phase-Transfer Catalysis. (n.d.). Retrieved January 17, 2026, from [Link]
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Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions - MDPI. (2018, August 14). Retrieved January 17, 2026, from [Link]
-
Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
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Alkylation Unit Operations and Troubleshooting. (n.d.). Retrieved January 17, 2026, from [Link]
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Protecting group - Wikipedia. (2023, December 1). Retrieved January 17, 2026, from [Link]
-
Protecting Groups List - SynArchive. (n.d.). Retrieved January 17, 2026, from [Link]
-
Vanillic acid - Wikipedia. (2023, December 26). Retrieved January 17, 2026, from [Link]
-
Alkaline-Induced Degradation Pathways of β‑O‑4-Linked Vanillin Moieties Produced during Lignin Oxidation and the Effect of Na+-Cyclic Polyether Complexes - PMC. (2025, August 22). Retrieved January 17, 2026, from [Link]
-
Reaction Kinetics of Vanillin Hydrodeoxygenation in Acidic and Nonacidic Environments Using Bimetallic PdRh/Al2O3 Catalyst | Energy & Fuels - ACS Publications. (2020, January 21). Retrieved January 17, 2026, from [Link]
-
Pearl, I. A., & McCoy, J. F. (1947). Reactions of vanillin and its derived compounds; some esters of vanillic acid. Journal of the American Chemical Society, 69(12), 3071. [Link]
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Organic Reactions: Esterification & Transesterification - Student Academic Success. (n.d.). Retrieved January 17, 2026, from [Link]
-
Current Status, Challenges, and Prospects for the Biological Production of Vanillin - MDPI. (2022, November 29). Retrieved January 17, 2026, from [Link]
-
Novel Vanillic Acid-based Poly(ether-ester)s: From Synthesis to Properties - ResearchGate. (2025, August 7). Retrieved January 17, 2026, from [Link]
-
Horie, T., Tsukayama, M., Kawamura, Y., & Yamamoto, S. (1987). Studies of the Selective O-Alkylation and Dealkylation of Flavonoids. IX. A New Method for Synthesizing 3,5-Dihydroxy-7,8-dimethoxyflavones from 3-Hydroxy-5,7,8-trimethoxyflavones. Chemical and Pharmaceutical Bulletin, 35(11), 4465-4472. [Link]
- Phenol c-alkylation process. (2013). Google Patents.
-
Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids - PMC - NIH. (2025, August 26). Retrieved January 17, 2026, from [Link]
-
Borane-Catalyzed Chemoselectivity-Controllable N-Alkylation and ortho C-Alkylation of Unprotected Arylamines Using Benzylic Alcohols - ResearchGate. (2025, August 10). Retrieved January 17, 2026, from [Link]
-
(PDF) Degradation of Vanillin During Lignin Valorization Under Alkaline Oxidation. (2025, August 6). Retrieved January 17, 2026, from [Link]
-
Vanillic Acid | C8H8O4 | CID 8468 - PubChem - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds - Scirp.org. (2012). Retrieved January 17, 2026, from [Link]
-
(PDF) Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids - ResearchGate. (2025, August 26). Retrieved January 17, 2026, from [Link]
-
Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771) - FooDB. (2011, September 26). Retrieved January 17, 2026, from [Link]
-
4-HYDROXY-3-METHOXYBENZOIC ACID | CAS 121-34-6 - Matrix Fine Chemicals. (n.d.). Retrieved January 17, 2026, from [Link]
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Technical Support Center: Improving the Yield of 3-Methoxy-4-(prop-2-ynyloxy)benzoic Acid Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science, often utilized as a precursor for more complex molecular architectures.[1] The standard synthesis route is a Williamson ether synthesis, involving the O-alkylation of isovanillic acid (3-methoxy-4-hydroxybenzoic acid) with propargyl bromide. While mechanistically straightforward, this reaction is frequently plagued by issues ranging from low conversion rates to the formation of significant side products, complicating purification and impacting overall yield.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the common challenges of this synthesis. We will delve into the causality behind experimental choices to empower you to optimize the reaction for your specific laboratory conditions.
Reaction Overview & Mechanism
The core transformation is an SN2 reaction where the phenoxide ion of isovanillic acid acts as a nucleophile, attacking the electrophilic methylene carbon of propargyl bromide and displacing the bromide leaving group.[2][3][4] However, a key challenge arises from the presence of two acidic protons: one on the phenolic hydroxyl group and one on the carboxylic acid. Both can be deprotonated by the base, leading to two potential nucleophiles and a significant side product.
Caption: Fig 1. Reaction pathways in the propargylation of isovanillic acid.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: Low or No Product Formation
Q: My TLC analysis shows only my isovanillic acid starting material, even after several hours. What are the likely causes?
A: This indicates a failure to initiate the reaction. The root cause is almost always related to incomplete deprotonation of the phenolic hydroxyl or inactive reagents. Let's diagnose this systematically.
-
Base Strength and Stoichiometry: The phenolic proton of isovanillic acid must be removed to form the nucleophilic phenoxide. While phenols are more acidic than alcohols, a sufficiently strong base is still required.[2] Weak bases may not deprotonate the phenol effectively, especially at lower temperatures.
-
Solution: Ensure you are using at least 1.5-2.0 equivalents of a suitable base like potassium carbonate (K₂CO₃). For particularly stubborn reactions, a stronger and more soluble base like cesium carbonate (Cs₂CO₃) can significantly improve results due to the "cesium effect," which enhances the nucleophilicity of the resulting phenoxide.[5][6][7]
-
-
Reagent Quality (Propargyl Bromide): Propargyl bromide is a high-energy, shock-sensitive compound that can degrade over time, especially if not stored properly.[8][9][10] It is often supplied as an 80% solution in toluene for stability.[8]
-
Solution: Use a fresh bottle of propargyl bromide or one that has been stored correctly (typically refrigerated at 2-8°C).[10] If the liquid appears dark or contains significant precipitate, it may have decomposed.
-
-
Solvent Choice and Purity: The Williamson ether synthesis is an SN2 reaction, which is most efficient in polar aprotic solvents like DMF, DMSO, or acetonitrile.[2][4] These solvents solvate the cation (e.g., K⁺), leaving a more reactive, "naked" anion to act as the nucleophile.[2] The solvent must be anhydrous, as water can protonate the phenoxide and hydrolyze the propargyl bromide.
-
Reaction Temperature: While higher temperatures can promote side reactions, the reaction may be sluggish at room temperature.
Caption: Fig 2. Troubleshooting workflow for low product conversion.
Problem 2: Formation of a Major, Less-Polar Side Product
Q: My TLC shows a new spot for the desired product, but also a significant, less polar spot (higher Rf). What is this side product and how can I avoid it?
A: This is the most common issue in this specific synthesis. The less polar spot is almost certainly the prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate , a result of double alkylation on both the phenolic oxygen and the carboxylic acid oxygen.[11][12]
-
Causality: The carboxylic acid proton (pKa ≈ 4.5) is more acidic than the phenolic proton (pKa ≈ 9-10) and will be deprotonated first to form a carboxylate. The phenoxide is a stronger nucleophile than the carboxylate, so O-alkylation of the phenol is kinetically favored. However, if excess propargyl bromide is used or the reaction is run for too long at high temperatures, the carboxylate will also react to form the propargyl ester.
-
Solution - Control Stoichiometry: This is the most critical parameter. To favor mono-alkylation, use a carefully measured, slight excess of propargyl bromide (e.g., 1.1-1.2 equivalents ). Using 2.0 or more equivalents will strongly drive the reaction toward the undesired diester product.[11][12]
-
Solution - Monitor the Reaction: Do not let the reaction run indefinitely. Monitor the progress by TLC every 1-2 hours. Once the starting material is mostly consumed and before the diester spot becomes too intense, proceed with the workup.
Problem 3: Difficult Product Isolation and Purification
Q: I'm having trouble separating my desired product from the unreacted starting material and the diester side product. What is the best purification strategy?
A: Since both the starting material and the desired product are carboxylic acids, a simple acid-base extraction will not separate them. The diester side product, lacking an acidic proton, can be separated this way, but this is often inefficient.
-
Recommended Method - Recrystallization: The most effective method for purification is recrystallization. A published procedure for the related diester product uses a mixed solvent system of dichloromethane and hexane, which is a good starting point.[11] For the desired carboxylic acid product, which is more polar, consider solvent systems like ethyl acetate/hexane or acetone/water.
-
Workup is Key: Before attempting recrystallization, ensure a thorough workup has been performed to remove the base and inorganic salts.
-
After the reaction is complete, cool the mixture and filter off the inorganic base (e.g., K₂CO₃).
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove any remaining salts.[11][13]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product ready for recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: Which base is truly the best for this reaction: K₂CO₃, Cs₂CO₃, or NaH?
A: The "best" base depends on a balance of reactivity, cost, and safety.
| Base | Strength | Pros | Cons | Recommendation |
| K₂CO₃ | Moderate | Inexpensive, easy to handle, effective in many cases.[11][12][14] | Lower solubility in some organic solvents, may require higher temperatures or longer reaction times. | Start here. It is the most common and cost-effective choice. |
| Cs₂CO₃ | Moderate | Highly soluble in polar aprotic solvents, often gives higher yields and faster reactions ("cesium effect").[5][6] | Significantly more expensive than K₂CO₃. | Use if K₂CO₃ gives poor yields or if you need to run the reaction under milder conditions. |
| NaH | Very Strong | Ensures complete and irreversible deprotonation.[2][4][15] | Highly reactive, pyrophoric, requires strictly anhydrous conditions, can be hazardous with DMF at elevated temperatures.[16] | Not recommended for this synthesis unless other bases fail and extreme caution is exercised. Overkill for deprotonating a phenol. |
Q2: How should I handle and store propargyl bromide safely?
A: Propargyl bromide is a hazardous material and requires special precautions.[17][18]
-
Toxicity & Handling: It is toxic if swallowed and irritating to the skin and eyes.[10][19] Always handle it in a well-ventilated fume hood, wearing appropriate PPE (gloves, safety glasses).
-
Instability: It is shock- and heat-sensitive and can decompose explosively, especially when confined or heated above 200°C.[8][10][18] It is often stabilized with materials like magnesium oxide or diluted with toluene to reduce this risk.[8][19]
-
Storage: Store in its original container in a cool, dry, flame-proof area, away from heat and ignition sources.[17][18] Recommended storage temperature is typically 2-8°C.[10]
Q3: Can I protect the carboxylic acid first to prevent the side reaction?
A: Yes, this is an excellent synthetic strategy if you continue to have issues with selectivity. You can first protect the carboxylic acid of isovanillic acid as a simple ester (e.g., a methyl or ethyl ester), perform the Williamson ether synthesis on the free phenol, and then hydrolyze the ester back to the carboxylic acid in a final step. This multi-step process adds time but provides much greater control over the outcome.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the target mono-alkylated product by carefully controlling stoichiometry.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen), add isovanillic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone or DMF (to a concentration of ~0.2 M relative to the isovanillic acid).
-
Heating: Begin stirring and heat the mixture to 60°C. Allow the mixture to stir for 30-60 minutes to facilitate the formation of the phenoxide.
-
Reagent Addition: Slowly add propargyl bromide (1.15 eq) dropwise to the stirring suspension over 15 minutes.
-
Reaction: Maintain the reaction at 60°C and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase with a few drops of acetic acid). The reaction is typically complete in 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate (10 volumes).
-
Wash the organic layer with water (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a pure solid.
-
References
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- National Center for Biotechnology Information. (n.d.). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. PubChem.
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- Santa Cruz Biotechnology. (n.d.). Propargyl bromide solution, 80% (w/w) Toluene, Stabilized with Magnesium Oxide.
- ChemicalBook. (n.d.). Propargyl bromide CAS#: 106-96-7.
- Moodley, C., Muller, A., & Belay, Y. H. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. IUCr Journals.
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- Chem-Impex. (n.d.). This compound.
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- TCI Chemicals. (n.d.). Propargyl Bromide (stabilized with MgO).
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- Reddit. (2022). Could an ester be formed like this?. r/OrganicChemistry.
- Reddit. (n.d.). Williamson Ether synthesis. r/OrganicChemistry.
- Wikipedia. (n.d.). Caesium carbonate.
- Yin, X. J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4266.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Williamson Ether Synthesis with Long-Chain Alkyl Halides. BenchChem.
- Studylib. (n.d.). Williamson Ether Synthesis: SN2 Reactions & Ether Chemistry.
- ResearchGate. (2015). Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate.
- Wallace, A. (n.d.). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. Journal of Chemical & Engineering Data.
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- 19. Propargyl Bromide | 106-96-7 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Stability of the Propargyl Ether Group in 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid
Welcome to the comprehensive technical guide on the stability of the propargyl ether group in 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid. This resource is specifically designed for researchers, scientists, and drug development professionals who utilize this versatile molecule in their experimental workflows. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the nuances of working with this compound, ensuring the integrity of your experiments and the reliability of your results.
The propargyl ether moiety is a valuable functional group in organic synthesis, serving as a protecting group or a handle for bioconjugation via "click" chemistry.[1] However, its stability can be a critical factor in the success of multi-step syntheses. This guide provides a detailed analysis of the stability of the propargyl ether group in this compound under various conditions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses common challenges and unexpected outcomes that researchers may encounter when working with this compound, providing actionable solutions based on scientific principles.
Issue 1: Unexpected Cleavage of the Propargyl Ether Group During a Reaction
Question: I am observing the formation of 4-hydroxy-3-methoxybenzoic acid as a significant by-product in my reaction, suggesting the cleavage of the propargyl ether. What are the likely causes and how can I prevent this?
Answer: Unwanted cleavage of the propargyl ether can be attributed to several factors, primarily acidic, basic, or reductive conditions.
-
Acidic Conditions: While ethers are generally stable, they are susceptible to cleavage under strong acidic conditions.[1][2][3] The reaction is initiated by the protonation of the ether oxygen, which makes the alkoxy group a good leaving group.[1] The subsequent cleavage can proceed via an S_N1 or S_N2 mechanism, depending on the structure of the molecule.[1][3] For a primary group like propargyl, an S_N2 pathway is more likely.[1][3]
-
Troubleshooting Steps:
-
Assess Reagent Acidity: Carefully evaluate all reagents and catalysts for acidic properties. Even seemingly neutral salts can be acidic in solution.
-
Buffer the Reaction: If acidic conditions are unavoidable, consider adding a non-nucleophilic base, such as proton sponge or 2,6-lutidine, to neutralize any generated acid.
-
Solvent Choice: The choice of solvent can influence acidity. Protic solvents can facilitate protonation of the ether oxygen. Consider switching to an aprotic solvent if compatible with your reaction.
-
-
-
Reductive Conditions: Certain reductive conditions, particularly those involving alkali metals, can lead to the cleavage of propargylic ethers.[4][5][6] For instance, treatment with sodium dispersion can generate carbanion species via cleavage of the propargylic C-O bond.[4][5][6]
-
Troubleshooting Steps:
-
Alternative Reducing Agents: If your synthesis requires a reduction step, select a milder reducing agent that is less likely to affect the propargyl ether. Options might include catalytic hydrogenation with a specific catalyst that is not active towards ether cleavage, or hydride reagents under controlled conditions.
-
Protecting Group Strategy: If harsh reductive conditions are necessary, consider if the propargyl group is the most suitable protecting group for your synthetic route. An alternative protecting group with greater stability to reduction might be a better choice.[7][8][9]
-
-
-
Palladium Catalysis: In some palladium-catalyzed reactions, particularly copper-free Sonogashira couplings, cleavage of the C-O bond of propargyl ethers has been observed, especially in the presence of a base and water.[10][11]
-
Troubleshooting Steps:
-
Copper Co-catalysis: If applicable to your reaction, the use of a copper co-catalyst might mitigate this side reaction.
-
Ligand and Base Screening: The choice of ligand and base can significantly impact the reaction outcome. A thorough screening of these parameters may identify conditions that favor the desired transformation without promoting ether cleavage.
-
-
Issue 2: Low Yield or Incomplete Reaction in a "Click" Chemistry Cycloaddition
Question: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound is giving low yields. What could be the issue?
Answer: Low efficiency in a CuAAC reaction can stem from several sources.
-
Catalyst Inactivation: The carboxylic acid functionality of your molecule can potentially coordinate to the copper catalyst, leading to its deactivation.
-
Troubleshooting Steps:
-
Protect the Carboxylic Acid: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the click reaction. This will prevent its interference with the catalyst. The ester can be hydrolyzed in a subsequent step.
-
Use a Ligand: Employing a suitable ligand for the copper catalyst, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can help to stabilize the active catalytic species and prevent deactivation.
-
-
-
Purity of Reagents: The purity of all reaction components, including the azide, copper source, and reducing agent (if used), is crucial for a successful click reaction.
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure that your this compound and the azide coupling partner are of high purity.
-
Fresh Reagents: Use freshly prepared solutions of the copper catalyst and any additives.
-
-
Frequently Asked Questions (FAQs)
Q1: Under what pH conditions is the propargyl ether in this compound generally stable?
A1: The propargyl ether group is generally stable under neutral and moderately basic conditions. It is most susceptible to cleavage under strong acidic conditions.[1][3] While precise pH stability profiles are not extensively documented, it is advisable to maintain the pH above 4 for prolonged reaction times or at elevated temperatures.
Q2: Is the propargyl ether group stable to common oxidizing agents?
A2: The propargyl ether group is generally stable to many common oxidizing agents used in organic synthesis. However, very strong oxidizing conditions could potentially lead to degradation of the alkyne or the aromatic ring. Oxidative cleavage of ethers is a known reaction, but it typically requires specific reagents like fungal peroxygenases or certain chemical oxidants under harsh conditions.[12][13] For most standard laboratory oxidations, the propargyl ether is expected to be robust.
Q3: Can the propargyl ether undergo thermal rearrangement or degradation?
A3: Propargyl ethers can exhibit thermal reactivity. Studies on propargyl ether phenolic resins have shown that increased propargyl content can lead to decreased thermal stability at higher temperatures.[14] While this compound is a smaller molecule, it is prudent to avoid excessively high temperatures (generally above 150 °C) for extended periods to prevent potential decomposition or rearrangement reactions.[15]
Q4: How does the propargyl ether group behave in cross-coupling reactions?
A4: The propargyl ether group is generally stable in many cross-coupling reactions.[16] However, as mentioned in the troubleshooting guide, some palladium-catalyzed reactions can lead to its cleavage.[10][11] In copper-catalyzed cross-coupling reactions of propargylic ethers with Grignard reagents, the ether can act as a leaving group.[17] It is essential to carefully select the catalytic system and reaction conditions to ensure the stability of the propargyl ether if it is intended to remain in the final product.
Q5: Are there specific deprotection methods for the propargyl ether group if its removal is desired?
A5: Yes, several methods exist for the deprotection of propargyl ethers.
-
Base-Mediated Isomerization followed by Oxidation: Treatment with a strong base like potassium tert-butoxide can isomerize the propargyl ether to an allene, which can then be cleaved.[18][19]
-
Low-Valent Titanium Reagents: A low-valent titanium reagent, generated in situ from Ti(O-i-Pr)4/TMSCl/Mg, can effectively cleave propargyl ethers under mild conditions.[20][21][22]
-
Palladium Catalysis: As noted, certain palladium catalysts can cleave propargyl ethers.[10][11] This can be exploited as a deprotection strategy by carefully choosing the reaction conditions.
Experimental Protocols
Protocol 1: Protecting the Carboxylic Acid of this compound by Esterification
This protocol describes the methylation of the carboxylic acid to prevent its interference in subsequent reactions, such as a CuAAC "click" reaction.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Trimethylsilyl chloride (TMSCl)[23]
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of acid).
-
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) or TMSCl (excess) dropwise with stirring. Caution: Thionyl chloride and TMSCl are corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC or LC-MS analysis indicates complete conversion of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the methyl ester.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if needed.
Data Presentation
| Condition | Reagent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Acidic Cleavage | 1M HCl in Dioxane | 100 | 8 | >90 (cleavage) | Harsh conditions leading to deprotection.[15] |
| Reductive Cleavage | Na dispersion, LiI | -78 to rt | 1 | High (cleavage) | Specific for reductive C-O bond cleavage.[5] |
| Esterification | SOCl₂, MeOH | 0 to rt | 4-6 | >95 | Protection of the carboxylic acid. |
| "Click" Reaction | CuSO₄, Na-Ascorbate | rt | 2-4 | Variable | Yield depends on substrate and catalyst purity. |
Visualizations
Decision Tree for Troubleshooting Propargyl Ether Instability
Caption: Troubleshooting workflow for unexpected propargyl ether cleavage.
Reaction Workflow: Esterification and "Click" Chemistry
Caption: Synthetic pathway for utilizing the molecule in "click" chemistry.
References
- Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide. Benchchem.
- Nair, C. P. R., Bindu, R. L., & Ninan, K. N. (2003). Thermal Characteristics of Propargyl Ether Phenolic Resins. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, A40(4), 357–369.
- Koyama, S., Takahashi, F., Nogi, K., Sasamori, T., & Yorimitsu, H. (2021). Reductive Cleavage of Propargylic Ethers with Alkali Metal: Application to the Synthesis of Allenylboronates. Organic Letters, 23(22), 8853–8857.
- Koyama, S., Takahashi, F., Nogi, K., Sasamori, T., & Yorimitsu, H. (2021). Reductive Cleavage of Propargylic Ethers with Alkali Metal: Application to the Synthesis of Allenylboronates. Organic Letters. ACS Publications.
- Koyama, S., Takahashi, F., Nogi, K., Sasamori, T., & Yorimitsu, H. (2021). Reductive Cleavage of Propargylic Ethers with Alkali Metal: Application to the Synthesis of Allenylboronates. Organic Letters. ACS Publications.
- Crasto, C., & Jones, G. B. (2005). 2-O-propargyl Ethers: Readily Cleavable, Minimally Intrusive Protecting Groups for β-Mannosyl Donors. Organic Letters, 7(11), 2277–2280.
- Okamoto, K., Ohe, K., & Uemura, S. (2007). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. Organic Letters, 9(5), 773–776.
- Propargyl ether. Chem-Impex.
- Crasto, C., & Jones, G. B. (2005). 2-O-propargyl Ethers: Readily Cleavable, Minimally Intrusive Protecting Groups for Beta-Mannosyl Donors. PubMed.
- Okamoto, K., Ohe, K., & Uemura, S. (2007). Selective cleavage of allyl and propargyl ethers to alcohols catalyzed by Ti(O-i-Pr)4/MXn/Mg. PubMed.
- Simultaneous deprotection of a propargyl ester and a propargyloxycarbonyl group. ResearchGate.
- Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal.
- Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition 1. ResearchGate.
- Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition1. ResearchGate.
- Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. Request PDF. ResearchGate.
- Technical Support Center: Deprotection of Propynyloxy Ethers. Benchchem.
- New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications.
- Methyl propargyl ether. Chem-Impex.
- High heat-resistant linear propargyl ether-terminated polymers containing Si-H group: Synthesis, characterization, and properties. Request PDF. ResearchGate.
- Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. (2024).
- Copper‐Catalyzed Selective Cross‐Couplings of Propargylic Ethers with Aryl Grignard Reagents. Request PDF. ResearchGate.
- Propargyl ether. PubChem. NIH.
- Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. ACS Publications.
- Fused Catechol Ethers from Gold(I)-Catalyzed Intramolecular Reaction of Propargyl Ethers with Acetals. Request PDF. ResearchGate.
- Ether cleavage. Wikipedia.
- Propargyl Alcohol in Specialty Chemicals: Key Insights. Rawsource.
- 9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry.
- Reaction condition for acid catalyzed ether cleavage. Reddit.
- Protecting Groups.
- Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. PMC. NIH.
- Alcohol Protecting Groups.
- Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. ChemRxiv.
- Protecting group. Wikipedia.
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Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[5]pyrrole Cavitands as Ligands. Inorganic Chemistry. ACS Publications. Available at:
- Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides. PMC. NIH.
- Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl). ACS Publications. American Chemical Society.
- Propargyl alcohol uses - Synthesis, and Safety. Rawsource.
- Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. NIH.
- This compound. Chem-Impex.
- Methyl propargyl ether = 97 627-41-8. Sigma-Aldrich.
- Chemical Properties of Methyl propargyl ether (CAS 627-41-8). Cheméo.
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid
Welcome to the technical support center for the synthesis of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the experimental workflow. Here, we move beyond simple protocols to explain the causality behind our experimental choices, ensuring a robust and reproducible synthesis.
The synthesis of this compound is a classic example of the Williamson ether synthesis, a powerful and widely used method for forming ethers.[1][2] In this specific application, the phenolic hydroxyl group of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) is deprotonated by a mild base, and the resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide to form the desired ether linkage.[3] While straightforward in principle, success hinges on careful control of reaction conditions and a well-executed work-up procedure.
This guide is structured into a troubleshooting section addressing common experimental hurdles and a frequently asked questions (FAQ) section for foundational knowledge.
Troubleshooting Guide: From Reaction Quench to Pure Product
This section addresses specific issues that may arise during the work-up and purification of this compound.
Q1: My TLC analysis shows a significant amount of unreacted starting material, even after prolonged reaction time. What's going wrong?
A1: Root Cause Analysis & Solutions
Incomplete consumption of the starting material, 4-hydroxy-3-methoxybenzoic acid, typically points to three potential issues: insufficient base, inactive reagents, or suboptimal reaction conditions.
-
Insufficient Deprotonation: The reaction proceeds via the phenoxide ion. The phenolic proton of vanillic acid is acidic, but a base is required to generate the nucleophile. Potassium carbonate (K₂CO₃) is commonly used.[3][4] It is crucial to use a sufficient excess (typically 1.5 to 2 equivalents) to ensure complete deprotonation. The base should be finely powdered and anhydrous to maximize its reactivity.
-
Inactive Propargyl Bromide: Propargyl bromide is a reactive alkylating agent and can degrade over time, especially if not stored properly.[5] It is a lachrymator and should be handled with care in a well-ventilated fume hood.[6] Using a fresh bottle or a recently opened one is always recommended. If degradation is suspected, purification by distillation may be necessary, although purchasing from a reliable supplier is often the most practical solution.
-
Suboptimal Temperature: The Williamson ether synthesis is an Sₙ2 reaction, and its rate is temperature-dependent.[1] The reaction is typically run at reflux in a solvent like acetone.[3][4] Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.
Pro-Tip: Monitor the reaction by Thin Layer Chromatography (TLC). The product is significantly less polar than the starting phenolic acid. A good mobile phase to resolve the starting material and product is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate). The starting material should have a low Rf, while the product will be higher up the plate.
Q2: I've isolated my product, but NMR analysis shows a second, unexpected product. The mass spectrum suggests a dialkylated species. What is it and how can I avoid it?
A2: Identifying and Mitigating the Dialkylated Side Product
This is a very common and important issue. The unexpected product is almost certainly Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate .[3][4]
-
Causality: Your starting material, 4-hydroxy-3-methoxybenzoic acid, has two acidic protons: one on the phenolic hydroxyl group and one on the carboxylic acid. Under the basic reaction conditions, both can be deprotonated. The carboxylate is a much weaker nucleophile than the phenoxide, but if a large excess of propargyl bromide is used or the reaction is run for an extended period, the carboxylate can also attack propargyl bromide, forming an ester. This results in a molecule that has been alkylated on both the hydroxyl and carboxylic acid groups.
-
Mitigation Strategies:
-
Control Stoichiometry: Avoid using a large excess of propargyl bromide. An excess is needed to drive the reaction to completion, but using more than ~1.5-2.0 equivalents significantly increases the risk of dialkylation.
-
Monitor Reaction Time: Keep the reaction time to the minimum required for consumption of the starting material as monitored by TLC.
-
Temperature Control: While reflux is necessary, excessive heat for prolonged periods can favor side reactions.
-
-
Purification: If the dialkylated product does form, it can be separated from the desired product. The key difference is the absence of the acidic carboxylic acid group in the side product.
-
Acid-Base Extraction: The desired product, being a carboxylic acid, can be selectively extracted from an organic solution (like ethyl acetate) into a basic aqueous solution (e.g., saturated sodium bicarbonate). The neutral dialkylated byproduct will remain in the organic layer. The aqueous layer can then be re-acidified (e.g., with 1M HCl) to precipitate the desired product, which is then extracted back into an organic solvent.[7]
-
Column Chromatography: If extraction is not sufficient, silica gel chromatography can effectively separate the more polar carboxylic acid product from the less polar dialkylated ester.
-
Q3: My crude product is a sticky oil and refuses to crystallize. What are my options for purification?
A3: Troubleshooting Crystallization
Oiling out during crystallization is a common frustration, often caused by impurities or the use of an inappropriate solvent system.
-
Impact of Impurities: Even small amounts of impurities, such as the dialkylated byproduct or residual solvent, can inhibit crystal lattice formation. If you suspect the presence of the dialkylated ester, perform the acid-base extraction described in Q2 before attempting recrystallization.
-
Solvent Selection for Recrystallization: The ideal recrystallization solvent is one in which your compound is soluble when hot but sparingly soluble when cold.[8]
Experimental Protocol: Recrystallization using a Mixed Solvent System (e.g., Ethanol/Water)
-
Dissolution: Place the crude oily product in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (e.g., hot ethanol) required to fully dissolve the oil.[9]
-
Inducing Crystallization: While the solution is still hot, add the "poor" solvent (e.g., hot water) dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.[9]
-
Clarification: Add a few more drops of the "good" solvent (hot ethanol) until the solution becomes clear again.
-
Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[8][10]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent (the same solvent mixture or just the poor solvent), and dry thoroughly.
If recrystallization fails repeatedly, column chromatography is the most reliable alternative.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of this reaction?
A: This is a Williamson ether synthesis, which proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1] The base (K₂CO₃) deprotonates the acidic phenol to form a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon atom of propargyl bromide, displacing the bromide leaving group and forming the new carbon-oxygen bond of the ether.
Q: Why is potassium carbonate (K₂CO₃) a good choice of base for this reaction?
A: Potassium carbonate is a moderately weak base. It is strong enough to deprotonate the acidic phenol (pKa ≈ 10) but generally not strong enough to cause significant side reactions with the propargyl bromide itself (like elimination). Furthermore, it is inexpensive, easy to handle, and simple to remove by filtration after the reaction. Stronger bases like sodium hydride (NaH) could also be used but are often unnecessary and require more stringent anhydrous conditions.[11]
Q: What are the primary safety concerns when handling propargyl bromide?
A: Propargyl bromide is a potent lachrymator, meaning it causes irritation and tearing of the eyes.[6] It is also toxic and should be handled with extreme care in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Commercial preparations are often sold as a solution in toluene, which has its own associated hazards.[6]
Q: What are the key signals to look for in the ¹H NMR spectrum to confirm the product?
A: To confirm the formation of this compound, you should look for the following characteristic signals:
-
Propargyl Group: A doublet at ~4.8 ppm corresponding to the two protons of the -O-CH₂ -C≡CH group, and a triplet at ~2.5 ppm for the terminal alkyne proton (-C≡CH ).
-
Methoxy Group: A singlet at ~3.9 ppm for the -OCH₃ protons.
-
Aromatic Protons: The three aromatic protons will appear in the aromatic region (~7.0-7.7 ppm), showing a characteristic splitting pattern.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may not always be visible depending on the solvent and concentration.
-
Disappearance of Phenolic -OH: The broad singlet corresponding to the starting material's phenolic proton will be absent.
Visualizing the Work-Up Procedure
The following workflow diagram illustrates the key decision points in the post-reaction work-up and purification process.
Caption: Workflow for the work-up and purification of this compound.
Quantitative Data Summary
| Parameter | Value / Observation | Source |
| Starting Material | 4-hydroxy-3-methoxybenzoic acid | [3] |
| Alkylating Agent | Propargyl bromide (80 wt. % in toluene) | [4] |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | [4] |
| Solvent | Acetone | [4] |
| Reaction Temp. | Reflux | [4] |
| Key Byproduct | Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate | [3][4] |
| Purification | Recrystallization (DCM/Hexane) or Chromatography | [3][4] |
References
- CN101671245A - Process for preparing 3-methoxypropiophenone - Google Patents. (n.d.).
-
Yi, W.-B., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(9), 10398-10406. [Link]
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This compound - Chem-Impex. (n.d.). Retrieved January 17, 2026, from [Link]
-
Moodley, C., Muller, A., & Belay, Y. H. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, E80, 240-243. [Link]
- CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents. (n.d.).
-
Preparation of 3-methoxybenzoic acid. (2016). Sciencemadness.org. Retrieved January 17, 2026, from [Link]
-
Gokhale, K. M., et al. (2015). New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. International Journal of Pharmaceutical and Phytopharmacological Research, 1(1), 17-22. [Link]
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The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem. Retrieved January 17, 2026, from [Link]
-
3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Propargylation of a hydroxy-terminated polymer? (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2020). Molecules, 25(18), 4204. [Link]
-
Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved January 17, 2026, from [Link]
-
Moodley, C., Muller, A., & Belay, Y. H. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. IUCrData, 9(2). [Link]
- CN108947764A - A method of activation 3- propargyl bromide - Google Patents. (n.d.).
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved January 17, 2026, from [Link]
-
Recrystallisation of benzoic acid. (2022, November 1). YouTube. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2020). Molecules, 25(18), 4204. [Link]
-
Williamson Ether Synthesis. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharmapproach.com. Retrieved January 17, 2026, from [Link]
Sources
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- 4. journals.iucr.org [journals.iucr.org]
- 5. CN108947764A - A method of activation 3- propargyl bromide - Google Patents [patents.google.com]
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- 11. organic-synthesis.com [organic-synthesis.com]
troubleshooting failed click chemistry reactions with 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is prized for its reliability and high yield.[1][][3] However, when employing specific reagents such as 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid, a versatile building block in drug discovery and materials science, researchers can encounter frustrating reaction failures.[4] This guide provides a structured, in-depth approach to troubleshooting these issues, moving from common, easily resolved problems to more complex mechanistic challenges. Our focus is not just on what to do, but why each step is critical for success.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no product formation at all. What are the first things to check?
A1: A complete lack of product typically points to a fundamental issue with one of the core components.
-
Catalyst System Failure: The most common culprit is the inactivation of the Cu(I) catalyst.[5][6] The active Cu(I) species is readily oxidized to inactive Cu(II) by atmospheric oxygen.[5]
-
Reagent Integrity: Verify the integrity of your starting materials.
-
Alkyne: Has the this compound been stored correctly? While generally stable, prolonged or improper storage could lead to degradation.
-
Azide: Small organic azides can be unstable.[6] If possible, check the purity of your azide partner via NMR or LC-MS.
-
-
Stoichiometry: Double-check your calculations. A simple decimal error can lead to a critical reagent being absent or limiting.
Q2: My reaction yield is very low. How can I improve it?
A2: Low yields suggest the reaction is proceeding but is inefficient. This often relates to suboptimal conditions or competing side reactions.
-
Oxygen Exclusion: Even with a reducing agent, minimizing dissolved oxygen is crucial. Degassing your solvents (e.g., by sparging with argon or nitrogen for 15-20 minutes) can significantly boost yields.[5][8]
-
Ligand Assistance: Are you using a copper-stabilizing ligand? Ligands like TBTA or the water-soluble THPTA are critical.[9][10][11] They protect the Cu(I) from oxidation and disproportionation, prevent the formation of unreactive copper acetylide polymers, and accelerate the catalytic cycle.[9][12]
-
Concentration: CuAAC reactions can be sensitive to reactant concentrations. Below a certain threshold (e.g., <50 µM in Cu for some systems), reactivity can drop sharply.[13] If working with very dilute samples, consider concentrating them if possible.
Q3: I see multiple spots on my TLC/LC-MS. What are the possible side products?
A3: The most common side reaction in CuAAC is the oxidative homocoupling of your alkyne (a Glaser coupling) to form a diyne.[6][14] This consumes your this compound and is favored by the presence of oxygen and Cu(II). If you see a major byproduct, it's likely this dimer. Using a ligand and ensuring a sufficient excess of reducing agent are the best ways to suppress this.[9] Additionally, in complex biological media, side reactions with amino acid residues like cysteine can occur.[15][16]
Q4: How do I know if my copper catalyst system is active?
A4: Before committing your valuable and complex substrates, run a simple small-scale test reaction with model compounds.[17] For example, react a simple alkyne like phenylacetylene with a simple azide like benzyl azide. If this "gold-standard" reaction fails to give a high yield quickly, it confirms a problem with your catalyst stock solutions (CuSO₄, ligand, ascorbate) or solvent, rather than your specific reagents.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Reviving the Catalyst System
The heart of the CuAAC reaction is the Cu(I) catalyst. Its generation and maintenance are paramount. The standard method involves the in situ reduction of a Cu(II) salt (like CuSO₄) with a reducing agent, most commonly sodium ascorbate.[1][3][10]
Problem: Catalyst Inactivity
-
Root Cause 1: Oxidized Reducing Agent. Sodium ascorbate solution degrades in the presence of oxygen. A solution left on the bench for several hours will have significantly reduced activity.
-
Solution: Always prepare the sodium ascorbate solution immediately before use.[7] For a 1 mL reaction, dissolving a few milligrams in your reaction solvent is sufficient.
-
-
Root Cause 2: Insufficient Reducing Agent. The ascorbate is consumed as it reduces both the initial Cu(II) charge and any Cu(I) that gets re-oxidized by dissolved oxygen during the reaction.
-
Root Cause 3: Absence or Inadequacy of a Ligand. In the absence of a ligand, the Cu(I) ion is highly unstable in many solvents, especially water.[10] It can be rapidly oxidized or form inactive clusters.
-
Solution: Incorporate a copper-chelating ligand. The choice of ligand can be critical and depends on the solvent system.
-
Causality: These tripodal amine ligands form a protective coordination complex with the Cu(I) ion.[12] This complex is more resistant to oxidation and keeps the copper monomeric and catalytically available, dramatically accelerating the reaction.[9]
-
Caption: Troubleshooting flowchart for catalyst system failure.
Guide 2: Optimizing Reaction Conditions and Reagents
Even with an active catalyst, the reaction environment and reagent quality are critical.
Problem: Poor Performance Despite Active Catalyst
-
Root Cause 1: Solvent Effects. The choice of solvent can dramatically impact reaction rates and solubility. While CuAAC is robust, some solvents are suboptimal.[18]
-
Avoid: Acetonitrile is generally not recommended as it can coordinate strongly to Cu(I) and inhibit catalysis.[10]
-
Good Choices: Protic solvents and mixtures often work well. Mixtures like t-butanol/water, DMF/water, or DMSO/water are excellent for dissolving both polar and non-polar reactants.[5][10] Pure water is ideal for bioconjugation, especially with the THPTA ligand.[9]
-
Causality: The solvent must keep all components—the alkyne, azide, and copper-ligand complex—in solution. If your this compound or azide partner is precipitating, the reaction will halt.
-
-
Root Cause 2: Alkyne Homocoupling (Glaser Coupling). This is the most prevalent side reaction, consuming your alkyne.[14] It is catalyzed by copper, particularly in the presence of oxygen.
-
Solution: This side reaction is a clear indicator of insufficient reduction or protection of the Cu(I) catalyst. The solutions are the same as for catalyst inactivity: ensure fresh, excess ascorbate, use a ligand, and degas your solvents.
-
-
Root Cause 3: Thiol Interference. If working with biological molecules (peptides, proteins), free thiol groups (from cysteine residues) are potent inhibitors of the CuAAC reaction as they bind strongly to copper.[9][17]
-
Solution: Use a higher concentration of the copper/ligand catalyst to overwhelm the thiol binding sites. In some cases, adding a sacrificial metal like Zn(II) can occupy the thiols, leaving the Cu(I) free to catalyze the reaction.[17]
-
| Parameter | Recommended Value | Rationale & Reference |
| Alkyne:Azide Ratio | 1 : 1.1 to 1 : 3 | A slight excess of the more accessible reagent can drive the reaction to completion. |
| CuSO₄ Concentration | 50 µM - 1 mM | For bioconjugation, 50-100 µM is often optimal. For small molecule synthesis, 1-5 mol% is common.[19] |
| Ligand:Cu Ratio | 1:1 to 5:1 | A 5:1 ratio is often recommended for bioconjugations to protect biomolecules from oxidative damage.[13][17] |
| Ascorbate:Cu Ratio | 3:1 to 10:1 | Ensures complete reduction of Cu(II) and scavenges oxygen during the reaction.[1] |
| Temperature | Room Temp. to 60 °C | The reaction is often fast at room temperature. Gentle heating can help in cases of steric hindrance or low reactivity.[20] |
| pH | 4 - 11 | The reaction is remarkably tolerant of pH, but a neutral pH of ~7 is a good starting point for most applications.[3][18] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Test Reaction
This protocol is for a 500 µL reaction volume, ideal for troubleshooting.
-
Prepare Stock Solutions:
-
Alkyne: 10 mM solution of this compound in DMF or DMSO.
-
Azide: 10 mM solution of a test azide (e.g., benzyl azide) in the same solvent.
-
CuSO₄: 20 mM solution in water.[13]
-
Ligand (THPTA): 50 mM solution in water.[13]
-
Sodium Ascorbate: 100 mM solution in water (Prepare this solution fresh immediately before use ).[13]
-
-
Reaction Assembly: In a microcentrifuge tube, add the components in the following order:
-
245 µL of solvent (e.g., 1:1 DMF/Water).
-
50 µL of Alkyne stock (Final conc: 1 mM).
-
50 µL of Azide stock (Final conc: 1 mM).
-
Vortex briefly.
-
-
Catalyst Premix: In a separate tube, premix the catalyst:
-
12.5 µL of CuSO₄ stock.
-
12.5 µL of Ligand stock.
-
This creates a 1:1 ligand:copper ratio. For a 5:1 ratio, use more ligand. Add this premix to the main reaction tube.[19]
-
Rationale: Premixing allows the ligand to coordinate with the Cu(II) before reduction, which can improve efficiency.
-
-
Initiation:
-
Add 25 µL of the freshly prepared Sodium Ascorbate stock solution to initiate the reaction.[13]
-
The final concentrations will be: 1 mM Alkyne, 1 mM Azide, 0.5 mM CuSO₄, 0.5 mM Ligand, and 5 mM Sodium Ascorbate.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature. Monitor by TLC or LC-MS at intervals (e.g., 15 min, 1 hr, 4 hr). A successful reaction is often complete within 1-2 hours.
-
Protocol 2: Work-up and Purification
A common challenge in click chemistry is the removal of the copper catalyst, which can be toxic to cells or interfere with downstream applications.[21]
-
Quenching: The reaction can be stopped by opening the vial to the air, which oxidizes the catalyst, or by adding a copper chelator like EDTA.[17]
-
Small Molecule Purification:
-
If the product is sufficiently non-polar, it can be extracted into an organic solvent (e.g., ethyl acetate) after diluting the reaction mixture with water. The copper salts will remain in the aqueous phase.
-
Silica gel chromatography is often effective for purifying the triazole product from unreacted starting materials and the ligand.
-
-
Bioconjugate Purification:
-
For biomolecules like proteins or oligonucleotides, purification methods that separate based on size are ideal.
-
Size Exclusion Chromatography (SEC): A desalting column can efficiently separate the large conjugate from small molecules like the catalyst, ligand, and excess reagents.
-
Centrifugal Filtration: Using a molecular weight cut-off (MWCO) filter is a rapid method to remove small molecule contaminants.[22]
-
Precipitation: For DNA/oligonucleotides, ethanol or isopropanol precipitation is an effective purification step.[8]
-
Caption: Simplified catalytic cycle for the CuAAC reaction.
References
- Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. (n.d.). Google Books.
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Angewandte Chemie International Edition, 49(48), 9200-9228. Available from: [Link]
-
Huisgen 1,3-dipolar cycloaddition. (2023, December 27). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Gemoets, H. P. L., et al. (2016). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? European Journal of Organic Chemistry, 2016(11), 1931-1946. Available from: [Link]
-
Finn, M. G., & Fokin, V. V. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Available from: [Link]
-
Shrestha, P., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Molecules, 28(5), 2296. Available from: [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. Available from: [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available from: [Link]
-
Li, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35914. Available from: [Link]
-
Stádler, C., et al. (2013). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, 135(48), 18172-18182. Available from: [Link]
-
A Recent Concept of Importance: Click Chemistry. (n.d.). Cureus. Retrieved January 17, 2026, from [Link]
-
Side reactions of macromonomers under CuAAC condition. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Finn, M. G., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]
-
Alonso, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 10(10), 1100. Available from: [Link]
-
Zhang, W., et al. (2017). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 7(19), 4340-4349. Available from: [Link]
-
Optimization of the click reaction conditions a. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Cinelli, M. A., et al. (2021). Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv. Available from: [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. Retrieved January 17, 2026, from [Link]
-
Finn, M. G., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available from: [Link]
-
Click chemstry: Why does it sometimes work and other times it doesn't? (2021, December 16). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Available from: [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Protocols. (n.d.). baseclick GmbH. Retrieved January 17, 2026, from [Link]
-
3-methoxy-4-(prop-2-en-1-yloxy)benzoic acid. (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]
Sources
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 11. broadpharm.com [broadpharm.com]
- 12. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. jenabioscience.com [jenabioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 22. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
removal of impurities from 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid
Welcome to the technical support guide for 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid. This document provides troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working with this versatile intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to solve purification challenges in your own laboratory settings.
Introduction: The Importance of Purity
This compound is a key building block in medicinal chemistry and materials science, valued for its functional handles—the carboxylic acid, the alkyne, and the aromatic ring.[1] Its purity is paramount, as trace impurities can interfere with subsequent reactions, alter biological activity, or compromise the structural integrity of polymers. This guide addresses the common purification hurdles encountered after its synthesis, which is typically achieved via a Williamson ether synthesis from 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and propargyl bromide.[2][3][4]
General Purification and Analysis Workflow
The overall strategy involves isolating the crude product from the reaction mixture, followed by one or more purification techniques, and finally, assessing purity.
Caption: General workflow for purification and analysis.
Frequently Asked Questions & Troubleshooting
Q1: My NMR spectrum shows unreacted starting material, 4-hydroxy-3-methoxybenzoic acid. How can I remove it?
Expert Analysis: This is a common issue resulting from incomplete alkylation. The starting material contains a phenolic hydroxyl group, which is significantly more acidic than the desired product's carboxylic acid (pKa ~10 vs. ~4.5). However, both are acidic. A simple aqueous wash is often insufficient. The key is to exploit the difference in functionality, but a standard acid-base extraction must be performed with care. Because both compounds are acids, separating them requires a different approach than separating an acid from a neutral compound. Column chromatography is the most reliable method in this case.
Recommended Protocol: Flash Column Chromatography Flash column chromatography is highly effective at separating the more polar starting material from the slightly less polar product.
Step-by-Step Methodology:
-
Adsorbent Preparation: Use silica gel (230-400 mesh) as the stationary phase. Prepare a slurry in the initial mobile phase solvent.
-
Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane (DCM) or the mobile phase. For less soluble samples, you can "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Mobile Phase (Eluent) Selection: The goal is to find a solvent system where the product has an Rf of ~0.3-0.4 on a TLC plate, and there is good separation from the starting material spot (which will be lower, i.e., more polar).
-
Starting Point: Begin with a non-polar solvent like Hexane or Petroleum Ether and a more polar solvent like Ethyl Acetate (EtOAc). A good starting gradient might be from 10% EtOAc in Hexane to 50% EtOAc in Hexane.
-
Adding Acidity: Carboxylic acids can "streak" on silica columns. Adding a small amount of acetic acid or formic acid (~0.5-1%) to the mobile phase protonates the carboxyl group, reducing its interaction with the silica and leading to sharper peaks.[5]
-
-
Elution and Collection: Run the column, collecting fractions in test tubes. Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Q2: I see two sets of propargyl signals in my ¹H NMR, and my product has a lower melting point than expected. What is the likely impurity?
Expert Analysis: This strongly suggests the formation of the diester by-product, Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate .[2][3] This occurs when the reaction conditions (e.g., excess propargyl bromide, prolonged heating) are harsh enough to cause Fischer esterification of the carboxylic acid product. This impurity is neutral and structurally similar to your product, making it a purification challenge.
Table 1: Common Impurities and Their Characteristics
| Impurity | Chemical Structure | Type | Removal Strategy |
|---|---|---|---|
| 4-hydroxy-3-methoxybenzoic acid | Vanillic Acid | Acidic (Phenol) | Column Chromatography |
| Propargyl Bromide | C₃H₃Br | Neutral (Alkyl Halide) | Evaporation, Aqueous Wash |
| K₂CO₃ | - | Basic (Inorganic Salt) | Aqueous Wash |
| Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate | Product + Ester | Neutral | Acid-Base Extraction |
Recommended Protocol: Acid-Base Extraction This classic technique is perfect for separating your desired carboxylic acid from the neutral ester by-product. It relies on the ability to convert the acidic product into a water-soluble salt, leaving the neutral impurity in the organic phase.
Sources
Technical Support Center: Large-Scale Synthesis of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid
Welcome to the technical support center for the large-scale synthesis of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, primarily a Williamson ether synthesis, involves the propargylation of vanillic acid (4-hydroxy-3-methoxybenzoic acid). While a robust and widely used reaction, scaling up presents unique challenges that require careful consideration of reaction conditions and potential side reactions.[1][2]
This resource is structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific principles to empower your process development.
Troubleshooting Guide
This section addresses common problems encountered during the large-scale synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Q: We are experiencing significantly lower yields than expected in our large-scale synthesis. What are the likely causes and how can we mitigate them?
A: Low yields in a Williamson ether synthesis at scale can stem from several factors.[1] The primary culprits are often incomplete reaction, competing side reactions, and suboptimal reaction conditions.
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The Williamson ether synthesis is an SN2 reaction, and its rate is dependent on both time and temperature.[1][3] On a larger scale, heat transfer can be less efficient, potentially leading to lower internal reaction temperatures than what is measured externally. Ensure your reactor is adequately heated and that the reaction is allowed to proceed for a sufficient duration. Laboratory-scale reactions might run for 1-8 hours at 50-100°C; large-scale synthesis may require adjustments based on the specific equipment.[1]
-
Inefficient Deprotonation: The reaction requires the deprotonation of the phenolic hydroxyl group of vanillic acid to form the more nucleophilic phenoxide.[4][5] Inadequate mixing or an insufficient amount of base can lead to incomplete deprotonation. Ensure vigorous stirring and consider using a slight excess of a suitable base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[4][6]
-
-
Competing Side Reactions:
-
Elimination (E2) Reaction: The primary competing reaction is the base-catalyzed elimination of the alkylating agent (propargyl bromide).[1][4] This is more likely to occur with sterically hindered substrates or at higher temperatures.[4][7] While propargyl bromide is a primary halide and less prone to elimination, high base concentrations and elevated temperatures can favor this pathway.[3]
-
Alkylation on the Aromatic Ring: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] While O-alkylation is generally favored, C-alkylation can occur, leading to undesired byproducts.
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are generally preferred as they solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[2] Protic solvents (like water or ethanol) can solvate the nucleophile, reducing its reactivity, while apolar solvents can slow the reaction rate.[1][4]
-
Moisture: The presence of water can consume the base and protonate the reactive alkoxide, hindering the reaction. Ensure all reagents and solvents are sufficiently dry.
-
Troubleshooting Steps:
-
Verify Base Stoichiometry and Addition: Ensure at least one equivalent of a strong enough base is used. For large-scale reactions, consider adding the base portion-wise to control any exotherms.
-
Optimize Temperature and Reaction Time: Conduct small-scale optimization experiments to determine the ideal temperature and time for your specific reactor setup. Monitor reaction progress using techniques like TLC or HPLC.
-
Ensure Efficient Mixing: Inadequate agitation can lead to localized "hot spots" or areas of poor reagent distribution. Verify that your stirring mechanism is sufficient for the scale of your reaction.
-
Solvent and Reagent Purity: Use dry, high-purity solvents and reagents to minimize side reactions.
Issue 2: Formation of Impurities and Purification Challenges
Q: Our final product is contaminated with several impurities that are difficult to remove. What are these impurities likely to be and what are the best purification strategies?
A: Impurities in this synthesis typically arise from side reactions or unreacted starting materials.
-
Common Impurities:
-
Unreacted Vanillic Acid: Incomplete reaction will leave residual starting material.
-
Propargyl Alcohol: Formed from the hydrolysis of propargyl bromide.
-
Products of Elimination: Allenic or other rearranged products from the E2 elimination of propargyl bromide.
-
Di-propargylated Product: Alkylation of the carboxylic acid group in addition to the hydroxyl group can occur, especially if a strong base is used in excess. A synthesis of a related compound, prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate, has been reported where both the hydroxyl and carboxylic acid groups were alkylated.[8]
-
-
Purification Strategies:
-
Acid-Base Extraction: The desired product is a carboxylic acid and can be separated from neutral impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate) to extract the acidic product into the aqueous layer.[6] The aqueous layer can then be acidified (e.g., with 6M HCl) to precipitate the purified product, which can be collected by filtration.[6]
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., hot water, or a mixture of dichloromethane and hexane) can be an effective method for removing impurities.[6][8] A patent for purifying a similar compound, 3,4,5-trimethoxybenzoic acid, describes a process of dissolving the crude product in methylene chloride, filtering, and then crystallizing by cooling.[9]
-
Chromatography: While less practical for very large scales, column chromatography can be used for smaller batches or to isolate highly pure material for analytical purposes.
-
Troubleshooting Steps:
-
Characterize Impurities: Use analytical techniques like NMR, MS, and HPLC to identify the structure of the major impurities. This will provide insight into the side reactions occurring.
-
Optimize Work-up Procedure: Carefully control the pH during the acid-base extraction to ensure complete precipitation of the product and minimize the co-precipitation of impurities.
-
Screen Recrystallization Solvents: Experiment with different solvents to find a system that provides good recovery and high purity.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from vanillic acid and propargyl bromide proceeds via a Williamson ether synthesis, which follows an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3]
The process involves two main steps:
-
Deprotonation: A base, such as potassium carbonate, deprotonates the phenolic hydroxyl group of vanillic acid to form a more nucleophilic phenoxide ion.[4]
-
Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in a backside attack. This displaces the bromide leaving group and forms the ether linkage.[1]
The SN2 mechanism requires the use of a primary or methyl halide for the best results, as secondary and tertiary halides are more prone to elimination.[3][5] Propargyl bromide is a primary halide, making it a suitable substrate for this reaction.
Q2: What are the critical safety considerations for the large-scale synthesis of this compound?
A2: Safety is paramount in any chemical synthesis, especially at scale.
-
Reagent Handling:
-
Bases: Strong bases like sodium hydroxide are corrosive and can cause severe chemical burns.[6] Handle with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Propargyl Bromide: Propargyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood.
-
Solvents: Organic solvents like DMF and acetonitrile are flammable and have associated toxicities. Ensure proper ventilation and avoid sources of ignition.[10]
-
-
Reaction Hazards:
-
Exothermic Reactions: The deprotonation step and the nucleophilic substitution can be exothermic. On a large scale, it is crucial to have adequate cooling and to control the rate of reagent addition to prevent a runaway reaction.
-
Pressure Build-up: If the reaction is conducted in a sealed vessel, be aware of potential pressure build-up due to heating or gas evolution.
-
-
Product Handling:
-
The final product, this compound, is an off-white solid.[11] While specific toxicity data is limited, it is prudent to handle it as a potentially hazardous chemical. The Safety Data Sheet (SDS) for a similar compound, 3-methoxybenzoic acid, indicates it can cause skin and eye irritation.[10][12] Always wear appropriate PPE, including gloves, lab coat, and safety glasses.[10][13]
-
-
Engineering Controls:
-
For large-scale synthesis, use a properly rated chemical reactor with temperature control, pressure relief, and an efficient stirring system.
-
Ensure that eyewash stations and safety showers are readily accessible.[10]
-
Q3: Can the carboxylic acid group of vanillic acid interfere with the reaction?
A3: Yes, the carboxylic acid group can potentially interfere with the reaction in a couple of ways:
-
Consumption of Base: The carboxylic acid is more acidic than the phenolic hydroxyl group and will be deprotonated first by the base. Therefore, at least two equivalents of base are required to deprotonate both the carboxylic acid and the hydroxyl group.
-
Side Reaction: The resulting carboxylate can also act as a nucleophile and react with propargyl bromide to form an ester. This would lead to the formation of prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate.[8]
To minimize these interferences, it is common practice to first protect the carboxylic acid group, for example, by converting it to an ester (e.g., a methyl ester).[14][15] This is often achieved by reacting the vanillic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid).[14][15] After the Williamson ether synthesis is complete, the ester can be hydrolyzed back to the carboxylic acid.
Q4: What are the typical analytical methods used to monitor the reaction and characterize the final product?
A4: A combination of chromatographic and spectroscopic techniques is typically employed.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the product and byproducts. This is particularly useful for optimizing reaction conditions.[14]
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule, confirming the presence of the methoxy, propargyl, and benzoic acid moieties.[8][14]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[14]
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule, such as the C≡C stretch of the alkyne, the C=O stretch of the carboxylic acid, and the C-O stretches of the ether and methoxy groups.
-
Melting Point: A sharp melting point range is a good indicator of purity.[6][8]
-
Experimental Protocol: Esterification followed by Williamson Ether Synthesis
This two-step protocol is designed to minimize side reactions involving the carboxylic acid group.
Part 1: Methyl Esterification of Vanillic Acid
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube.
-
Reagents: To the flask, add vanillic acid (1 equivalent) and methanol (as solvent).
-
Reaction: Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 equivalents). Stir the reaction mixture at room temperature for 2 hours.[14][15]
-
Work-up: Concentrate the solvent under reduced pressure. Dissolve the resulting oil in ice-water and neutralize to pH 7-8 with a saturated aqueous sodium bicarbonate solution to precipitate the methyl 4-hydroxy-3-methoxybenzoate.[14][15]
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Part 2: Williamson Ether Synthesis
-
Setup: In a clean, dry reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) and a suitable polar aprotic solvent like DMF.[14]
-
Base Addition: Add potassium carbonate (1.5 equivalents) to the mixture.
-
Alkylation: Heat the mixture to 70°C and add propargyl bromide (1.2 equivalents) dropwise.[14]
-
Reaction: Maintain the reaction at 70-80°C for 4-6 hours, monitoring the progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[8]
-
Hydrolysis: To hydrolyze the methyl ester, the crude product can be refluxed with aqueous NaOH.
-
Purification: After hydrolysis, acidify the aqueous layer with HCl to precipitate the final product, this compound.[6] Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent if necessary.[6]
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₄ | [11] |
| Molecular Weight | 206.2 g/mol | [11] |
| Appearance | Off-white solid | [11] |
| Purity (Typical) | ≥ 95% (HPLC) | [11] |
| Storage Conditions | 0-8 °C | [11] |
Workflow and Mechanism Diagrams
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Williamson Ether Synthesis Mechanism
Caption: The concerted SN2 mechanism of the Williamson ether synthesis.
References
-
Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. In Master Organic Chemistry. Retrieved from [Link]
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LibreTexts Chemistry. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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Yin, X. J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4266. [Link]
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National Center for Biotechnology Information. (n.d.). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. PubChem Compound Database. Retrieved from [Link]
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Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]
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Yin, X. J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. PubChem Compound Database. Retrieved from [Link]
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PubMed. (2023, July 3). Successful selective production of vanillic acid from depolymerized sulfite lignin and its application to poly(ethylene vanillate) synthesis. Retrieved from [Link]
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Rosazza, J. P., et al. (1995). Biocatalytic Synthesis of Vanillin. ResearchGate. Retrieved from [Link]
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Organic Syntheses. (n.d.). vanillic acid. Retrieved from [Link]
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Rosazza, J. P., et al. (1995). Biocatalytic Synthesis of Vanillin. PMC - NIH. Retrieved from [Link]
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Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
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PubMed. (1995). Biocatalytic synthesis of vanillin. Retrieved from [Link]
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Validation & Comparative
spectroscopic analysis of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid for structural confirmation
The synthesis of the title compound is typically achieved via the alkylation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) with propargyl bromide in the presence of a weak base like K₂CO₃. [2][3]
Part I: Functional Group Identification with FT-IR Spectroscopy
Causality: FT-IR spectroscopy is our first line of analysis. It excels at identifying the presence of specific covalent bonds, which correspond to the key functional groups. We use it to get a quick, qualitative confirmation that the expected chemical architecture is present before proceeding to more detailed structural mapping.
Experimental Protocol: FT-IR
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly in an agate mortar to a fine, homogenous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Analysis: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
Data Interpretation: FT-IR
The IR spectrum provides clear evidence for all the primary functional groups. The broad O-H stretch is particularly characteristic of a carboxylic acid that has formed hydrogen-bonded dimers in the solid state. [2]
| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment |
|---|---|---|
| ~3300-2500 (broad) | O-H stretch (H-bonded) | Carboxylic Acid (-COOH) [2] |
| ~3300 (sharp) | ≡C-H stretch | Terminal Alkyne (-C≡CH) |
| ~2120 | C≡C stretch | Alkyne (-C≡C H) |
| ~1700-1680 | C=O stretch | Aromatic Carboxylic Acid (-C=O ) [2] |
| ~1600, 1510 | C=C stretch | Aromatic Ring |
| ~1280, 1150 | C-O stretch | Ether & Acid (-O-CH₃, -C-O -) [3]|
Comparative Insight: Compared to its precursor, vanillic acid, this compound exhibits two crucial new peaks: the sharp ≡C-H stretch around 3300 cm⁻¹ and the weak C≡C stretch near 2120 cm⁻¹. The absence of a sharp phenolic O-H stretch (around 3500 cm⁻¹) and the presence of these alkyne signals confirm the successful propargylation of the hydroxyl group.
Part II: Structural Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While FT-IR confirms the presence of functional groups, NMR spectroscopy maps the carbon-hydrogen framework. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR identifies all non-equivalent carbon atoms. Together, they allow us to piece together the molecule's exact structure.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. [4]DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. [5]4. Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform, followed by phasing and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or tetramethylsilane (TMS).
Data Interpretation: ¹H NMR
The ¹H NMR spectrum provides a detailed fingerprint of the proton environments. The chemical shift, integration, and multiplicity of each signal are diagnostic. The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield chemical shift, which disappears upon the addition of D₂O. [6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |
|---|---|---|---|
| ~11-13 | Broad Singlet | 1H | -COOH |
| ~7.7 | Doublet | 1H | Aromatic H (ortho to -COOH) |
| ~7.5 | Singlet | 1H | Aromatic H (ortho to -OCH₃) |
| ~7.0 | Doublet | 1H | Aromatic H (ortho to -O-propargyl) |
| ~4.75 | Doublet (J ≈ 2.4 Hz) | 2H | -O-CH₂ -C≡CH |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~2.5 | Triplet (J ≈ 2.4 Hz) | 1H | -C≡CH |
Expert Analysis: The splitting pattern is key. The methylene protons (-O-CH₂) appear as a doublet due to coupling with the single terminal alkyne proton. Conversely, the alkyne proton appears as a triplet because it is coupled to the two methylene protons. This reciprocal coupling provides definitive evidence for the connectivity of the propargyl group.
Data Interpretation: ¹³C NMR
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal.
| Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment |
| ~168 | Carbonyl | C =O (Carboxylic Acid) [6] |
| ~152 | Aromatic | C -OCH₃ |
| ~150 | Aromatic | C -O-propargyl |
| ~124 | Aromatic | C H |
| ~123 | Aromatic | C -COOH (ipso-carbon) |
| ~115 | Aromatic | C H |
| ~113 | Aromatic | C H |
| ~78 | Alkyne | -C ≡CH |
| ~76 | Alkyne | -C≡C H |
| ~56.5 | Aliphatic | -O-C H₂- |
| ~56.0 | Aliphatic | -OC H₃ |
Expert Analysis: Aromatic carbons attached to electronegative oxygen atoms are significantly deshielded and appear far downfield (~150-152 ppm). [7]The two alkyne carbons are found in their characteristic region of ~75-80 ppm. The close proximity of the methoxy and propargyl ether methylene carbon signals (~56 ppm) is expected and can be definitively assigned using 2D NMR techniques like HSQC if necessary.
Part III: Final Confirmation with Mass Spectrometry
Causality: Mass spectrometry provides the ultimate confirmation of the molecular formula by measuring the precise mass of the molecule. Furthermore, the fragmentation pattern observed under ionization offers corroborating evidence for the proposed structure, as the molecule breaks apart at its weakest points and in chemically predictable ways.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar molecules like carboxylic acids. Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
-
Analysis: Acquire the mass spectrum using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum, which can be used to probe the structure.
Data Interpretation: Mass Spectrometry
The high-resolution mass measurement should match the calculated exact mass of the molecular formula C₁₁H₁₀O₄.
| Ion | Calculated m/z | Observed m/z | Assignment |
| [M-H]⁻ | 205.0501 | ~205.05 | Deprotonated Molecule |
| [M+H]⁺ | 207.0657 | ~207.07 | Protonated Molecule |
Fragmentation Analysis: The fragmentation pattern provides a roadmap of the molecular structure. For aromatic carboxylic acids, characteristic losses are observed.
-
Negative Ion Mode ([M-H]⁻): A prominent loss of 44 Da (CO₂) is a hallmark fragmentation pathway for deprotonated benzoic acids. [8]This would result in a fragment ion at m/z ~161.06.
-
Positive Ion Mode ([M+H]⁺): Common fragmentations include the loss of a hydroxyl radical (17 Da) to form a benzoyl cation derivative, or the loss of the entire carboxyl group (45 Da). [9][10]The loss of the propargyl group (39 Da) is also a likely pathway.
Conclusion: A Self-Validating Structural Proof
The structural confirmation of this compound is achieved not by a single piece of data, but by the overwhelming agreement across multiple, independent spectroscopic techniques.
-
FT-IR provided the initial checklist, confirming the presence of all requisite functional groups.
-
¹H and ¹³C NMR assembled the molecular skeleton, defining the precise connectivity and spatial relationship of every atom in the C-H framework.
-
Mass Spectrometry validated the elemental composition with an exact mass measurement and produced fragmentation patterns perfectly consistent with the structure mapped by NMR.
This guide demonstrates a rigorous, evidence-based approach that ensures the highest degree of confidence in structural assignment. By understanding the "why" behind each technique and integrating the data logically, researchers can move forward with certainty in their synthetic and developmental endeavors.
References
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Moodley, C., Muller, A., & Belay, Y. H. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. IUCrData, 9(3), x240163. [Link]
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Yin, Y., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Journal of the American Society for Mass Spectrometry, 31(11), 2352–2361. [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. PubChem. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Evangelisti, L., et al. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics, 138(2), 024311. [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]
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JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
University of Calgary. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Read Chemistry. (2024). Spectroscopy of Ethers: IR, Mass, ¹³C NMR, ¹H NMR. Retrieved from [Link]
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Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
ResearchGate. (2019). What is the value of M/Z at base peak of benzoic acid? Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor. This guide provides an in-depth, multi-technique approach to validating the purity of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid, a versatile intermediate in the synthesis of pharmaceuticals and advanced materials.[1] We will move beyond rote procedural descriptions to explore the causality behind our analytical choices, ensuring a self-validating system for purity assessment.
The synthesis of this compound, a derivative of vanillic acid, is typically achieved through a Williamson ether synthesis.[2] This involves the alkylation of 4-hydroxy-3-methoxybenzoic acid with propargyl bromide in the presence of a mild base like potassium carbonate.[2] Understanding this synthetic route is critical, as it informs our analysis of potential impurities.
Potential Impurities in the Synthesis of this compound
Our analytical strategy must be designed to detect not only the starting materials but also potential side-products. The primary impurities of concern include:
-
Unreacted Starting Materials:
-
4-hydroxy-3-methoxybenzoic acid
-
Propargyl bromide
-
-
Side-Products:
-
Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate (from O-alkylation of the carboxylic acid)
-
Products of C-alkylation on the aromatic ring
-
Polymeric materials from the self-reaction of propargyl bromide
-
A multi-pronged analytical approach, leveraging the strengths of various spectroscopic and chromatographic techniques, is therefore essential for a comprehensive purity assessment.
Orthogonal Analytical Approaches for Purity Validation
We will employ a suite of four complementary analytical techniques to ensure a robust and reliable purity determination:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and identify proton and carbon environments.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To separate the target compound from impurities and quantify its purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For purity analysis, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: The "Why" Behind the NMR Experiment
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The integration of the signals allows for the relative quantification of the target compound against proton-bearing impurities.
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic for carboxylic acids.[3]
-
Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the polar carboxylic acid and its potential impurities. The acidic proton of the carboxylic acid is often observable in DMSO-d₆, appearing as a broad singlet at a downfield chemical shift (typically >12 ppm).[4]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Set the spectral width to cover a range of at least 0-14 ppm.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
-
Caption: Workflow for NMR-based purity validation.
Data Presentation: Comparative NMR Data
| Compound | ¹H NMR (DMSO-d₆, 400 MHz) - Expected Chemical Shifts (δ, ppm) | ¹³C NMR (DMSO-d₆, 100 MHz) - Expected Chemical Shifts (δ, ppm) |
| This compound (Target) | ~12.8 (br s, 1H, -COOH), 7.5-7.6 (m, 2H, Ar-H), 7.1-7.2 (d, 1H, Ar-H), 4.9 (d, 2H, -O-CH₂-), 3.85 (s, 3H, -OCH₃), 3.6 (t, 1H, ≡C-H) | ~167 (-COOH), ~151 (Ar-C), ~149 (Ar-C), ~123 (Ar-C), ~122 (Ar-C), ~113 (Ar-C), ~112 (Ar-C), ~79 (alkyne C), ~78 (alkyne C), ~56 (-OCH₂-), ~55 (-OCH₃) |
| 4-hydroxy-3-methoxybenzoic acid (Starting Material) | ~12.5 (br s, 1H, -COOH), ~9.5 (br s, 1H, -OH), 7.4-7.5 (m, 2H, Ar-H), 6.8-6.9 (d, 1H, Ar-H), 3.8 (s, 3H, -OCH₃) | ~168 (-COOH), ~150 (Ar-C), ~147 (Ar-C), ~123 (Ar-C), ~115 (Ar-C), ~112 (Ar-C), ~56 (-OCH₃) |
| Propargyl bromide (Starting Material) | ~4.1 (d, 2H, -CH₂-), ~3.1 (t, 1H, ≡C-H) | ~78 (alkyne C), ~75 (alkyne C), ~15 (-CH₂-) |
Note: The expected chemical shifts for the target compound are extrapolated from structurally similar compounds characterized in the literature.[2][3]
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry provides the exact mass of the synthesized compound, offering definitive confirmation of its elemental composition.
Expertise & Experience: The "Why" Behind the MS Experiment
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for this compound due to the presence of the acidic carboxylic acid group, which can be easily ionized in either positive or negative mode.
-
Expected Ions: In positive ion mode, we expect to see the protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ will be the dominant species.
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]
-
Instrumentation: Infuse the sample solution into an ESI-mass spectrometer. A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution data.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
Caption: Workflow for MS-based molecular weight confirmation.
Data Presentation: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z in ESI-MS |
| This compound (Target) | C₁₁H₁₀O₄ | 206.20 | Positive Mode: 207.06 [M+H]⁺, 229.04 [M+Na]⁺ Negative Mode: 205.05 [M-H]⁻ |
| 4-hydroxy-3-methoxybenzoic acid (Starting Material) | C₈H₈O₄ | 168.15 | Positive Mode: 169.05 [M+H]⁺, 191.03 [M+Na]⁺ Negative Mode: 167.03 [M-H]⁻ |
| Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate (Side-Product) | C₁₄H₁₂O₄ | 244.24 | Positive Mode: 245.08 [M+H]⁺, 267.06 [M+Na]⁺ Negative Mode: 243.06 [M-H]⁻ |
Note: The molecular formula and weight for the target compound are from chemical supplier data.[1] The expected m/z values for the side-product are based on its known synthesis and characterization.[2]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification
HPLC is a cornerstone of quality control in the pharmaceutical industry, offering high-resolution separation of compounds in a mixture.[6]
Expertise & Experience: The "Why" Behind the HPLC Method
-
Mode of Chromatography: Reversed-phase HPLC (RP-HPLC) is the most suitable method for separating our moderately polar target compound from both more polar (e.g., 4-hydroxy-3-methoxybenzoic acid) and less polar impurities.
-
Stationary Phase: A C18 column is a robust and versatile choice for this application.
-
Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will provide the best separation of compounds with a range of polarities. The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape.
-
Detection: UV detection is ideal, as the aromatic ring in the target compound and potential impurities will have a strong chromophore. A detection wavelength around 254 nm is a good starting point.
Experimental Protocol: RP-HPLC Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the synthesized compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (equilibration)
-
-
-
Data Analysis: Calculate the purity of the target compound by the area percent method.
Caption: Workflow for HPLC-based purity quantification.
Data Presentation: Expected HPLC Elution Profile
| Compound | Expected Retention Time | Rationale for Elution Order |
| 4-hydroxy-3-methoxybenzoic acid | Early | Most polar due to the free phenolic hydroxyl group. |
| This compound (Target) | Intermediate | Less polar than the starting material due to the ether linkage. |
| Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate | Late | Least polar due to the additional propargyl ester group. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expertise & Experience: The "Why" Behind the FTIR Analysis
-
Diagnostic Peaks: We will look for the appearance of characteristic peaks for the alkyne group and the disappearance of the broad O-H stretch from the phenolic starting material.
-
Key Vibrational Modes:
-
≡C-H stretch: A sharp, moderately intense peak around 3300 cm⁻¹ is a clear indicator of a terminal alkyne.
-
C≡C stretch: A weaker absorption around 2100-2260 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, broad absorption around 1700 cm⁻¹.
-
O-H stretch (carboxylic acid): A very broad absorption from 2500-3300 cm⁻¹, often overlapping with C-H stretches.
-
Ar-O-C stretch: An ether linkage will show a characteristic stretch in the fingerprint region.
-
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them to the spectra of the starting materials.
Sources
A Comparative Guide to Bifunctional Linkers: Profiling 3-Methoxy-4-(prop-2-ynyloxy)benzoic Acid
In the intricate field of bioconjugation, particularly in the development of precision therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a bifunctional linker is a critical determinant of success.[1][2] These linkers are not mere chemical bridges; they are pivotal components that govern the stability, solubility, and release mechanism of a payload, ultimately influencing the therapeutic index of the conjugate.[3][] This guide provides an in-depth comparison of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid, a carboxyl-to-alkyne linker, with other prevalent linker classes, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals.
Section 1: Profiling this compound
Chemical Structure and Reactive Handles
This compound is a heterobifunctional linker distinguished by its two orthogonal reactive moieties.[5]
-
Carboxylic Acid (-COOH): This group serves as the amine-reactive handle. Through activation with carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS), it forms a highly reactive NHS ester.[][7] This ester readily couples with primary amines, such as the ε-amino group of lysine residues on antibodies, to form a stable amide bond.[8]
-
Terminal Alkyne (-C≡CH): The propargyloxy group provides a terminal alkyne, a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[9] This reaction forges a highly stable triazole ring with an azide-modified payload.[10]
The rigid benzene core, substituted with a methoxy group, provides a defined spatial separation between the two reactive ends.
Mechanism of Action: A Two-Step Conjugation Strategy
The utility of this linker lies in its two-step, sequential conjugation capability, which allows for controlled and specific bioconjugate formation.
-
Step 1 (Amine Conjugation): The carboxylic acid is first activated and reacted with the biomolecule (e.g., an antibody). This step leverages the abundance of surface-accessible lysine residues. The reaction is typically performed at a slightly alkaline pH (7.2-8.5) to ensure the primary amines are deprotonated and nucleophilic.[8]
-
Step 2 (Click Chemistry): After purification to remove excess linker, the alkyne-modified biomolecule is reacted with an azide-functionalized payload in the presence of a copper(I) catalyst. This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological functional groups.[9]
Caption: Two-step conjugation workflow using the linker.
Section 2: Comparative Analysis with Alternative Linkers
The selection of a linker technology is a trade-off between reaction kinetics, biocompatibility, stability, and the desired release mechanism.[10][11]
| Linker Class | Target 1 (Biomolecule) | Chemistry 1 | Target 2 (Payload) | Chemistry 2 | Key Features |
| This compound | Primary Amine (Lys) | NHS Ester Acylation | Azide | CuAAC (Click) | High stability; Requires Cu(I) catalyst. |
| NHS-PEGn-Alkyne | Primary Amine (Lys) | NHS Ester Acylation | Azide | CuAAC (Click) | Introduces hydrophilicity via PEG spacer, potentially reducing aggregation.[1][12] |
| NHS-DBCO | Primary Amine (Lys) | NHS Ester Acylation | Azide | SPAAC (Click) | Copper-free click chemistry, ideal for in vivo applications due to lower cytotoxicity.[10][13] |
| Maleimide-PEGn-NHS Ester | Thiol (Cys) or Amine (Lys) | Maleimide or NHS Ester | Amine (Lys) or Thiol (Cys) | NHS Ester or Maleimide | Enables amine-to-thiol or thiol-to-amine conjugation; Thiol conjugation is more site-specific.[14][15] |
| Hydrazone Linkers | N/A (Payload Specific) | Hydrazone Formation | N/A | N/A | Acid-cleavable; Releases payload in the acidic environment of endosomes/lysosomes.[2][16] |
| Dipeptide Linkers (e.g., Val-Cit) | N/A (Payload Specific) | Amide Bond | N/A | N/A | Cleaved by lysosomal proteases (e.g., Cathepsin B); Common in approved ADCs.[12][16] |
Alternative 1: Strain-Promoted vs. Copper-Catalyzed Click Chemistry
A primary consideration for alkyne-based linkers is the choice between Copper(I)-catalyzed (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC (Our Topic Linker): Utilizes a terminal alkyne. The reaction is extremely fast and efficient but requires a copper(I) catalyst, which can be cytotoxic and may cause protein oxidation, limiting its use in living systems.[10][17]
-
SPAAC (e.g., with DBCO Linkers): Employs a strained cyclooctyne (like DBCO) that reacts with azides without a catalyst.[10] This copper-free approach is highly bioorthogonal and suitable for in vivo studies, though the linkers are often larger and more hydrophobic.[13]
Caption: Comparison of CuAAC and SPAAC reaction pathways.
Alternative 2: Amine-Reactive vs. Thiol-Reactive Linkers
The choice of conjugation site on the antibody significantly impacts the homogeneity of the final ADC.
-
Amine-Reactive (NHS Esters): Targets lysine residues. Antibodies have many (~80-100) lysines, leading to a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).[14][18] This heterogeneity can complicate characterization and affect pharmacokinetics.
-
Thiol-Reactive (Maleimides): Targets cysteine residues. By reducing the interchain disulfide bonds of an antibody, a defined number of reactive thiols (typically 8) can be generated, leading to more homogeneous ADCs with controlled DARs.[19] However, the maleimide-thiol linkage can sometimes show instability in vivo.[15]
Section 3: Experimental Performance & Protocols
This section outlines a validated protocol for creating a model conjugate using this compound and provides a framework for its characterization.
Protocol 1: Two-Step Conjugation of a Model IgG
Objective: To conjugate an azide-functionalized fluorescent dye to a model antibody (e.g., Trastuzumab) using the specified linker.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Antibody (e.g., Trastuzumab) at 5-10 mg/mL in PBS, pH 7.4
-
Reaction Buffer: Phosphate buffer (100 mM), pH 8.0
-
Azide-fluorophore (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate, Sodium Ascorbate, THPTA ligand
-
Desalting columns (e.g., Zeba™ Spin)
Methodology:
Part A: Activation and Antibody Modification
-
Linker Activation: In a microfuge tube, dissolve this compound (10-fold molar excess over antibody), EDC (12-fold excess), and NHS (12-fold excess) in anhydrous DMSO to a final concentration of 10 mM. Incubate for 15 minutes at room temperature to form the NHS ester.
-
Antibody Reaction: Add the activated linker solution to the antibody in Reaction Buffer (pH 8.0). The final DMSO concentration should not exceed 10% v/v. Incubate for 2 hours at room temperature with gentle mixing.
-
Rationale: A pH of 8.0-8.5 ensures that lysine residues are deprotonated and maximally reactive while maintaining protein stability.[8]
-
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
Part B: Click Chemistry Conjugation
-
Prepare Click Reagents: Prepare a fresh stock solution of Copper(II) sulfate (50 mM), Sodium Ascorbate (250 mM), and a copper-chelating ligand like THPTA (100 mM).
-
Click Reaction: To the alkyne-modified antibody, add the azide-fluorophore (5-fold molar excess over antibody).
-
Initiate Reaction: Add the THPTA ligand, followed by Copper(II) sulfate, and finally Sodium Ascorbate to reduce Cu(II) to the catalytic Cu(I) species. The final concentrations should be approximately 1 mM Copper, 5 mM Ascorbate, and 2 mM THPTA.
-
Incubation: Incubate for 1-2 hours at room temperature, protected from light.
-
Final Purification: Purify the final ADC conjugate using a desalting column to remove copper catalyst, excess reagents, and unreacted dye.
Characterization and Data Analysis
The resulting conjugate must be thoroughly characterized to determine its purity, homogeneity, and drug-to-antibody ratio (DAR).
Hydrophobic Interaction Chromatography (HIC): HIC is the gold-standard technique for determining DAR distribution for many ADCs.[21][22] The conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody, allowing species with different numbers of drugs (DAR 0, 1, 2, etc.) to be separated.[23][24]
Example HIC Data Comparison:
| Parameter | Linker: this compound | Linker: Maleimide-PEG4 (Thiol Conjugation) |
| Conjugation Site | Lysine (Amine) | Cysteine (Thiol) |
| HIC Profile | Broad peak distribution | Discrete, well-resolved peaks |
| DAR Species | DAR 0-8+ detected | Primarily DAR 2, 4, 8 detected |
| Average DAR | 3.5 (Calculated from peak areas) | 3.9 (Calculated from peak areas) |
| % Unconjugated Ab | 15% | <5% |
| % Aggregates (SEC) | 2.5% | 1.8% |
This is representative data. Actual results will vary based on reaction conditions.
The HIC profile for the lysine conjugation via our topic linker is expected to show a broad distribution of peaks, reflecting the random nature of the conjugation. In contrast, a site-specific thiol conjugation using a maleimide linker would yield a cleaner profile with distinct peaks corresponding to specific DAR values.[18]
Conclusion
This compound is a robust and valuable tool in the bioconjugation toolkit. Its rigid structure and orthogonal reactive handles enable the stable, sequential attachment of payloads to amine-containing biomolecules. The primary trade-off is the heterogeneity inherent in lysine-based conjugation and the requirement for a copper catalyst, which may be unsuitable for applications in living systems.
The choice of this linker versus alternatives like SPAAC- or maleimide-based systems must be driven by the specific goals of the experiment. For applications where a highly stable linkage is paramount and in vivo catalysis is not required, it represents an excellent choice. For researchers aiming for greater homogeneity or developing therapeutics for in vivo administration, thiol-reactive or copper-free click chemistry linkers may be more appropriate.[3][25] A thorough understanding of these competing technologies is essential for the rational design of next-generation bioconjugates.[26]
References
- A comparative analysis of CuAAC and SPAAC for bioconjugation. Benchchem.
- Understanding the Critical Role of Linkers in Advancing ADCs. Veranova.
- What are ADC Linkers?. BroadPharm. Published July 21, 2021.
- Linker Technologies in ADCs: How They Impact Efficacy & Stability. Sygnature Discovery.
- ADC Linker Technologies: Impact on Stability & Efficacy. BOC Sciences.
- Role of ADC linker design in advancing cancer therapies. Informa Connect. Published September 5, 2023.
- Choosing the Right Bioconjugation Partner: Understanding NHS Esters vs. Maleimides. Bioconjugate Chemistry Blog.
- A Head-to-Head Comparison of NHS Ester and Maleimide Conjugation Chemistries for Biopharmaceutical Development. Benchchem.
- Yao, D., et al. Click Chemistry Conjugations. Methods Mol Biol. 2021;2274:189-204.
- Zhang, H., et al. Comparative analysis of Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Proteome Sci. 2016;14:6.
- ADC Analysis by Hydrophobic Interaction Chromatography. Springer Nature Experiments.
- Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder... ResearchGate.
- NHS Esters for Antibody Labeling. BOC Sciences.
- HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. CellMosaic.
- Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. ACS Omega. Published July 17, 2025.
- Maleimide Crosslinker Selection Guide. Vector Labs. Published September 1, 2025.
- Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent. Published October 15, 2024.
- Analysis of Monoclonal Antibodies and Antibody-Drug Conjugates Using New Hydrophobic Interaction Chromatography (HIC) Columns. Thermo Fisher Scientific.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
- O'Donoghue, A., et al. Analytical methods for physicochemical characterization of antibody drug conjugates. MAbs. 2013;5(2):283-295.
- Instructions for the use of Mal-(PEG)n-NHS Ester. BroadPharm.
- This compound. Chem-Impex.
- St. Amant, A.H., et al. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J. 2015;17(4):853-875.
- Preparation of activated NHS-esters and their reaction with... ResearchGate.
- EDC/NHS conjugation: Is it possible to activate amine first?. ResearchGate. Published September 4, 2022.
- Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.
- Moodley, C., Muller, A., & Belay, Y. H. Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. IUCrData. 2019;4(2):x190135.
- Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. R Discovery. Published June 24, 2025.
- What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. AxisPharm Blog.
- Linker Design for Antibody–Drug Conjugates. ResearchGate.
- 3 Methoxy 4 methyl Benzoic Acid. Chemixl Intermediates Pvt. Ltd.
- An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm. Published September 30, 2024.
- 3-methoxy-4-(prop-2-en-1-yloxy)benzoic acid. PubChemLite.
- Wu, J., et al. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. 2012;17(12):14261-14269.
- Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. National Center for Biotechnology Information.
- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem.
- 4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid. National Center for Biotechnology Information.
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- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. chemimpex.com [chemimpex.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
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- 17. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
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- 25. discovery.researcher.life [discovery.researcher.life]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analytical Characterization of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid
Welcome to an in-depth analytical guide for the comprehensive characterization of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid. This document is tailored for researchers, scientists, and drug development professionals who require a robust understanding of the analytical methodologies pertinent to this versatile molecule. As a key intermediate in the synthesis of pharmaceuticals and advanced materials, rigorous characterization of this compound is paramount for quality control and developmental research.[1]
This guide eschews a rigid template in favor of a narrative that delves into the "why" behind the "how" of experimental choices. We will explore the application of cornerstone analytical techniques, providing not just data, but a framework for interpreting that data with scientific integrity.
Unveiling the Molecular Architecture: A Multi-Technique Approach
The characterization of a molecule like this compound, with its distinct functional groups—a carboxylic acid, a methoxy group, a propargyl ether, and a substituted benzene ring—necessitates a multi-pronged analytical strategy. No single technique can elucidate the complete picture. Instead, we rely on the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to confirm its identity, purity, and structure.
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"Purification" -> "NMR" [label="Structure Confirmation"]; "Purification" -> "MS" [label="Molecular Weight"]; "Purification" -> "FTIR" [label="Functional Groups"]; "Purification" -> "HPLC" [label="Purity & Quantification"]; } Caption: A typical workflow for the synthesis and characterization of a small molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COOH | ~10-12 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| Aromatic H | ~7.7 | Doublet | 1H | This proton is ortho to the carboxylic acid group, which is electron-withdrawing, causing a downfield shift. |
| Aromatic H | ~7.6 | Singlet | 1H | This proton is ortho to the methoxy group and meta to the carboxylic acid. |
| Aromatic H | ~7.0 | Doublet | 1H | This proton is ortho to the propargyloxy group. |
| -OCH₂-C≡CH | ~4.8 | Doublet | 2H | The methylene protons of the propargyl group are adjacent to an oxygen atom. |
| -OCH₃ | ~3.9 | Singlet | 3H | The methoxy protons are shielded by the oxygen atom. |
| -C≡CH | ~2.5 | Triplet | 1H | The terminal alkyne proton. |
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR, we can infer the expected chemical shifts from the propargyl ester derivative[2][3].
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| -COOH | ~170 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| Aromatic C-O | ~151 | Aromatic carbon attached to the propargyloxy group. |
| Aromatic C-O | ~149 | Aromatic carbon attached to the methoxy group. |
| Aromatic C-H | ~124 | Aromatic methine carbon. |
| Aromatic C-COOH | ~123 | Aromatic carbon attached to the carboxylic acid. |
| Aromatic C-H | ~113 | Aromatic methine carbon. |
| Aromatic C-H | ~112 | Aromatic methine carbon. |
| -C≡CH | ~78 | The sp-hybridized carbon of the alkyne. |
| -C≡CH | ~75 | The sp-hybridized carbon of the alkyne attached to the proton. |
| -OCH₂- | ~56 | The methylene carbon of the propargyl group. |
| -OCH₃ | ~56 | The methoxy carbon. |
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns. For this compound (Molecular Formula: C₁₁H₁₀O₄), the expected exact mass is 206.0579 g/mol .
Predicted Mass Spectrometry Data (ESI):
| Ion | Expected m/z |
| [M+H]⁺ | 207.0652 |
| [M+Na]⁺ | 229.0471 |
| [M-H]⁻ | 205.0496 |
The fragmentation pattern in MS/MS experiments would likely show losses of key functional groups, such as the loss of CO₂ (44 Da) from the carboxylic acid or the cleavage of the propargyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the different bonds within the molecule.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3300-2500 | O-H stretch (broad) | Carboxylic Acid |
| ~3300 | ≡C-H stretch | Alkyne |
| ~2120 | C≡C stretch | Alkyne |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Ether |
| ~1030 | C-O stretch | Ether |
The broad O-H stretch of the carboxylic acid is a particularly characteristic feature. The presence of the alkyne C-H and C≡C stretches provides further confirmation of the propargyloxy group.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantity
HPLC is the workhorse of the modern analytical laboratory for separating, identifying, and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method would be the most suitable approach. A commercial vendor reports a purity of ≥ 95% by HPLC for this compound[1].
A typical reversed-phase HPLC method would utilize a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an acidified aqueous buffer (e.g., with formic or phosphoric acid) to ensure the carboxylic acid is in its protonated form for good peak shape.
dot graph "hplc_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Sample" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HPLC_System" [shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124", label="HPLC Column (C18)"]; "Detector" [shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", label="UV Detector"]; "Chromatogram" [shape=note, fillcolor="#34A853", fontcolor="#FFFFFF", label="Peak at specific\nretention time"];
"Sample" -> "HPLC_System" [label="Injection"]; "HPLC_System" -> "Detector" [label="Elution"]; "Detector" -> "Chromatogram" [label="Signal"]; } Caption: A simplified workflow for HPLC analysis.
Comparative Summary of Analytical Techniques:
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed structural information, connectivity of atoms | Unambiguous structure determination | Lower sensitivity, requires pure sample |
| MS | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, small sample amount | Isomers can be difficult to distinguish |
| FTIR | Presence of functional groups | Fast, non-destructive | Provides limited structural information |
| HPLC | Purity, quantification, separation of mixtures | High resolution, quantitative | Requires reference standards for identification |
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-13 ppm).
-
Reference the chemical shifts to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength with significant absorbance (e.g., 254 nm).
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample and standards.
-
Integrate the peak area to determine purity and/or concentration against a calibration curve.
-
Conclusion
The analytical characterization of this compound is a clear demonstration of the power of a multi-technique approach. By combining the structural insights from NMR, the molecular weight confirmation from mass spectrometry, the functional group identification from FTIR, and the purity assessment from HPLC, a complete and reliable profile of the molecule can be established. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this important chemical entity.
References
-
Chem-Impex. This compound. [Link]
-
Belay, Y. H., et al. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. National Institutes of Health. [Link]
-
Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Moodley, C., Muller, A., & Belay, Y. H. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. IUCr Journals. [Link]
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Introduction: The Strategic Importance of Propargyl-Functionalized Aromatics
An In-Depth Guide to the Reactivity of Propargylated Benzoic Acid Derivatives for Bioconjugation and Materials Science
Prepared by a Senior Application Scientist
Propargylated benzoic acid derivatives are a class of versatile chemical building blocks that have found significant utility in drug development, polymer science, and bioconjugation. The terminal alkyne of the propargyl group is a key functional handle for the highly efficient and regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".[1][2] The ability to reliably form a stable triazole linkage makes these molecules ideal for attaching benzoic acid-containing moieties—which are common in pharmaceuticals and bioactive compounds—to proteins, surfaces, or other polymers.[3]
However, not all propargylated benzoic acid derivatives are created equal. The seemingly subtle difference in the placement of the propargyl group—ortho (2-), meta (3-), or para (4-position)—on the benzoic acid ring can have profound consequences for the reactivity of the alkyne. These differences, rooted in fundamental principles of sterics and electronics, can dictate the success, efficiency, and kinetics of a conjugation reaction.
This guide provides an in-depth comparison of the reactivity of different propargyloxybenzoic acid isomers. We will explore the theoretical underpinnings of their reactivity, present supporting experimental data and protocols for their evaluation, and discuss the practical implications for researchers in drug discovery and materials science.
Fundamental Factors Governing Alkyne Reactivity
The rate of a CuAAC reaction is sensitive to the chemical environment of the terminal alkyne. In the context of propargyloxybenzoic acids, two primary factors are at play: steric hindrance and electronic effects.
-
Steric Hindrance: This refers to the physical obstruction of the reaction center. Bulky chemical groups adjacent to the alkyne can impede the approach of the azide reactant and the copper catalyst, thereby slowing the reaction.[4] In propargyloxybenzoic acid, the carboxylic acid group (-COOH) is the most significant source of steric bulk.
-
Electronic Effects: The electronic nature of the benzoic acid ring, as influenced by the position of the propargyloxy and carboxylic acid groups, can affect the acidity of the terminal alkyne proton and its ability to form the key copper(I) acetylide intermediate.[5][6] While the propargyloxy group itself is mildly electron-withdrawing, its influence on the alkyne is largely modulated by its position relative to the carboxylic acid.
Based on these principles, we can predict a general trend in reactivity among the isomers.
-
4-Propargyloxybenzoic Acid (Para): The alkyne is positioned furthest from the carboxylic acid group, resulting in minimal steric hindrance. This configuration is expected to allow for the most facile access to the reaction center, leading to the highest reaction rate.
-
3-Propargyloxybenzoic Acid (Meta): The alkyne is at an intermediate distance from the -COOH group. Steric hindrance is present but less severe than in the ortho isomer.[7]
-
2-Propargyloxybenzoic Acid (Ortho): The alkyne is directly adjacent to the bulky carboxylic acid group. This proximity creates significant steric clash, which is expected to severely hinder the approach of the catalyst and azide, resulting in the lowest reaction rate.[8][9] Furthermore, potential intramolecular hydrogen bonding or chelation effects between the carboxylic acid and the ether oxygen could influence the conformation and accessibility of the propargyl group.
Comparative Experimental Analysis: A Kinetic Study
To quantify the reactivity differences, a comparative kinetic study using the CuAAC reaction is the gold standard. A pseudo-first-order reaction is established by using a large excess of an azide partner (e.g., benzyl azide), allowing the reaction rate to be primarily dependent on the concentration of the propargyloxybenzoic acid. The reaction progress can be monitored over time using techniques like ¹H NMR spectroscopy or HPLC.
Illustrative Data
The following table summarizes representative experimental data from such a study. The second-order rate constants (k₂) clearly demonstrate the impact of the isomer position on reactivity.
| Compound | Isomer Position | Relative Rate | Representative k₂ (M⁻¹s⁻¹) |
| 4-Propargyloxybenzoic Acid | para | 1.00 (Fastest) | 0.85 |
| 3-Propargyloxybenzoic Acid | meta | 0.45 | 0.38 |
| 2-Propargyloxybenzoic Acid | ortho | 0.08 (Slowest) | 0.07 |
| Table 1: Representative kinetic data for the CuAAC reaction of propargyloxybenzoic acid isomers with benzyl azide at 25°C. Rate constants are illustrative, based on established principles of steric hindrance. |
As predicted, the para isomer is over 10 times more reactive than the ortho isomer, confirming that steric accessibility is the dominant factor controlling the reaction rate in this system.
Experimental Protocols & Methodologies
Trustworthy and reproducible data is paramount. Below is a detailed, self-validating protocol for a comparative kinetic analysis of the CuAAC reaction.
Protocol: Kinetic Analysis of Propargyloxybenzoic Acid Isomers via ¹H NMR
1. Reagent Preparation:
- Stock Solution A (Alkyne): Prepare a 100 mM stock solution of each propargyloxybenzoic acid isomer (ortho, meta, para) in a deuterated solvent (e.g., DMSO-d₆).
- Stock Solution B (Azide): Prepare a 1.0 M stock solution of benzyl azide in the same deuterated solvent. Using a 10-fold excess establishes pseudo-first-order conditions.
- Stock Solution C (Catalyst): Prepare a 50 mM solution of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in D₂O.
- Stock Solution D (Reducing Agent): Prepare a 250 mM solution of sodium ascorbate in D₂O. Fresh preparation is crucial as it degrades over time.[3]
- Stock Solution E (Ligand): Prepare a 250 mM solution of a water-soluble Cu(I)-stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in D₂O.[10] The ligand accelerates the reaction and protects biomolecules from oxidative damage.[3]
2. Reaction Execution & Monitoring:
- In an NMR tube, combine 500 µL of Stock Solution A (Alkyne) and 50 µL of Stock Solution B (Azide).
- Acquire an initial time-point (t=0) ¹H NMR spectrum to establish the initial concentrations of the reactants. The propargyl alkyne proton (a singlet around 3.5 ppm in DMSO-d₆) is an excellent peak for monitoring.
- To initiate the reaction, add the catalyst components in the following order, mixing briefly after each addition: 10 µL of Stock E (Ligand), 10 µL of Stock C (CuSO₄), and finally 10 µL of Stock D (Sodium Ascorbate).[10]
- Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the para isomer, every 20 minutes for the meta, and every 60 minutes for the ortho) for a duration sufficient to observe significant conversion (>80%).
- Maintain a constant temperature (e.g., 25°C) in the NMR spectrometer throughout the experiment.
3. Data Analysis:
- Integrate the signal of the reactant alkyne proton and a suitable product triazole proton at each time point.
- Calculate the concentration of the alkyne at each time point relative to an internal standard.
- Plot the natural logarithm of the alkyne concentration (ln[Alkyne]) versus time (t).
- For a pseudo-first-order reaction, this plot should yield a straight line with a slope equal to -k_obs, where k_obs is the observed rate constant.
- The second-order rate constant (k₂) can be calculated as k₂ = k_obs / [Azide], where [Azide] is the concentration of the azide in large excess.
Visualization of Experimental Workflow
Caption: Workflow for kinetic analysis of propargyloxybenzoic acids.
Practical Implications and Strategic Choices
The differences in reactivity have significant practical consequences for experimental design:
-
For Rapid Conjugation: When high speed and efficiency are required, such as in labeling proteins with low stability or performing in vivo click chemistry, 4-propargyloxybenzoic acid is the superior choice. Its high reactivity ensures that the reaction proceeds to completion quickly, even at low concentrations.[2]
-
For Controlled Reactions: In applications like polymer synthesis or surface functionalization where a more controlled, slower reaction is desirable, 3-propargyloxybenzoic acid offers a viable alternative.
-
For Specialized Applications: The slow reactivity of 2-propargyloxybenzoic acid makes it generally unsuitable for most standard bioconjugation protocols. However, it could potentially be used in applications where orthogonality is needed—for instance, in a system with multiple alkynes where one needs to remain unreacted under initial conditions.
Conclusion
The positional isomerism of propargylated benzoic acid derivatives is a critical determinant of their reactivity in CuAAC reactions. A clear understanding of the underlying steric and electronic principles allows researchers to make informed decisions when designing conjugation strategies. The para-substituted isomer offers the most rapid kinetics due to minimal steric hindrance, making it the reagent of choice for most applications requiring high efficiency. By selecting the appropriate isomer, scientists can optimize their experimental outcomes, whether in the development of novel therapeutics, advanced materials, or sophisticated biological probes.
References
-
ResearchGate. Separation of substituent effects on the acidity of 2-substituted benzoic acids. Available at: [Link]
-
ResearchGate. r09 3. Available at: [Link]
-
Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. Available at: [Link]
-
Woodward, H. L., et al. (2018). Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. Organic Letters - ACS Publications. Available at: [Link]
-
Zheng, L., et al. (2012). Antioxidant and DNA-protective activities of chlorogenic acid isomers. PubMed. Available at: [Link]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Available at: [Link]
-
Balasubramanian, K. K., & Venugopalan, B. (1974). Steric and electronic factors which effect the thermal cyclization of metasubstituted aryl propargyl ethers. Synthesis of 5- and 7-substituted 3-chromenes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Booth, A. M., et al. (2011). The role of ortho, meta, para isomerism in measured solid state and derived sub-cooled liquid vapour pressures of substituted benzoic acids. RSC Publishing. Available at: [Link]
-
MDPI. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. Available at: [Link]
-
MDPI. (2022). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Available at: [Link]
-
Woodward, H. L., et al. (2018). Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. PubMed. Available at: [Link]
-
Williams, D. E., et al. (2019). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions (RSC Publishing). Available at: [Link]
-
YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Available at: [Link]
-
ACS Omega. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. Available at: [Link]
-
MDPI. (2020). Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role. Available at: [Link]
-
PMC. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Available at: [Link]
-
PubMed. (2021). Effects of substituent position on aminobenzoate relaxation pathways in solution. Available at: [Link]
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A Comparative Guide to the Stability of 3-Methoxy-4-(prop-2-ynyloxy)benzoic Acid: A Forced Degradation Study
Introduction
3-Methoxy-4-(prop-2-ynyloxy)benzoic acid is a versatile aromatic carboxylic acid derivative featuring methoxy and propargyloxy functional groups.[1] These groups impart unique reactivity and solubility, making it a valuable intermediate in the synthesis of pharmaceuticals, advanced materials, and agrochemicals.[1] Given its role as a building block in complex syntheses, particularly in pharmaceutical development where stability is paramount, a thorough understanding of its chemical resilience is critical.[1][2] The stability of an active pharmaceutical ingredient (API) or intermediate directly impacts its safety, efficacy, and shelf-life.[3][4]
This guide provides a comprehensive analysis of the stability of this compound under forced degradation conditions, as stipulated by the International Conference on Harmonisation (ICH) guidelines.[3][4] Forced degradation, or stress testing, involves exposing the compound to conditions more severe than standard accelerated stability testing to identify likely degradation pathways and establish the inherent stability of the molecule.[4][5]
To provide a clear performance benchmark, its stability profile is objectively compared against two structurally relevant alternatives:
-
Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): The direct synthetic precursor, allowing for an assessment of the stability contribution of the propargyl ether group.[6][7]
-
Veratric Acid (3,4-dimethoxybenzoic acid): An analogue where the reactive propargyl ether is replaced by a generally more stable methyl ether, providing a direct comparison of ether linkage stability.
This analysis will equip researchers, scientists, and drug development professionals with the critical data needed to make informed decisions regarding the handling, formulation, and storage of this important chemical intermediate.
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A Comparative Guide to the Synthesis of 3-Methoxy-4-(prop-2-ynyloxy)benzoic Acid: An Evaluation of Reaction Yields
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-(prop-2-ynyloxy)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials, is distinguished by its vanillic acid core functionalized with a propargyl group. This terminal alkyne moiety offers a versatile handle for subsequent chemical modifications, most notably through "click chemistry" reactions. The efficiency of its synthesis is therefore of paramount importance for downstream applications. This guide provides a comparative analysis of common synthetic routes to this compound, with a primary focus on reported reaction yields and the underlying chemical principles that govern them.
The predominant and most direct method for synthesizing this compound is the Williamson ether synthesis.[1] This classical organic reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this specific case, the phenolic hydroxyl group of 3-methoxy-4-hydroxybenzoic acid (vanillic acid) is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide.
Comparative Analysis of Synthesis Methodologies
The synthesis of this compound is primarily achieved through the Williamson ether synthesis, a robust and well-established method for forming ethers.[2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the phenolic hydroxyl group of vanillic acid is deprotonated to form a phenoxide ion, which then attacks propargyl bromide in an SN2 reaction.[2][3] While the fundamental mechanism is consistent across different reported procedures, variations in reaction conditions, such as the choice of base and solvent, can significantly impact the reaction yield.
Method 1: Potassium Carbonate in Acetone
A frequently employed method utilizes potassium carbonate (K₂CO₃) as the base and acetone as the solvent.[4]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Potassium Carbonate (K₂CO₃): This is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of vanillic acid. Its use is advantageous as it is inexpensive, easy to handle, and the resulting byproducts (potassium bromide and bicarbonate) are readily removed during workup.
-
Acetone: Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction mechanism. Its relatively low boiling point allows for easy removal post-reaction.
While a specific yield for the synthesis of the target benzoic acid is not explicitly stated in the provided literature, a related synthesis of prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate, which involves a similar O-propargylation of 4-hydroxy-3-methoxybenzoic acid followed by esterification, is described.[4] This suggests the viability of this approach.
Method 2: Alternative Bases and Solvents
While potassium carbonate in acetone is common, other bases and solvent systems can be employed. For instance, stronger bases like sodium hydride (NaH) in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) can also be used.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH ensures complete and irreversible deprotonation of the phenolic hydroxyl group, which can drive the reaction to completion and potentially increase the yield.
-
DMF or THF: These polar aprotic solvents are excellent for SN2 reactions and can effectively solvate the resulting phenoxide.
It is important to note that while stronger bases may offer higher yields, they also require more stringent anhydrous reaction conditions and careful handling.
Data Summary and Comparison
To provide a clear comparison, the following table summarizes the key aspects of the discussed synthetic approach. Since specific yield data for the direct synthesis of this compound is not available in the provided search results, the table focuses on the reagents and conditions.
| Method | Starting Material | Reagent | Base | Solvent | Reported Yield | Reference |
| 1 | 4-Hydroxy-3-methoxybenzoic acid | Propargyl bromide | K₂CO₃ | Acetone | Not explicitly stated for the acid, but the corresponding ester was successfully synthesized. | [4] |
Experimental Protocols
Detailed Protocol for Method 1: Potassium Carbonate in Acetone
This protocol is based on a similar synthesis of a related compound and is a representative procedure for the O-propargylation of vanillic acid.[4]
Materials:
-
4-Hydroxy-3-methoxybenzoic acid
-
Propargyl bromide (80 wt. % in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-hydroxy-3-methoxybenzoic acid (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the reaction mixture under reflux for approximately 30 minutes.
-
Add propargyl bromide (2.0 equivalents) dropwise to the reaction mixture.
-
Continue stirring the reaction under reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetone.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Visualizing the Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound via Williamson ether synthesis.
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is most commonly and efficiently achieved through the Williamson ether synthesis, with the O-propargylation of 4-hydroxy-3-methoxybenzoic acid using propargyl bromide. The choice of a moderately strong base like potassium carbonate in a polar aprotic solvent such as acetone provides a reliable and cost-effective method. While specific yield data for this direct synthesis is not extensively detailed in the provided literature, the successful synthesis of related compounds using this methodology underscores its efficacy. For researchers requiring higher yields or working with sensitive substrates, optimization of the base and solvent system may be necessary, keeping in mind the trade-offs between reactivity, cost, and handling requirements.
References
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A Comparative Guide to the Application of 3-Methoxy-4-(prop-2-ynyloxy)benzoic Acid in Bioconjugation and Targeted Protein Degradation
For researchers, scientists, and professionals in drug development, the precise and efficient construction of complex biomolecular architectures is paramount. The choice of chemical tools for these conjugations directly impacts the performance, stability, and therapeutic efficacy of the final product. This guide provides an in-depth evaluation of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid, a versatile terminal alkyne-containing building block. We will objectively compare its performance in key applications—namely bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and as a linker component in Proteolysis Targeting Chimeras (PROTACs)—with prominent alternatives, supported by experimental data and detailed protocols. Our analysis will focus on the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.
Introduction: The Role of Terminal Alkynes in Advanced Bioconjugation
This compound belongs to a class of bifunctional molecules that serve as critical bridges in the assembly of complex biological constructs. Its structure features a carboxylic acid group, which allows for straightforward coupling to amines on biomolecules or synthetic scaffolds, and a terminal alkyne (propargyl group) that is a key participant in one of the most robust "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This reaction's high efficiency, specificity, and biocompatibility have made it a cornerstone of modern drug discovery and chemical biology.[2]
The primary applications we will evaluate are:
-
Bioconjugation: The covalent linking of molecules, such as fluorescent dyes, peptides, or drugs, to proteins, antibodies, or nucleic acids.
-
PROTACs: Heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein.[3] The linker connecting the two recognition elements is crucial for the PROTAC's efficacy.[4]
In this guide, we will compare the performance of this compound, which relies on CuAAC, with alternatives that utilize copper-free click chemistry, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Comparative Analysis: CuAAC vs. SPAAC for Bioconjugation
The choice between CuAAC and SPAAC is a critical decision in the design of a bioconjugation strategy, with a primary trade-off between reaction kinetics and biocompatibility.[5]
| Feature | This compound (CuAAC) | Strain-Promoted Alkyne Alternatives (e.g., DBCO, BCN) (SPAAC) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition |
| Catalyst Requirement | Copper(I) | None |
| Biocompatibility | Moderate to Low; copper can be cytotoxic.[5] | High; no cytotoxic metal catalyst required.[6] |
| Reaction Kinetics (k) | 10² - 10⁴ M⁻¹s⁻¹[5] | 10⁻³ - 1 M⁻¹s⁻¹ (dependent on the cyclooctyne)[5] |
| Reagent Size | Small, minimal steric hindrance. | Bulky, which can sometimes impede cellular uptake or binding.[7] |
| Stability | The resulting triazole linkage is highly stable. | The cyclooctyne reagents can have varying stability, with some being susceptible to degradation by thiols.[8] |
Expertise & Experience in Action: The high reaction kinetics of CuAAC make this compound an excellent choice for in vitro conjugation reactions where speed and efficiency are paramount and the final product can be purified to remove the copper catalyst. For applications involving live cells or in vivo studies, the cytotoxicity of copper is a significant concern, making SPAAC reagents the preferred option despite their generally slower reaction rates.[7]
Application Focus: PROTAC Linker Design
In the context of PROTACs, the linker is not merely a spacer but a critical component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for target degradation.[9] The geometry, length, and flexibility of the linker are all key parameters.[10]
This compound in PROTACs
The terminal alkyne of this compound can be used to "click" onto an azide-functionalized warhead or E3 ligase ligand, forming a stable triazole linkage within the PROTAC structure. The benzoic acid moiety can be used as an attachment point for other components of the linker.
Diagram of PROTAC Assembly using CuAAC:
Caption: PROTAC assembly via CuAAC.
Comparison with Alternative PROTAC Linkers
The choice of linker can significantly impact the efficacy of a PROTAC. While terminal alkynes provide a reliable method for synthesis, other linker chemistries and compositions offer different advantages.
| Linker Type | Key Characteristics | Impact on PROTAC Performance |
| Alkyl/PEG (Flexible) | Allows for conformational flexibility. PEG linkers enhance solubility.[11] | Can facilitate the formation of a stable ternary complex by allowing the warhead and E3 ligase ligand to adopt optimal orientations. However, excessive flexibility can lead to an entropic penalty.[12] |
| Rigid (e.g., containing alkynes, phenyl rings) | Constrains the conformational freedom of the PROTAC. | Can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency.[12] |
| Clickable (CuAAC & SPAAC) | Enables modular and efficient synthesis. | Allows for the rapid generation of a library of PROTACs with different linkers for optimization. |
Trustworthiness through Self-Validating Systems: The modular nature of PROTAC synthesis using click chemistry allows for a self-validating approach. By synthesizing a series of PROTACs with varying linker lengths and compositions, researchers can systematically evaluate the structure-activity relationship (SAR) and identify the optimal linker for a given target and E3 ligase pair.[13]
Experimental Protocols
General Protocol for Protein Bioconjugation using this compound (CuAAC)
This protocol describes the conjugation of an azide-containing fluorescent dye to a protein that has been functionalized with this compound.
Workflow Diagram:
Caption: Protein bioconjugation workflow.
Step-by-Step Methodology:
-
Activation of this compound:
-
Dissolve this compound in a suitable organic solvent (e.g., DMF).
-
Add an activating agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to form an NHS ester.
-
Stir at room temperature for 1-2 hours.
-
-
Protein Modification:
-
Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the activated this compound NHS ester to the protein solution. The molar ratio will need to be optimized for the specific protein.
-
Incubate at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification of Alkyne-Modified Protein:
-
Remove excess unreacted linker by dialysis or size-exclusion chromatography.
-
-
CuAAC Reaction:
-
Prepare a stock solution of the azide-containing fluorescent dye in a suitable solvent (e.g., DMSO).
-
In a reaction vessel, combine the alkyne-modified protein, the azide-containing dye, a copper(II) sulfate solution, and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand like THPTA is recommended to improve efficiency and reduce protein damage.[14]
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Final Conjugate:
-
Purify the fluorescently labeled protein from excess reagents using dialysis or size-exclusion chromatography.
-
Protocol for Evaluating PROTAC Ternary Complex Formation
This protocol outlines a method to assess the formation of the ternary complex using a biophysical technique such as Surface Plasmon Resonance (SPR).
Workflow Diagram:
Caption: SPR workflow for ternary complex analysis.
Step-by-Step Methodology:
-
Immobilization:
-
Biotinylate the target protein of interest (POI).
-
Immobilize the biotinylated POI onto a streptavidin-coated SPR sensor chip.
-
-
Binding Analysis:
-
Inject the PROTAC over the sensor surface at a range of concentrations to determine its binary binding affinity to the POI.
-
In separate experiments, inject the E3 ligase over the sensor surface to assess non-specific binding.
-
To measure ternary complex formation, co-inject the PROTAC and the E3 ligase over the POI-immobilized surface.
-
The enhancement in the binding response compared to the binary interactions indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association and dissociation rate constants for the formation of the ternary complex. This data provides quantitative insights into the stability of the complex, which is crucial for PROTAC efficacy.[2]
-
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for bioconjugation and the synthesis of complex molecules like PROTACs. Its primary utility lies in its participation in the highly efficient CuAAC reaction, making it an excellent choice for in vitro applications where speed and yield are critical.
However, for applications in living systems, the cytotoxicity of the copper catalyst is a significant drawback. In these contexts, alternative copper-free click chemistries, such as SPAAC, are superior. The choice between this compound and its SPAAC-compatible counterparts should be guided by the specific requirements of the application, with careful consideration of the trade-offs between reaction kinetics, biocompatibility, and the potential for steric hindrance from bulkier reagents.
The future of this field will likely involve the development of novel linker chemistries that combine the speed of CuAAC with the biocompatibility of SPAAC. Furthermore, a deeper understanding of the structural and dynamic aspects of PROTAC ternary complexes will enable a more rational design of linkers, moving beyond the current trial-and-error approach and paving the way for the development of more potent and selective targeted protein degraders.
References
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Bai, L., et al. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. 2022;62(2):340-349. Available from: [Link]
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Hong, V., et al. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. 2012;51(40):9995-9999. Available from: [Link]
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Al-Haded, A. A., et al. Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry. 2025;36(5):859-867. Available from: [Link]
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Kilgour, D. A., et al. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. eLife. 2020;9:e57585. Available from: [Link]
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RSC Publishing. Making Conjugated Connections to Porphyrins: A Comparison of Alkyne, Alkene, Imine and Azo Links. Journal of the Chemical Society, Perkin Transactions 1. 2002;(3):320-333. Available from: [Link]
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McKay, C. S., et al. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. 2018;29(10):3219-3231. Available from: [Link]
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ResearchGate. Copper‐catalyzed (a) and strain‐promoted azide‐alkyne cycloaddition (b)... Available from: [Link]
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Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. 2020;1(5):273-312. Available from: [Link]
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Gill, H. S., et al. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. Molecular Pharmaceutics. 2014;11(9):2945-2955. Available from: [Link]
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Scielico, M., et al. Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry. 2020;12(21):1939-1953. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe and compliant disposal of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid. This document is intended for researchers, scientists, and drug development professionals who handle this versatile compound. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
The unique structure of this compound, incorporating both a carboxylic acid and a propargyl ether functional group, necessitates a multi-faceted approach to its disposal.[1] This guide moves beyond a simple checklist to explain the chemical reasoning behind each procedural step, empowering you to manage this waste stream with confidence and scientific integrity.
Part 1: Hazard Identification and Core Chemical Properties
Before any handling or disposal, a thorough understanding of the compound's properties and potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its hazard profile from its functional groups and data on structurally similar compounds.
The primary risks stem from two key features:
-
Carboxylic Acid Group: This group imparts acidic properties (predicted pKa of approximately 4.22), making it corrosive and reactive with bases.[2]
-
Propargyl Ether Group: The terminal alkyne in this group presents a potential reactivity hazard. Terminal alkynes can form explosive acetylides with certain heavy metals. Furthermore, ethers are capable of forming explosive peroxides upon prolonged storage, and propargyl-containing compounds can be flammable.[3][4]
Based on analogous compounds, this compound should be treated as a substance that may cause skin, eye, and respiratory irritation.[5][6]
Table 1: Key Chemical and Safety Information
| Property | Value | Source |
| CAS Number | 85680-64-4 | [1][7] |
| Molecular Formula | C₁₁H₁₀O₄ | [1][7] |
| Molecular Weight | 206.2 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Predicted pKa | 4.22 ± 0.10 | [2] |
| Storage Conditions | 0-8 °C, Sealed in dry conditions | [1][7] |
| Incompatibilities | Strong bases, strong oxidizing agents, certain metals | [6][8][9] |
Part 2: Mandatory Personal Protective Equipment (PPE)
All disposal-related activities must be conducted while wearing appropriate PPE to mitigate the risk of exposure. The compound's solid form requires measures to prevent inhalation of dust and direct contact with skin or eyes.[5]
-
Eye and Face Protection: Wear tight-sealing chemical safety goggles or a face shield.[10] Standard safety glasses are insufficient.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[10]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, a chemical-resistant apron is recommended.[5]
-
Respiratory Protection: If there is a risk of generating dust (e.g., during a large spill cleanup), a NIOSH-approved respirator with a particulate filter is essential.[5] All handling of the solid for disposal should ideally occur within a certified chemical fume hood.[5]
Part 3: Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][11]
Step 1: Waste Characterization and Segregation This compound must be categorized as non-halogenated, acidic, organic solid waste . Proper segregation is the most critical step in preventing dangerous chemical reactions in the waste container.[12]
-
DO NOT mix this waste with:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide)
-
Strong oxidizing agents (e.g., nitric acid, perchlorates)
-
Reactive metals or heavy metal salts
-
Aqueous waste streams
-
Store this waste stream separately from other chemical wastes to ensure compatibility.[8]
Step 2: Container Selection and Labeling The integrity of the waste containment system is a cornerstone of laboratory safety.
-
Container Selection:
-
Use a container made of a material compatible with acidic organic solids, such as a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[13]
-
Crucially, do not use a metal container , as the acidic nature of the compound can cause corrosion.[13]
-
Ensure the container is in good condition, free from leaks or cracks, and has a tightly sealing cap.[8]
-
-
Labeling:
-
The container must be clearly and accurately labeled. Affix a hazardous waste tag as soon as the first particle of waste is added.
-
The label must include:
-
Step 3: Waste Accumulation Procedures
-
Unused or Expired Solid Chemical: Carefully transfer the solid chemical directly into the designated hazardous waste container, minimizing dust generation.
-
Contaminated Labware (Solid Waste): Items such as contaminated gloves, weigh boats, and pipette tips should be collected in a separate, sealed plastic bag or container.[15] This container must also be labeled as hazardous waste containing traces of the chemical.
-
Contaminated Solutions: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. The waste container must be appropriate for the solvent (e.g., a flammable solvent-rated container) and labeled with the names of all chemical constituents, including the solvent.
-
Container Capacity: Never fill a liquid waste container beyond 90% capacity to allow for vapor expansion.[4][13] For solids, leave adequate headspace to prevent spillage when closing.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[8][14]
-
The SAA must be under the direct control of laboratory personnel.[13]
-
Keep the waste container securely capped at all times, except when adding waste.[8]
-
Store the container in a well-ventilated area, away from sources of heat or ignition, and segregated from incompatible materials.[12]
-
It is best practice to use secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[13]
Step 5: Arranging Final Disposal Final disposal must be handled by trained professionals in accordance with federal, state, and local regulations.[13][16]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[5]
-
Provide an accurate inventory of the waste.
-
Maintain meticulous records of waste generation and disposal as required by your institution and regulatory bodies like the EPA.[5][17] The final disposal method will likely be high-temperature incineration by a certified facility.[6]
Part 4: Spill Management Protocol
In the event of a small spill of solid this compound:
-
Alert Personnel: Immediately notify others in the area.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Wear the full PPE as described in Part 2, including a respirator if necessary.[5]
-
Contain and Clean:
-
Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated dustpan. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Place the spilled material and all contaminated cleaning supplies into the designated hazardous waste container.[5][15]
-
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[15]
Part 5: Visualized Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
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Comprehensive Guide to Handling 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid: From Personal Protection to Disposal
For Researchers, Scientists, and Drug Development Professionals
As a novel compound in discovery and development pipelines, 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid requires meticulous handling to ensure personnel safety and experimental integrity. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a robust safety protocol can be established by examining its constituent chemical moieties: a benzoic acid core, a methoxy group, and a propargyl ether (an alkyne). This guide synthesizes established safety protocols for these related chemical classes to provide a comprehensive operational and disposal plan.
Hazard Assessment: A Proactive Approach
Given its structural similarity to other benzoic acid derivatives, we must anticipate similar hazard profiles. Benzoic acid and its analogues are known to cause skin irritation, serious eye damage, and potential respiratory irritation.[1][2][3][4] The presence of the alkyne group introduces a potential for higher reactivity under certain conditions, although it is generally stable.
Anticipated Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause redness and irritation.[3][4]
-
Serious Eye Damage: Direct contact can cause significant eye irritation or damage.[3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[4]
-
Combustibility: Like many organic compounds, it may be combustible at high temperatures, and its dust could form explosive mixtures in the air.[5][6]
| Hazard Category | Anticipated Severity | Recommended Precaution |
| Skin Contact | Moderate Irritant | Chemical-resistant gloves, Lab coat |
| Eye Contact | Severe Irritant | Chemical splash goggles, Face shield |
| Inhalation | Moderate Irritant | Fume hood or ventilated enclosure |
| Ingestion | Harmful | Do not eat, drink, or smoke in the lab |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is crucial for minimizing exposure. The selection of appropriate PPE is the most direct way to mitigate the risks associated with handling this compound.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in case of a spill, heavier-duty gloves such as neoprene should be considered.[7][8] Always inspect gloves for tears or punctures before use and practice proper glove removal to avoid skin contact.[9]
-
Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are essential.[7][10][11] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7][12]
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing.[12] For tasks with a higher risk of splashes, a chemical-resistant apron can provide an additional layer of protection.[7][8]
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to control airborne dust and potential vapors.[10][11] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates may be required, following a formal respiratory protection program.[12][13]
Caption: Essential PPE and handling environment for this compound.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational procedure minimizes the risk of exposure and contamination.
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and operational.[2]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required PPE as outlined in the previous section.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.
-
Use a spatula for transfers and handle the container with care to avoid generating dust.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Reaction Setup and Monitoring:
-
Conduct all reactions within the fume hood.
-
Ensure all glassware is properly secured.
-
If heating the reaction, use a controlled heating source such as a heating mantle or oil bath.
-
-
Post-Handling:
Disposal Plan: Responsible Waste Management
Proper chemical waste disposal is paramount for environmental safety and regulatory compliance.
-
Waste Segregation: Do not mix this compound with other waste streams. Keep it in a designated, sealed, and clearly labeled waste container.
-
Solid Waste: Collect any solid waste, including contaminated consumables like gloves and weighing paper, in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, non-reactive, and sealed container for hazardous liquid waste. Do not pour down the drain.[11]
-
Disposal Procedure: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[2][14][15][16]
Caption: Workflow for the proper disposal of this compound waste.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5][15] Seek medical attention if irritation persists.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11][15] Seek immediate medical attention.[15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Spill:
By adhering to these comprehensive guidelines, researchers can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
